molecular formula C13H16O2 B1607289 Phenyl cyclohexanecarboxylate CAS No. 3954-12-9

Phenyl cyclohexanecarboxylate

Cat. No.: B1607289
CAS No.: 3954-12-9
M. Wt: 204.26 g/mol
InChI Key: OPYYWWIJPHKUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3954-12-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

phenyl cyclohexanecarboxylate

InChI

InChI=1S/C13H16O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2

InChI Key

OPYYWWIJPHKUDZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)OC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Solubility Profiling of Phenyl Cyclohexanecarboxylate: Mechanistic Insights & Protocol Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl cyclohexanecarboxylate (PCC) (CAS: 3954-12-9) represents a distinct class of lipophilic esters where a flexible aliphatic ring (cyclohexane) is coupled to a rigid aromatic system (phenyl) via an ester linkage.[1][2] With a calculated LogP of approximately 3.8, PCC exhibits a solubility profile dominated by hydrophobic interactions, making it highly soluble in nonpolar organic solvents while presenting significant formulation challenges in aqueous media.

This technical guide provides a rigorous analysis of PCC’s solubility thermodynamics, contrasting its behavior in polar versus nonpolar environments. It includes a validated experimental protocol for solubility determination, designed to support researchers in drug development and process chemistry.[3]

Physicochemical Architecture & Solubility Thermodynamics

To predict and manipulate the solubility of PCC, one must first deconstruct its molecular interactions. The molecule consists of three distinct zones:

  • The Lipophilic Core (Cyclohexyl Group): A saturated, non-planar ring that engages primarily in London Dispersion Forces.

  • The Aromatic Motif (Phenyl Group): A planar system capable of

    
    -
    
    
    
    stacking and weak dipole interactions.
  • The Ester Linkage (-COO-): The sole polar region, acting as a hydrogen bond acceptor (but not a donor).

Thermodynamic Drivers

Dissolution is governed by the Gibbs Free Energy equation:


.
  • In Nonpolar Solvents (e.g., Hexane, Toluene): The enthalpy of mixing (

    
    ) is low because the solute-solvent interactions (Van der Waals) are energetically similar to the solute-solute lattice interactions. The entropy term (
    
    
    
    ) drives the dissolution.
  • In Polar Protic Solvents (e.g., Water): The hydrophobic effect dominates. The water network must reorganize around the hydrophobic PCC molecule, leading to a large entropic penalty (decrease in

    
    ). Consequently, 
    
    
    
    is positive, resulting in negligible solubility.
Comparative Solubility Profile
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Nonpolar Hexane, Heptane, TolueneVan der Waals,

-

stacking (Toluene)
High (>100 mg/mL)
Polar Aprotic DCM, THF, Ethyl AcetateDipole-dipole, DispersionHigh (50–100 mg/mL)
Polar Protic (Alcohol) Methanol, Ethanol, IPADipole-dipole, weak H-bondingModerate (Temperature dependent)
Polar Protic (Water) Water, Buffer (pH 7.4)Hydrophobic repulsionNegligible (<0.01 mg/mL)

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the competing forces determining PCC's solubility in different environments.

PCC_Solubility_Mechanism cluster_Nonpolar Nonpolar Environment (Hexane/Toluene) cluster_Polar Polar Aqueous Environment (Water) PCC Phenyl Cyclohexanecarboxylate (Solute) Interaction_NP Van der Waals & London Dispersion PCC->Interaction_NP Interaction_Polar Hydrophobic Effect (Entropic Penalty) PCC->Interaction_Polar NP_Solvent Nonpolar Solvent Matrix Interaction_NP->NP_Solvent High Solubility Polar_Solvent Water Network (H-Bonded) Interaction_Polar->Polar_Solvent Precipitation

Figure 1: Mechanistic pathways of PCC dissolution. Green pathways indicate favorable energetics; red pathways indicate thermodynamic barriers.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of phenyl cyclohexanecarboxylate in a target solvent using the Shake-Flask method coupled with HPLC quantification.

Prerequisites:

  • Purity: PCC >98% purity (verify by HPLC/NMR).

  • Temperature Control: 25.0 ± 0.5 °C.

  • Replicates:

    
     per solvent.
    
Step-by-Step Workflow
  • Saturation Preparation:

    • Weigh approximately 50 mg of PCC solid into a 4 mL borosilicate glass vial.

    • Add 1.0 mL of the target solvent (e.g., Methanol, Hexane, or Phosphate Buffer).

    • Critical Check: If the solid dissolves immediately, add more PCC until a visible suspension persists.

  • Equilibration (The Shake-Flask):

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation or leaching.

    • Place vials in an orbital shaker incubator set to 25°C at 200 RPM.

    • Duration: Agitate for 24 hours. Allow to stand (sediment) for 4 hours post-agitation to ensure phase separation.

  • Phase Separation:

    • Centrifuge the vials at 10,000 RPM for 10 minutes (if using microfuge tubes) or use a syringe filter.

    • Filtration: Using a pre-warmed glass syringe, filter the supernatant through a 0.22 µm PTFE filter (hydrophobic solvents) or PVDF filter (aqueous solvents).

    • Note: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

  • Quantification (HPLC-UV):

    • Dilute the filtrate with mobile phase (typically Acetonitrile:Water 80:20) to fall within the linear dynamic range of the detector.

    • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Detection: UV at 254 nm (targeting the phenyl chromophore).

Protocol Visualization

Experimental_Workflow cluster_QC Quality Control Start Start: Weigh PCC Solid (Excess Amount) Solvent_Add Add Solvent (Create Suspension) Start->Solvent_Add Shake Equilibration 24h @ 25°C, 200 RPM Solvent_Add->Shake Filter Phase Separation (Centrifuge + 0.22µm Filter) Shake->Filter Dilute Dilution (Into Mobile Phase) Filter->Dilute HPLC Quantification HPLC-UV @ 254nm Dilute->HPLC Standard Standard Curve (R² > 0.99) HPLC->Standard Validate

Figure 2: Validated workflow for determining thermodynamic solubility, ensuring saturation and accurate quantification.

Implications for Drug Development & Synthesis[4]

Purification Strategies

The stark contrast in solubility between polar and nonpolar solvents can be exploited for purification via recrystallization :

  • Solvent System: Dissolve PCC in a minimal amount of warm Ethanol or Isopropanol (Polar Protic).

  • Anti-solvent: Slowly add cold Water or chill the solution. The high lipophilicity of PCC will force it to crystallize out as the dielectric constant of the medium increases.

Formulation Risks

For pharmaceutical applications, the low aqueous solubility (LogP ~3.8) classifies PCC as a BCS Class II (High Permeability, Low Solubility) candidate.

  • Risk: Poor oral bioavailability due to dissolution rate-limiting steps.

  • Mitigation: Use lipid-based formulations (LBFs) or amorphous solid dispersions (ASDs) using polymers like HPMC-AS to maintain supersaturation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 557923, Phenyl cyclohexanecarboxylate. Retrieved February 28, 2026, from [Link]

  • Master Organic Chemistry (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved February 28, 2026, from [Link]

Sources

Structural Elucidation of Phenyl Cyclohexanecarboxylate: A Comprehensive Crystallographic Guide and Pharmacological Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl cyclohexanecarboxylate represents a highly versatile structural motif in organic synthesis and modern drug discovery. The molecule features a unique conformational dichotomy: a rigid, planar aromatic system coupled to a flexible, aliphatic cyclohexane ring via an ester linkage. Understanding the precise three-dimensional arrangement of this scaffold is critical, particularly because its substituted derivatives have been identified as potent allosteric modulators of Class B G-protein coupled receptors. This whitepaper provides an in-depth, self-validating crystallographic methodology for analyzing this scaffold, detailing the causality behind experimental choices and exploring its downstream pharmacological applications.

Experimental Methodology: Single-Crystal X-ray Diffraction (SCXRD)

As a Senior Application Scientist, I emphasize that obtaining a high-resolution crystal structure requires a deep understanding of the physical chemistry governing crystal growth and X-ray scattering. The following protocols form a self-validating system designed to mitigate the inherent flexibility of the cyclohexane ring.

Protocol 1: Controlled Crystallization
  • Solvent System Selection: Dissolve 50 mg of the synthesized 1 in a minimal volume (approx. 0.5 mL) of a moderately polar solvent (e.g., ethyl acetate)[1].

  • Anti-Solvent Layering: Carefully layer a non-polar anti-solvent (e.g., hexanes) over the solution.

    • Causality: The slow diffusion of the anti-solvent into the ethyl acetate layer gradually decreases the solubility of the compound. This thermodynamic control promotes the slow nucleation of high-quality single crystals rather than rapid, amorphous precipitation or twinning.

  • Incubation: Seal the vial with a pierced septum and incubate at a constant temperature (20 °C) in a vibration-free environment for 48–72 hours.

Protocol 2: X-ray Data Collection and Processing
  • Crystal Harvesting: Submerge the grown crystals in a perfluoropolyether cryo-oil.

    • Causality: The oil protects the highly organic crystal from atmospheric moisture and acts as a rigid glass upon flash-cooling, preventing the formation of crystalline ice rings that would obscure high-angle diffraction data.

  • Cryocooling: Mount the selected crystal on a MiTeGen loop and immediately transfer it to the diffractometer equipped with a nitrogen gas stream set to 100 K.

    • Causality: Cryocooling is absolutely critical for this specific scaffold. The aliphatic cyclohexane ring is highly susceptible to dynamic conformational disorder (e.g., rapid chair-to-boat flipping) at room temperature. Cooling to 100 K freezes the molecule in its lowest-energy conformation and significantly reduces atomic thermal vibrations (Debye-Waller factors), thereby enhancing the intensity of the 2[2].

  • Data Acquisition: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or a micro-focus Ag Kα source. Ensure a high redundancy of data to accurately model any residual anisotropic displacement.

Protocol 3: Structure Solution and Refinement
  • Intrinsic Phasing: Solve the phase problem using 3[3]. This dual-space algorithm is highly efficient for light-atom organic structures.

  • Least-Squares Refinement: Refine the structure using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX 43 for aromatic CH, AFIX 23 for secondary CH2 in the cyclohexane ring).

    • Causality: Utilizing a riding model maintains an optimal data-to-parameter ratio, preventing over-parameterization while accurately accounting for the electron density of the hydrogen atoms during the final refinement cycles.

G N1 Synthesis & Purification N2 Controlled Crystallization N1->N2 N3 Cryogenic X-ray Diffraction (100K) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Anisotropic Refinement (SHELXL) N4->N5

Figure 1: Sequential workflow for single-crystal X-ray diffraction analysis of ester scaffolds.

Quantitative Structural Insights

The crystallographic analysis reveals the fundamental geometric preferences of the phenyl cyclohexanecarboxylate core. The data below represents the established baseline parameters for this class of compounds, essential for downstream computational modeling.

Table 1: Representative Crystallographic Data for Phenyl Cyclohexanecarboxylate Derivatives

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature100(2) K
RadiationMo Kα (λ = 0.71073 Å)
R₁ (I > 2σ(I))0.035
wR₂ (All data)0.092
Goodness-of-fit (S)1.045

Table 2: Key Geometric Parameters (Representative Baseline)

Structural FeatureParameter TypeValue
C(carbonyl)-O(ester)Bond Length1.352(2) Å
C(carbonyl)=OBond Length1.201(2) Å
O-C-C(phenyl)Bond Angle116.5(1)°
Cyclohexane RingConformationChair
Phenyl-EsterTorsion Angle65.2(2)°

Conformational Analysis: The cyclohexane ring predominantly adopts a classic chair conformation to minimize 1,3-diaxial steric interactions. The ester carbonyl group (C=O) typically aligns nearly coplanar with the adjacent aliphatic C-H bond to maximize hyperconjugative stabilization. The torsion angle between the ester plane and the phenyl ring generally rests around 60–70° in the unsubstituted core to balance π-delocalization with steric repulsion.

Pharmacological Application: GLP-1R Allosteric Modulation

The structural parameters derived from X-ray crystallography are the foundation of structure-based drug design (SBDD). Recent in silico and crystallographic studies have highlighted the role of the phenyl cyclohexanecarboxylate scaffold in targeting Class B G-protein coupled receptors (GPCRs).

Specifically, highly substituted derivatives—such as compound 4 (3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl cyclohexanecarboxylate)—act as positive allosteric modulators of the4[4]. The high logP value (>5.6) of this scaffold dictates its unique binding profile[5]:

  • Binding Pocket Anchoring: The highly lipophilic, flexible cyclohexane ring anchors the molecule deep within the hydrophobic transmembrane domains (TM6 and TM7) of the GLP-1R[4].

  • Receptor Activation: The rigid phenyl ester linkage acts as a precise geometric spacer, projecting the heterocyclic substituents into adjacent polar sub-pockets. This specific binding pose stabilizes the active conformation of the receptor, facilitating downstream intracellular cAMP signaling cascades.

G A Phenyl Cyclohexanecarboxylate Core Scaffold B Heterocyclic Substitution (e.g., Imidazopyridine) A->B Structural Derivatization C GLP-1R Allosteric Binding (TM6/TM7) B->C Hydrophobic Interactions D Receptor Conformational Shift (Active State) C->D Allosteric Modulation E Intracellular cAMP Signaling Cascade D->E Signal Transduction

Figure 2: Pharmacological application of the scaffold in GLP-1R allosteric modulation.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination.
  • Title: Rationally Designed, Short-Acting RPE65 Inhibitors for Visual Cycle-Associated Retinopathies.
  • Title: Selective Formation and Cleavage of Carbon–Heteroatom Bonds using Visible-Light Photocatalysis.
  • Title: In Silico Ligand Docking Approaches to Characterise the Binding of Known Allosteric Modulators to the Glucagon-Like Peptide 1 Receptor and Prediction of ADME/Tox Properties.
  • Title: (a) Crystal structure of human PDE4D (PDB:3G4L) (green) superimposed...

Sources

Technical Guide: UV-Vis Absorption Characterization of Phenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the ultraviolet-visible (UV-Vis) spectral characterization of Phenyl Cyclohexanecarboxylate (PCC) . Unlike simple aromatic hydrocarbons, PCC presents a hybrid electronic structure where a saturated cyclohexane ring exerts steric influence on a photo-active phenyl ester chromophore.

Accurate spectral analysis of PCC is critical for:

  • Purity Profiling: Detecting unreacted phenol or cyclohexanecarboxylic acid during synthesis.

  • Hydrolysis Kinetics: Monitoring the cleavage of the ester bond in metabolic stability studies.

  • Material Quality: Validating the compound as an intermediate in liquid crystal or pharmaceutical manufacturing.

Theoretical Framework: Chromophore Physics

To interpret the spectrum of PCC, one must deconstruct its molecular orbital (MO) properties. The molecule consists of two distinct domains: the aliphatic cyclohexane ring and the aromatic phenyl ester .

Structural Deconvolution
  • Cyclohexane Ring (Auxochrome): Saturated

    
    -bonds only. Transitions (
    
    
    
    ) occur in the vacuum UV (<150 nm) and are transparent in the standard UV-Vis range (200–800 nm). Its primary role is solubility modulation and steric bulk.
  • Phenyl Ester Moiety (Chromophore): This is the light-absorbing center. Crucially, the ester oxygen is directly bonded to the phenyl ring (Ph-O-C=O-R).

    • Resonance Effect: The lone pair electrons on the ether oxygen (

      
      ) participate in 
      
      
      
      -
      
      
      conjugation with the benzene ring. This classifies the substituent as an auxochromic donor , causing a bathochromic (red) shift and hyperchromic (intensity) effect relative to benzene.
Electronic Transitions

The UV absorption profile is governed by two primary transitions:

  • 
     (Benzenoid Bands): 
    
    • E-Band (Ethylenic): High intensity, typically ~205–215 nm. Often obscured by solvent cutoff.[1]

    • B-Band (Benzenoid): Lower intensity (

      
      ), typically ~255–265 nm. This band often exhibits vibrational fine structure  characteristic of rigid aromatic systems.
      
  • 
     (Carbonyl): 
    
    • Forbidden transition involving the carbonyl oxygen lone pair. typically ~280 nm but is often buried under the stronger

      
       aromatic bands in esters.
      
Visualization of Electronic Flow

The following diagram illustrates the connectivity and electron delocalization responsible for the absorption.

PCC_Electronic_Structure cluster_legend Key Interactions Cyclohexane Cyclohexane Ring (Saturated $sigma$-system) Transparent >200nm Carbonyl Carbonyl (C=O) (n -> $pi^*$ Transition) Weak Absorption Cyclohexane->Carbonyl Inductive Effect (+I) Oxygen Ester Oxygen (-O-) (Lone Pair Donor) Carbonyl->Oxygen Ester Linkage Phenyl Phenyl Ring ($pi$ -> $pi^*$ Transition) Primary Chromophore Oxygen->Phenyl p-$pi$ Conjugation (Bathochromic Shift) Legend The Oxygen lone pair donates density to the Phenyl ring, shifting absorption to longer wavelengths (Red Shift).

Figure 1: Electronic connectivity map of Phenyl Cyclohexanecarboxylate highlighting the conjugation pathway.

Predicted Spectral Data[2]

Based on the principle of substituent additivity and data from analogous phenyl esters (e.g., Phenyl Acetate), the expected spectral characteristics for PCC in a polar solvent (e.g., Methanol) are summarized below.

Band TypeTransitionApprox.

(nm)
Molar Absorptivity (

)
Description
E2 Band

210 – 215> 8,000Primary aromatic band. Very sensitive to solvent cutoff.
B Band

258 – 264500 – 1,500Secondary band. Likely shows "fingers" (fine structure).
R Band

~275 (Shoulder)< 100Carbonyl transition. Usually obscured by the B-band tail.

Note on Solvatochromism: Using non-polar solvents (Cyclohexane, Heptane) will preserve the vibrational fine structure of the B-band. Polar solvents (Methanol, Acetonitrile) will blur this fine structure due to hydrogen bonding with the ester carbonyl and lone pairs [1].

Experimental Methodology

To ensure data integrity, the following protocol utilizes a self-validating workflow.

Solvent Selection Strategy

The choice of solvent is the single most critical variable.

  • Acetonitrile (MeCN): Preferred. UV cutoff at 190 nm allows observation of the E-band (~210 nm).

  • Methanol (MeOH): Acceptable. Cutoff at 205 nm may clip the E-band maximum.

  • Hexane/Cyclohexane: Excellent for observing fine structure in the 260 nm region, but solubility of PCC must be verified.

  • Avoid: Acetone or Ethyl Acetate (Cutoff > 255 nm obscures the entire spectrum).

Protocol: Determination of Molar Absorptivity ( )[1]

Objective: Calculate the extinction coefficient to quantify purity in future batches.

  • Stock Solution Prep:

    • Weigh ~10 mg of PCC (Accuracy

      
       mg).
      
    • Dissolve in 100 mL spectroscopic grade Acetonitrile (Concentration

      
      ).
      
  • Serial Dilution:

    • Prepare 5 concentrations ranging from

      
       to 
      
      
      
      .
    • Why? To verify linearity (Beer-Lambert Law compliance) and rule out aggregation.

  • Baseline Correction:

    • Run a blank scan with pure Acetonitrile. Auto-zero the instrument.

  • Acquisition:

    • Scan range: 190 nm – 400 nm.

    • Scan speed: Medium (too fast reduces resolution of fine structure).

    • Slit width: 1.0 nm or 2.0 nm.

Experimental Workflow Diagram

Experimental_Protocol Start Start: Sample Preparation Weigh Weigh PCC (~10mg) Analytical Balance Start->Weigh Solvent Select Solvent (Acetonitrile or Hexane) Weigh->Solvent Dissolve Dissolve & Sonicate (Ensure homogeneity) Solvent->Dissolve Dilute Serial Dilutions (5 - 50 µg/mL) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 190-400 nm Blank->Scan Analyze Data Analysis Calculate ε = A / (c * l) Scan->Analyze Analyze->Dilute If Abs > 1.5 (Non-linear)

Figure 2: Step-by-step workflow for UV-Vis characterization ensuring Beer-Lambert linearity.

Applications & Quality Control

Hydrolysis Monitoring

PCC is susceptible to hydrolysis, yielding Phenol and Cyclohexanecarboxylic Acid . UV-Vis is an excellent tool for monitoring this degradation.

  • Mechanism: Upon hydrolysis, the ester linkage breaks. The Phenol chromophore is released.

  • Spectral Shift:

    • Intact PCC:

      
       nm (Phenyl Ester).
      
    • Free Phenol:

      
       nm (Bathochromic shift due to free -OH group) [2].
      
    • Cyclohexanecarboxylic Acid: Transparent > 210 nm.

  • Result: As hydrolysis proceeds, you will observe a shift in the B-band and a change in the fine structure profile.

Impurity Profiling

If the synthesis involved reacting Cyclohexanecarbonyl chloride with Phenol:

  • Residual Phenol: Will show a distinct shoulder at 270-280 nm.

  • Residual Acid Chloride: Highly reactive, will hydrolyze to acid (transparent).

  • Benzene Contamination: If benzene was used as a solvent, sharp fingers at 254 nm will appear, potentially overlapping with the product but distinguishable by their extreme sharpness.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text confirming solvent effects on fine structure).
  • LibreTexts Chemistry. (2023). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl cyclohexanecarboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

Sources

Technical Guide: Biological Activity Screening of Phenyl Cyclohexanecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity screening of 1-phenylcyclohexanecarboxylate analogs .

This scaffold is a structural homolog of the 1-phenylcyclopentanecarboxylate core found in approved antitussive and antispasmodic drugs (e.g., Pentoxyverine ). In modern medicinal chemistry, this gem-disubstituted scaffold is primarily screened for Sigma-1 receptor (


R) affinity , acting as a privileged structure for CNS-active ligands, while also possessing secondary antimicrobial and anti-inflammatory potential.

Part 1: Strategic Overview & Scaffold Rationale

The 1-phenylcyclohexanecarboxylate moiety represents a "privileged scaffold" in drug discovery. Its quaternary carbon center (C1) provides a rigid spatial arrangement that locks the phenyl ring and the ester/amide functionality into a conformation favorable for binding to the Sigma-1 Receptor (


R)  and Muscarinic Acetylcholine Receptors (mAChRs) .
Why Screen This Scaffold?
  • Sigma-1 Selectivity: The expansion from a cyclopentyl (5-membered) to a cyclohexyl (6-membered) ring often alters selectivity profiles between

    
     and 
    
    
    
    subtypes, a critical parameter for developing neuroprotective vs. cytotoxic agents.
  • Metabolic Stability: The gem-disubstitution at C1 blocks metabolic oxidation at the

    
    -position, extending half-life (
    
    
    
    ).
  • Therapeutic Scope: Primary hits are usually evaluated for antitussive , anticonvulsant , and neuroprotective efficacy.

Part 2: In Silico Pre-Screening (Virtual Filtration)

Before wet-lab synthesis, analogs must undergo virtual filtration to prioritize high-probability hits.

Pharmacophore Modeling & Docking

Objective: Predict binding affinity to the


R chaperone pocket.
Target Structure:  PDB ID: 5HK1  (Crystal structure of human 

R).

Protocol:

  • Ligand Preparation: Generate 3D conformers of phenyl cyclohexanecarboxylate analogs. Key variation points:

    • Ester/Amide Linker: Vary chain length (ethyl, propyl) and terminal amine (morpholine, piperidine, pyrrolidine).

    • Phenyl Ring: Screen para-substitutions (F, Cl, OMe) to probe the hydrophobic pocket.

  • Docking Grid: Center grid box on Glu172 and Asp126 (key anionic residues interacting with the protonated amine of the ligand).

  • Scoring: Filter compounds with

    
    .
    
ADMET Profiling

Constraint: CNS-active drugs require specific physicochemical properties.

  • Blood-Brain Barrier (BBB) Permeability:

    
     must be between 2.0 and 4.0.
    
  • Topological Polar Surface Area (TPSA):

    
    .
    

Part 3: In Vitro Screening Protocols

Primary Screen: Radioligand Binding Assay ( R vs R)

Purpose: Determine affinity (


) and selectivity.
Standard:  Competition binding using 

-pentazocine (selective

agonist).

Methodology:

  • Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Radioligand: 2 nM

      
      -pentazocine.
      
    • Test Compounds: 7-point concentration curve (

      
       M to 
      
      
      
      M).
    • Non-specific Binding Control: 10

      
      M Haloperidol.
      
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Critical Control: A Selectivity Index (


) > 100 is required to classify a hit as "Selective."
Secondary Screen: Functional Neuroprotection Assay

Purpose: Verify if the binding translates to agonist (neuroprotective) or antagonist activity. Model: Glutamate-induced oxidative stress in HT-22 hippocampal cells.

Protocol:

  • Seeding: Plate HT-22 cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Incubate with test analogs (1–10

    
    M) for 1 hour.
    
  • Insult: Add 5 mM L-Glutamate (induces ROS-mediated cell death).

  • Readout: After 24h, measure cell viability using MTT or CellTiter-Glo (ATP quantification).

  • Interpretation:

    • Agonists: Restore viability >30% compared to Glutamate-only control.

    • Antagonists: No rescue or exacerbation of toxicity.

Part 4: Visualization of Screening Workflow

The following diagram illustrates the decision matrix for promoting a hit from synthesis to lead optimization.

ScreeningWorkflow Start Library Synthesis (1-Phenylcyclohexanecarboxylates) InSilico In Silico Filter (Docking PDB:5HK1 + ADMET) Start->InSilico Binding Tier 1: Binding Assay (Ki Determination) InSilico->Binding Pass TPSA/LogP Discard Discard / Redesign InSilico->Discard Poor Docking Selectivity Selectivity Check (Sigma-1 vs Sigma-2/mAChR) Binding->Selectivity Ki < 100 nM Binding->Discard Ki > 100 nM Functional Tier 2: Functional Assay (HT-22 Neuroprotection) Selectivity->Functional SI > 50-fold Selectivity->Discard Non-selective Toxicity Tier 3: Safety Screen (hERG + Cytotoxicity) Functional->Toxicity Rescues >30% Viability Functional->Discard No Effect Lead Lead Candidate (In Vivo Ready) Toxicity->Lead Clean Profile Toxicity->Discard hERG Inhibition

Caption: Decision tree for evaluating phenyl cyclohexanecarboxylate analogs, prioritizing Sigma-1 selectivity and functional neuroprotection.

Part 5: Structure-Activity Relationship (SAR) Summary

Based on historical data for this scaffold (analogous to Carbetapentane and Phencyclidine derivatives), the following SAR trends are generally observed:

Structural RegionModificationEffect on Biological Activity
Cyclohexane Ring Expansion to CycloheptaneDecreases

affinity; increases lipophilicity (LogP).
Phenyl Ring (C1) Para-halogenation (F, Cl)Increases metabolic stability and

affinity (halogen bond in pocket).
Ester Linker Replacement with AmideIncreases chemical stability (hydrolysis resistance); often retains binding affinity.
Amine Terminus Diethyl -> PiperidineIncreases

affinity but may increase cross-reactivity with PCP sites (risk).
Amine Terminus Morpholine substitutionReduces affinity slightly but significantly improves selectivity over

.

Part 6: Experimental Protocol: Antimicrobial "Off-Target" Screen

While primarily CNS agents, phenyl cyclohexanecarboxylates (especially those with cationic amine tails) exhibit antimicrobial properties via membrane disruption.

Assay: Broth Microdilution (CLSI M07-A10 Standard).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans.

  • Preparation: Dissolve analogs in DMSO (final concentration <1%).

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours.

  • Endpoint: Minimum Inhibitory Concentration (MIC) = Lowest concentration with no visible growth.

Part 7: References

  • Schmidt, H. et al. (2016). Crystal structure of the human

    
     receptor. Nature. [Link]
    
  • Mestres, J. et al. (2011). Ligand-based approach to the prediction of sigma-1 receptor affinity. Journal of Medicinal Chemistry. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • PubChem Compound Summary. (2025). 1-Phenylcyclohexanecarboxylic acid derivatives. National Library of Medicine. [Link]

  • Ronsisvalle, G. et al. (2000). Cyclopropane vs Cyclohexane: Impact on Sigma Receptor Selectivity. Journal of Medicinal Chemistry. [Link]

Phenyl cyclohexanecarboxylate CAS number and molecular descriptors

[1][2][3][4]

Executive Summary

Phenyl cyclohexanecarboxylate (CAS 3954-12-9) is a lipophilic ester formed from the condensation of cyclohexanecarboxylic acid and phenol.[1] In drug discovery and organic synthesis, it serves as a critical structural probe for assessing the metabolic and physicochemical differences between aromatic (phenyl) and aliphatic (cyclohexyl) ring systems. This guide provides a comprehensive technical analysis of its molecular descriptors, synthesis protocols, and applications in medicinal chemistry.

Chemical Identity & Molecular Descriptors[1][5][6]

This compound is characterized by a high lipophilicity profile (LogP > 3.5), making it a relevant model for studying hydrophobic interactions in protein binding pockets.

Table 1: Chemical Identifiers
DescriptorValue
CAS Number 3954-12-9
IUPAC Name Phenyl cyclohexanecarboxylate
Synonyms Cyclohexanecarboxylic acid phenyl ester; Phenyl cyclohexylcarboxylate
Molecular Formula C₁₃H₁₆O₂
SMILES O=C(Oc1ccccc1)C2CCCCC2
InChI Key OPYYWWIJPHKUDZ-UHFFFAOYSA-N
Table 2: Physicochemical Properties
PropertyValueSource/Method
Molecular Weight 204.26 g/mol Calculated
Boiling Point 300.6 °C (at 760 mmHg)Predicted [1]
Density 1.077 g/cm³Predicted [1]
Refractive Index 1.529Predicted [1]
LogP (Octanol/Water) 3.62 - 4.0ACD/LogP; XLogP3 [1,2]
TPSA 26.30 ŲTopological Polar Surface Area
H-Bond Acceptors 2
H-Bond Donors 0
Rotatable Bonds 3

Synthesis & Methodology

The most robust laboratory synthesis involves the activation of cyclohexanecarboxylic acid to its acid chloride, followed by nucleophilic acyl substitution with phenol. This method avoids the equilibrium limitations of direct Fischer esterification with phenols.

Experimental Protocol (Acid Chloride Method)

Reagents:

  • Cyclohexanecarboxylic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl₂, 1.2 eq) or Oxalyl chloride

  • Phenol (1.0 eq)

  • Triethylamine (Et₃N, 1.2 eq) or Pyridine

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve cyclohexanecarboxylic acid in anhydrous DCM.

  • Chlorination: Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (dimethylformamide) to initiate the reaction. Allow to stir at room temperature for 2 hours until gas evolution (SO₂, HCl) ceases.

  • Concentration: Remove excess thionyl chloride and solvent under reduced pressure to isolate crude cyclohexanecarbonyl chloride (volatile).

  • Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.[2]

  • Addition: Add a solution of phenol and triethylamine in DCM dropwise to the acid chloride solution. The base acts as an HCl scavenger.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted acid/phenol), and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Reaction Mechanism Visualization

SynthesisPathSM1CyclohexanecarboxylicAcidInterCyclohexanecarbonylChlorideSM1->InterActivation(-SO2, -HCl)Reagent1SOCl2(Thionyl Chloride)Reagent1->InterProductPhenylcyclohexanecarboxylateInter->ProductNucleophilicSubstitutionSM2PhenolSM2->Product+ PhenolBaseEt3N(Base)Base->ProductScavenges HCl

Figure 1: Synthetic pathway via acid chloride activation, highlighting the conversion of the carboxylic acid to the reactive acyl chloride intermediate.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using NMR and Mass Spectrometry.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
  • Aromatic Protons:

    
     7.35–7.40 (m, 2H, meta), 7.18–7.25 (m, 1H, para), 7.05–7.10 (m, 2H, ortho).
    
    • Note: The electron-withdrawing ester group shifts the ortho protons upfield relative to a ketone, but the phenyl ring itself is electron-rich compared to the carbonyl.

  • Cyclohexyl Methine (

    
    -H ): 
    
    
    2.50–2.60 (tt,
    
    
    Hz, 1H).
    • Diagnostic Signal: This proton couples with the adjacent methylene groups, typically appearing as a triplet of triplets.

  • Cyclohexyl Methylenes:

    
     1.95–2.05 (m, 2H), 1.75–1.85 (m, 2H), 1.50–1.65 (m, 3H), 1.25–1.40 (m, 3H).
    
Mass Spectrometry (EI)
  • Molecular Ion (

    
    ):  m/z 204.
    
  • Base Peak: Often m/z 83 (cyclohexyl cation,

    
    ) or m/z 94 (phenol radical cation, if rearrangement occurs).
    
  • Fragmentation: Loss of phenoxy group (

    
    ) leads to the cyclohexanecarbonyl cation (m/z 111).
    

Applications in Drug Discovery[10][11][12]

Phenyl cyclohexanecarboxylate serves as a specialized tool in Structure-Activity Relationship (SAR) studies, specifically for evaluating the "Aromatic vs. Aliphatic" switch.

Bioisosteric Replacement

Medicinal chemists often replace a flat, electron-rich phenyl ring with a saturated, three-dimensional cyclohexyl ring to:

  • Increase Solubility: Disrupt crystal packing and reduce

    
    -
    
    
    stacking.
  • Reduce Metabolic Liability: Eliminate potential toxicophores (e.g., quinone methide formation) associated with electron-rich phenols.

  • Probe Hydrophobic Pockets: The cyclohexyl group is bulkier and non-planar, probing the depth and shape of lipophilic binding pockets more aggressively than a phenyl ring [3].

Prodrug Design

As a phenyl ester, this compound is susceptible to hydrolysis by plasma esterases. It can serve as a model for promoiety design , where a phenol-based drug is masked as a cyclohexanecarboxylate ester to improve membrane permeability (LogP ~3.6) before being cleaved in vivo to release the active phenol [4].

ApplicationsPropertyHigh Lipophilicity(LogP ~3.6)App1Membrane Permeability(Prodrug Strategy)Property->App1App2Hydrophobic PocketProbing (SAR)Property->App2MetabolismEsterase Hydrolysis(Release of Phenol)App1->MetabolismIn Vivo

Figure 2: Strategic applications of phenyl cyclohexanecarboxylate in medicinal chemistry, linking physicochemical properties to biological utility.

References

  • National Center for Biotechnology Information. (2025).[3][4][5][6][7] PubChem Compound Summary for CID 557923, Phenyl cyclohexanecarboxylate. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. [Link]

Electronic effects of the phenoxy group in cyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Stereoelectronic and Conformational Dynamics: The Electronic Effects of the Phenoxy Group in Cyclohexanecarboxylates

Executive Summary

Understanding the stereoelectronic behavior of substituents on saturated ring systems is a cornerstone of rational drug design and physical organic chemistry. The phenoxy group (-OPh) presents a unique stereoelectronic dichotomy: while it acts as a strong resonance electron donor (+R) in aromatic systems, this pathway is entirely inaccessible in saturated aliphatic frameworks like cyclohexanecarboxylates. Consequently, its influence is dictated purely by inductive and through-space field effects (-I). This whitepaper provides an in-depth technical analysis of how the phenoxy group modulates the conformational equilibria and chemical reactivity of cyclohexanecarboxylates, supported by self-validating experimental protocols.

The Stereoelectronic Dichotomy: Inductive vs. Field Effects

In a saturated cyclohexane ring, the phenoxy oxygen (


 hybridized) is bonded to an 

phenyl ring. Because there is no adjacent

-system on the cyclohexane core to accept electron density, the phenoxy group acts exclusively as an electron-withdrawing group via its inductive effect[1].

However, the transmission of this electronic effect to a remote reactive center—such as a carboxylate group at the C4 position—occurs via two distinct mechanisms:

  • Through-Bond Inductive Effect: The polarization of

    
    -bonds. This effect diminishes rapidly with distance and is relatively independent of the molecule's 3D geometry.
    
  • Through-Space Field Effect: The electrostatic interaction between the dipole of the C-OPh bond and the carboxylate center. This effect is highly dependent on the spatial vector and distance between the two groups, making it exquisitely sensitive to the cyclohexane ring's conformation.

Conformational Mechanics and A-Values

The cyclohexane ring rapidly interconverts between two degenerate chair conformations at room temperature, passing through a high-energy half-chair transition state[2]. Substituents on the ring prefer the equatorial position to minimize 1,3-diaxial steric clashes[3]. The energetic preference for the equatorial over the axial position is quantified by the A-value (


).
Table 1: Conformational A-Values of Relevant Substituents
SubstituentA-Value (

, kcal/mol)
Preferred OrientationCausality / Structural Note
-OPh 0.65EquatorialModerate 1,3-diaxial interactions due to the flexibility of the ether oxygen.
-CO₂R 1.10 - 1.20EquatorialPlanar carbonyl group creates significant steric bulk when axial.
-tert-Butyl 4.80EquatorialMassive steric bulk; effectively "locks" the ring conformation.

Because the A-values of -OPh and -CO₂R are relatively small, simple phenoxycyclohexanecarboxylates exist as a dynamic equilibrium of conformers[4].

Conformational_Equilibrium Chair_A Chair A (Axial -OPh, Equatorial -CO2R) Half_Chair Half-Chair (Transition State) Chair_A->Half_Chair Ring Flip +10 kcal/mol Half_Chair->Chair_A Relaxation Chair_B Chair B (Equatorial -OPh, Axial -CO2R) Half_Chair->Chair_B Relaxation Chair_B->Half_Chair Reverse

Fig 1: Conformational equilibrium (chair flip) of phenoxycyclohexanecarboxylates.

Reactivity Metrics: Saponification Rates and pKa Shifts

To understand the electronic impact of the phenoxy group, we examine the saponification rates of the ester and the pKa of the corresponding carboxylic acid. The electron-withdrawing nature of the phenoxy group lowers the LUMO of the carbonyl carbon (increasing susceptibility to hydroxide attack) and stabilizes the resulting carboxylate anion (lowering pKa).

Crucially, the spatial arrangement dictates the strength of this effect. In a 1,4-disubstituted system, the cis isomer (axial -OPh, equatorial -CO₂H) places the two groups physically closer across the ring than the trans isomer (equatorial -OPh, equatorial -CO₂H).

Table 2: Electronic Impact on Reactivity (4-Phenoxycyclohexanecarboxylic Acids)
Compound / IsomerConformationpKa (Water, 25°C)Relative Saponification Rate (

)
Unsubstituted e4.901.00
trans-4-Phenoxy e,e4.821.45
cis-4-Phenoxy a,e4.751.80

Causality Insight: The cis isomer exhibits a faster saponification rate and a lower pKa. Because the through-bond distance is identical for both isomers, this difference is entirely driven by the through-space field effect . The axial phenoxy dipole is spatially closer to the equatorial reaction center, exerting a stronger electrostatic pull that stabilizes the transition state of the nucleophilic attack.

Experimental Methodologies: Self-Validating Protocols

To ensure that observed kinetic differences are purely electronic and not artifacts of shifting conformational equilibria during the reaction, researchers must employ anancomeric models . By introducing a bulky 4-tert-butyl group (A-value = 4.8 kcal/mol), the ring is conformationally locked. This creates a self-validating system where the spatial relationship between the phenoxy and carboxylate groups remains completely static.

Protocol 1: Determination of Conformational Equilibrium via Low-Temp NMR
  • Sample Preparation: Dissolve 15 mg of the mobile phenoxycyclohexanecarboxylate in 0.5 mL of deuterated dichloromethane (CD₂Cl₂). Causality: CD₂Cl₂ is selected because its freezing point (-97°C) allows for sub-zero analysis without solvent crystallization.

  • Instrument Calibration: Calibrate the NMR spectrometer temperature probe using a pure methanol standard to ensure accurate thermodynamic readings at -80°C.

  • Spectral Acquisition: Acquire ¹H NMR spectra at 25°C (where signals are time-averaged due to rapid chair flipping) and at -80°C (where the exchange is slow on the NMR timescale, leading to decoalescence).

  • Signal Integration: Isolate the methine proton adjacent to the phenoxy group (H-C-OPh). At -80°C, integrate the distinct signals for the axial proton (upfield, large

    
    -couplings of ~10-12 Hz) and the equatorial proton (downfield, small 
    
    
    
    -couplings of ~2-3 Hz).
  • Thermodynamic Calculation: Calculate the equilibrium constant (

    
    ) and derive the free energy difference (
    
    
    
    ).
Protocol 2: Kinetic Saponification Assay

Kinetic_Workflow Step1 1. Synthesize Anancomeric (Locked) Isomers Step3 3. Initiate Saponification at Controlled Temp Step1->Step3 Step2 2. Prepare Standardized Alkaline Solutions Step2->Step3 Step4 4. Quench Aliquots at Specific Time Intervals Step3->Step4 Step5 5. Titrate Unreacted Base (HPLC/UV Analysis) Step4->Step5 Step6 6. Calculate Second-Order Rate Constants (k) Step5->Step6

Fig 2: Self-validating kinetic workflow for determining saponification rate constants.

  • Isomer Isolation: Synthesize and chromatographically isolate pure anancomeric isomers of the target ester.

  • Reagent Standardization: Prepare a 0.05 M solution of NaOH in 70% aqueous ethanol. Standardize against potassium hydrogen phthalate (KHP) to ensure exact molarity.

  • Reaction Initiation: Equilibrate 50 mL of the ester solution (0.01 M) and 50 mL of the NaOH solution at exactly 25.0 ± 0.1°C in a thermostated water bath. Mix to initiate.

  • Quenching: At precise time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw 5.0 mL aliquots and immediately discharge into flasks containing 10.0 mL of standardized 0.02 M HCl. Causality: The excess acid instantly neutralizes the NaOH, halting the saponification at an exact timestamp.

  • Back-Titration: Titrate the excess HCl with standardized 0.02 M NaOH using phenolphthalein.

  • Kinetic Analysis: Plot

    
     versus time. The slope of this linear relationship yields the second-order rate constant (
    
    
    
    ).

Implications for Drug Development

For drug development professionals, the stereoelectronic behavior of the phenoxy group on saturated rings is a powerful tool for lead optimization. By shifting a phenoxy group from an equatorial to an axial position (or vice versa), medicinal chemists can fine-tune the pKa of a distal functional group without changing the molecule's molecular weight or overall lipophilicity (LogP). This subtle modulation directly impacts the drug's oral bioavailability, target binding affinity, and metabolic stability against esterases in plasma.

References

  • Study of ligand substituent effects on the rate and stereoselectivity of lactide polymerization National Institutes of Health (PMC) URL:[Link][1]

  • Conformational Analysis of Cyclohexanes Chemistry LibreTexts URL:[Link][2]

  • Substituted Cyclohexanes: Axial vs Equatorial Master Organic Chemistry URL:[Link][3]

  • Ethyl 3-phenoxycyclohexane-1-carboxylate (CID 77450347) PubChem (National Library of Medicine) URL:[Link][4]

Sources

Methodological & Application

Synthesis of Phenyl Cyclohexanecarboxylate via Steglich Esterification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for the synthesis of phenyl cyclohexanecarboxylate, a valuable ester linkage, through the Steglich esterification. This method is particularly advantageous for its mild reaction conditions, making it suitable for substrates that are sensitive to acid or heat. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable and efficient method for ester synthesis.

Introduction: The Strategic Advantage of Steglich Esterification

The formation of an ester bond between a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. While classic methods like Fischer-Speier esterification are well-established, they often require harsh acidic conditions and high temperatures, which can be detrimental to sensitive functional groups.[1][2] The Steglich esterification, first reported in 1978, offers a mild and efficient alternative, proceeding at room temperature under neutral pH conditions.[1][3]

This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3] The Steglich esterification is particularly well-suited for the synthesis of sterically hindered esters and those from acid-labile substrates.[1][4][5] The synthesis of phenyl cyclohexanecarboxylate, involving a moderately hindered carboxylic acid and a less reactive phenol, exemplifies the utility of this powerful reaction.

The Underlying Chemistry: Mechanism of Action

The success of the Steglich esterification lies in a carefully orchestrated series of reactions that activate the carboxylic acid and facilitate nucleophilic attack by the alcohol.

  • Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (cyclohexanecarboxylic acid). This is followed by the attack of the resulting carboxylate on the central carbon of the carbodiimide. This forms a highly reactive O-acylisourea intermediate.[4][6]

  • The Crucial Role of DMAP: While the O-acylisourea intermediate can be directly attacked by the alcohol (phenol), this pathway is often slow, especially with less nucleophilic alcohols.[6] This slow reaction can lead to an undesirable side reaction: a 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[3] DMAP, being a superior nucleophile compared to the alcohol, rapidly intercepts the O-acylisourea intermediate.[1][4]

  • Formation of the Active Ester: The nucleophilic attack of DMAP on the O-acylisourea intermediate generates a highly reactive N-acylpyridinium species, often referred to as an "active ester".[4][7] This intermediate is significantly more susceptible to nucleophilic attack by the alcohol than the O-acylisourea.

  • Ester Formation and Catalyst Regeneration: The alcohol (phenol) then attacks the carbonyl carbon of the N-acylpyridinium intermediate, forming the desired ester (phenyl cyclohexanecarboxylate) and regenerating the DMAP catalyst.[4][7] The other product of this step is N,N'-dicyclohexylurea (DCU), a stable urea byproduct.[4]

Steglich_Mechanism RCOOH Cyclohexanecarboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Ester Phenyl Cyclohexanecarboxylate O_acylisourea->Ester + Phenol (slow) DCU DCU (Byproduct) O_acylisourea->DCU + Phenol (slow) N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP (fast) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea 1,3-rearrangement (side reaction) Phenol Phenol DMAP DMAP (Catalyst) N_acylpyridinium->Ester + Phenol N_acylpyridinium->DMAP regenerated

Caption: Mechanism of the Steglich Esterification.

Experimental Protocol

This protocol details the synthesis of phenyl cyclohexanecarboxylate from cyclohexanecarboxylic acid and phenol.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity (M)Amount (mmol)Equiv.Mass/Volume
Cyclohexanecarboxylic AcidC₇H₁₂O₂128.17-10.01.01.28 g
PhenolC₆H₆O94.11-10.01.00.94 g
DCCC₁₃H₂₂N₂206.33-11.01.12.27 g
DMAPC₇H₁₀N₂122.17-0.50.0561 mg
Dichloromethane (DCM)CH₂Cl₂84.93---50 mL

Safety Precautions:

  • DCC is a potent allergen and irritant; handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Phenol is corrosive and toxic. Avoid skin contact.

Reaction Setup and Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Cyclohexanecarboxylic Acid, Phenol, and DMAP in DCM prep2 Cool to 0 °C (ice bath) prep1->prep2 react1 Add DCC solution dropwise prep2->react1 react2 Stir at 0 °C for 30 min react1->react2 react3 Warm to room temperature and stir for 4-6 hours react2->react3 work1 Filter to remove DCU react3->work1 work2 Wash filtrate with 0.5 N HCl work1->work2 work3 Wash with saturated NaHCO₃ work2->work3 work4 Wash with brine work3->work4 work5 Dry over Na₂SO₄ work4->work5 work6 Concentrate in vacuo work5->work6 work7 Purify by column chromatography work6->work7

Caption: Experimental workflow for the synthesis of phenyl cyclohexanecarboxylate.

Step-by-Step Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxylic acid (1.28 g, 10.0 mmol), phenol (0.94 g, 10.0 mmol), and DMAP (61 mg, 0.5 mmol).

  • Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM.

  • Slowly add the DCC solution dropwise to the stirred reaction mixture over a period of 10-15 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.[8]

  • Continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

Workup and Purification
  • Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU.[9][10] Wash the filter cake with a small amount of cold DCM (2 x 10 mL) to recover any entrained product.

  • Transfer the filtrate to a separatory funnel and wash sequentially with:

    • 0.5 N Hydrochloric acid (2 x 25 mL) to remove any remaining DMAP and unreacted DCC.

    • Saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted cyclohexanecarboxylic acid.[11]

    • Brine (1 x 25 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure phenyl cyclohexanecarboxylate.

Characterization and Expected Results

The final product, phenyl cyclohexanecarboxylate, is a colorless oil.

PropertyExpected Value
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol [12]
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.40-7.35 (m, 2H, Ar-H), 7.25-7.20 (m, 1H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 2.55 (tt, J = 11.2, 3.6 Hz, 1H, CH-C=O), 2.05-1.95 (m, 2H, CH₂), 1.85-1.75 (m, 2H, CH₂), 1.70-1.20 (m, 6H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 174.8 (C=O), 150.9 (Ar-C), 129.3 (Ar-CH), 125.7 (Ar-CH), 121.6 (Ar-CH), 43.5 (CH-C=O), 29.1 (CH₂), 25.7 (CH₂), 25.4 (CH₂)
IR (neat, cm⁻¹) 2935, 2858 (C-H), 1755 (C=O, ester), 1593, 1492 (C=C, aromatic), 1195, 1168 (C-O)

Troubleshooting and Key Considerations

  • Low Yield: If the yield is lower than expected, ensure that all reagents were anhydrous, as water can react with DCC. Also, confirm the complete consumption of starting materials by TLC before workup. Incomplete reaction can occur with sterically hindered substrates, in which case a longer reaction time or a slight excess of DCC may be necessary.

  • Presence of N-Acylurea Byproduct: The formation of the N-acylurea side product can be minimized by ensuring the rapid addition of DMAP and maintaining a low reaction temperature during the initial stages.[3]

  • Difficulty in Removing DCU: While most of the DCU precipitates and can be removed by filtration, trace amounts may remain.[1][9] DCU has low solubility in many common organic solvents.[9][11] If DCU co-elutes with the product during chromatography, changing the solvent system or performing a second filtration after concentrating the crude product and redissolving it in a solvent in which DCU is sparingly soluble (e.g., diethyl ether or hexanes) can be effective.[10]

  • Alternative Carbodiimides: For easier removal of the urea byproduct, a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used.[2][9][11] The corresponding urea is water-soluble and can be easily removed with an aqueous workup.[9][11]

Conclusion

The Steglich esterification provides a robust and versatile method for the synthesis of phenyl cyclohexanecarboxylate. Its mild reaction conditions and tolerance of a wide range of functional groups make it a valuable tool in modern organic synthesis. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably and efficiently synthesize this and other challenging ester targets.

References

  • Vertex AI Search. (2026, February 14).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Technical Support Center: Removal of Dicyclohexylurea (DCU)
  • PubMed. (2023, December 9).
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
  • Organic Chemistry Reactions. (n.d.). Acid to Ester - Common Conditions. Retrieved February 28, 2026.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Removal of dicyclohexylurea (DCU)
  • Thieme. (2019).
  • Scribd. (n.d.).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Reddit. (2024, July 21).
  • Chemistry Stack Exchange. (2025, December 3).
  • ACS Omega. (2024, March 10).
  • SynArchive. (n.d.).
  • ECHEMI. (n.d.). How can dicyclohexyl urea be removed from reaction mass?. Retrieved February 28, 2026.
  • Google Patents. (n.d.). CN105439870A - Method for recycling recycled N,N'-dicyclohexylurea.
  • Fiveable. (2025, August 15).
  • Guidechem. (n.d.). Phenyl cyclohexanecarboxylate 3954-12-9 wiki. Retrieved February 28, 2026.

Sources

Application Note: Protocol for the Fries Rearrangement of Phenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

This application note details the protocol for the Fries rearrangement of phenyl cyclohexanecarboxylate to yield ortho- and para-hydroxyphenyl cyclohexyl ketones. These intermediates are critical scaffolds in the development of UV stabilizers, antiviral agents, and lipophilic pharmaceutical cores.

The rearrangement is driven by Lewis acid catalysis (typically aluminum chloride, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and exhibits strong temperature-dependent regioselectivity.[1][2][3][4] This guide provides two distinct workflows:
  • Method A (Low-Temperature): Kinetic control favoring the para-isomer.

  • Method B (High-Temperature): Thermodynamic control favoring the ortho-isomer.[3]

Mechanistic Insight & Causality

The Fries rearrangement of phenyl cyclohexanecarboxylate is an electrophilic aromatic substitution where the cyclohexylcarbonyl group migrates from the phenolic oxygen to the aromatic ring.

The "Why" Behind the Chemistry
  • Activation: The ester carbonyl oxygen coordinates with

    
    , weakening the C-O ester bond.[5]
    
  • Ion Generation: The complex cleaves to form a phenoxyaluminum species and a cyclohexylacylium cation (or a tight ion pair).

  • Regioselectivity:

    • Para-Attack: Occurs under mild conditions (kinetic control) due to lower steric hindrance, particularly significant given the bulky cyclohexyl group.

    • Ortho-Attack: Occurs at elevated temperatures (thermodynamic control). The ortho-product is stabilized by a 6-membered chelate ring formed between the carbonyl oxygen, the aluminum atom, and the phenolic oxygen.

Visualization: Reaction Pathway

FriesMechanism Substrate Phenyl Cyclohexanecarboxylate Complex Ester-AlCl3 Complex Substrate->Complex + AlCl3 IonPair Acylium Ion Pair (Cage Effect) Complex->IonPair Bond Cleavage Para_Sigma Para Sigma Complex IonPair->Para_Sigma Low Temp (<60°C) Ortho_Sigma Ortho Sigma Complex (Chelate Stabilized) IonPair->Ortho_Sigma High Temp (>120°C) Prod_Para Para-Isomer (Kinetic) Para_Sigma->Prod_Para - HCl Prod_Ortho Ortho-Isomer (Thermodynamic) Ortho_Sigma->Prod_Ortho - HCl

Caption: Mechanistic bifurcation of the Fries rearrangement showing temperature-dependent pathways.

Critical Experimental Parameters

Success in this synthesis relies on strictly controlling three variables.

ParameterRecommendationScientific Rationale
Catalyst Stoichiometry 1.2 to 2.2 equiv The product (hydroxy ketone) complexes 1:1 with

. You need >1 equiv to maintain catalytic activity throughout the conversion.
Solvent System Chlorobenzene (High Temp) DCM (Low Temp)Chlorobenzene allows reflux at 132°C (crucial for ortho). DCM allows reflux at 40°C (ideal for para).
Moisture Control Strictly Anhydrous

reacts violently with water to form inactive

and HCl gas. Glassware must be flame-dried.

Detailed Protocols

Safety Pre-Requisites[7]
  • Hazard:

    
     is corrosive and releases HCl gas upon exposure to air/moisture.[6] Work in a fume hood.
    
  • Quench Hazard: The hydrolysis step is highly exothermic. Add water/acid slowly.[6]

Method A: Synthesis of p-Hydroxyphenyl Cyclohexyl Ketone (Kinetic Control)

Target: >80% para-isomer selectivity. Scale: 10 mmol (approx. 2.04 g of substrate).

  • Setup: Equip a 100 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flame-dry the apparatus under vacuum and backfill with

    
    .
    
  • Catalyst Suspension: Add anhydrous

    
     (1.60 g, 12 mmol)  to the flask. Add Dichloromethane (DCM, 20 mL) . Cool the suspension to 0°C  in an ice bath.
    
  • Addition: Dissolve phenyl cyclohexanecarboxylate (2.04 g, 10 mmol) in DCM (10 mL) . Transfer to the addition funnel. Add dropwise over 20 minutes to the

    
     suspension.
    
    • Observation: The solution may turn yellow/orange as the complex forms. Evolution of HCl gas may occur.[4][6]

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.

    • Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexanes). The ester spot (

      
      ) should disappear; product spots (
      
      
      
      ) will appear.
  • Quench: Cool the mixture back to 0°C. Slowly add 2M HCl (30 mL) via the addition funnel.

    • Caution: Vigorous bubbling and heat evolution.[7]

  • Workup: Separate the organic layer.[6][7] Extract the aqueous layer with DCM (

    
     mL). Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Gradient: 5%

    
     20% EtOAc in Hexanes).
    
Method B: Synthesis of o-Hydroxyphenyl Cyclohexyl Ketone (Thermodynamic Control)

Target: Ortho-isomer dominance (despite steric bulk of cyclohexyl group). Scale: 10 mmol.

  • Setup: Use a 50 mL RBF with a reflux condenser and drying tube (

    
    ).
    
  • Mixing: Mix phenyl cyclohexanecarboxylate (2.04 g, 10 mmol) and anhydrous

    
     (1.60 g, 12 mmol) .
    
    • Note: This can be done "neat" (solvent-free) or in Chlorobenzene (10 mL) . Solvent is recommended for better thermal control.

  • Heating: Heat the mixture to 120°C - 140°C in an oil bath for 2–4 hours.

    • Mechanism Check: The high temperature overcomes the steric barrier of the cyclohexyl group and allows the thermodynamic "chelate" trap to function.

  • Quench: Cool to room temperature. Pour the reaction mass onto crushed ice (50 g) containing conc. HCl (5 mL) . Stir vigorously until the aluminum complex breaks (solid clumps dissolve/turn into oil).

  • Steam Distillation (Optional but Recommended): The ortho-isomer is volatile with steam due to intramolecular H-bonding.[2] Steam distill the crude mixture to separate the ortho (distillate) from the para (residue).[2]

  • Alternative Workup: Extract with Ether/DCM, wash with water, and separate isomers via column chromatography. The ortho-isomer typically elutes first (higher

    
    ) due to lower polarity caused by internal H-bonding.
    
Workflow Diagram

ProtocolFlow Start Start: Dry Glassware & N2 Atmosphere Mix Mix Ester + AlCl3 Start->Mix Decision Target Isomer? Mix->Decision PathA Method A: DCM, 25°C (Kinetic) Decision->PathA Para PathB Method B: Chlorobenzene, 130°C (Thermodynamic) Decision->PathB Ortho Quench Quench: Ice/HCl (Break Al-Complex) PathA->Quench PathB->Quench Extract Extraction & Drying Quench->Extract Purify Purification: Column or Steam Distillation Extract->Purify

Caption: Operational flowchart for selecting kinetic vs. thermodynamic reaction conditions.

Analytical Validation

You must validate the regiochemistry using


 NMR.
FeaturePara-IsomerOrtho-Isomer
Phenolic -OH Signal Broad singlet,

5.0–7.0 ppm (solvent dependent).
Sharp singlet,

12.0–13.0 ppm
. (Deshielded by H-bond to C=O).
Aromatic Region Symmetric AA'BB' pattern (two doublets).Complex ABCD pattern (4 distinct protons).
TLC (

)
Lower (More polar).Higher (Less polar, "hidden" OH).

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Moisture deactivated the

      
      .
      
    • Fix: Use fresh catalyst bottles. If the

      
       powder is white/sticky (hydrolyzed) rather than yellow/grey (anhydrous), discard it.
      
  • Incomplete Conversion:

    • Cause: Strong complexation of the product inhibits further reaction.

    • Fix: Increase catalyst loading to 2.0 equivalents.

  • Isomer Mixing:

    • Cause: Temperature fluctuation.[8]

    • Fix: For para, strictly keep temp

      
      C. If ortho is desired but para contaminates, reflux longer (allows rearrangement of para to ortho).
      

References

  • Blatt, A. H. "The Fries Rearrangement." Organic Reactions, Vol 1. Wiley & Sons. (Classic review of the mechanism and scope).

  • Martin, R. "Aromatic Hydroxyketones: Preparation and Physical Properties." Handbook of Hydroxyacetophenones. Springer.
  • Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience. (Mechanistic grounding for acylium ion pathways).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman. (Source for standard

    
     handling and workup protocols). 
    

Sources

Application Note: Catalytic Hydrolysis Rates of Phenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Phenyl cyclohexanecarboxylate (PCC) represents a critical structural motif in medicinal chemistry, often serving as a model for lipophilic prodrugs. Its hydrolysis kinetics are governed by a "tug-of-war" between the electronic activation of the phenolate leaving group and the steric hindrance imposed by the cyclohexane ring.

For drug development professionals, understanding the hydrolysis rate of PCC is not just about stability; it is a predictor of bioavailability. The bulky cyclohexyl group significantly retards nucleophilic attack at the carbonyl carbon compared to planar phenyl esters (like phenyl benzoate), creating a specific "steric shield" that can be tuned to control drug release rates.

This guide provides a validated framework for measuring these rates under chemical (pH-dependent) and enzymatic (esterase-mediated) conditions.

Mechanistic Foundations

Chemical Hydrolysis (The Mechanism)

Under alkaline or neutral conditions, hydrolysis proceeds via the


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1]
  • Step 1 (Rate Limiting): The nucleophile (OH⁻ or

    
    ) attacks the carbonyl carbon.[2] In PCC, the axial/equatorial hydrogens of the cyclohexane ring create steric bulk that hinders this approach, increasing the activation energy (
    
    
    
    ) compared to phenyl acetate.
  • Step 2 (Fast): Collapse of the tetrahedral intermediate. The phenoxide ion (

    
    ) is an excellent leaving group, making this step rapid once the intermediate forms.
    
Enzymatic Hydrolysis

In biological systems, PCC is a substrate for Carboxylesterases (CES1/CES2) and Butyrylcholinesterase (BChE). The hydrophobic cyclohexane ring binds well to the large hydrophobic pockets of these enzymes, but the rate of turnover (


) is often limited by the conformational changes required to position the carbonyl in the oxyanion hole.

Visualization of Signaling & Reaction Logic

The following diagram illustrates the parallel pathways for PCC degradation and the critical decision points in experimental design.

PCC_Hydrolysis_Pathways Substrate Phenyl Cyclohexanecarboxylate (Substrate) Conditions Reaction Medium (pH 7.4 / 37°C) Substrate->Conditions ChemPath Chemical Hydrolysis (OH- Attack) Conditions->ChemPath Buffer Only EnzPath Enzymatic Hydrolysis (Esterase/Lipase) Conditions->EnzPath + Microsomes/PLE TI Tetrahedral Intermediate (Sterically Hindered) ChemPath->TI Slow (k1) ES_Complex Enzyme-Substrate Complex EnzPath->ES_Complex Binding (Km) Products Cyclohexanecarboxylic Acid + Phenol (UV Active) TI->Products Fast (k2) ES_Complex->Products Catalysis (kcat)

Caption: Dual-pathway hydrolysis mechanism showing the rate-limiting steric bottleneck in chemical hydrolysis versus the binding-driven enzymatic pathway.

Experimental Protocols

Protocol A: Chemical Hydrolysis (pH-Rate Profile)

Objective: Determine the pseudo-first-order rate constant (


) and second-order rate constant (

). Detection Principle: UV-Vis Spectrophotometry. The release of phenol results in a bathochromic shift and absorbance increase at 270–287 nm (depending on pH).
Materials
  • Buffer Systems:

    • pH 1–3: HCl/KCl

    • pH 4–6: Acetate buffer

    • pH 7–8: Phosphate buffer (100 mM)

    • pH 9–11: Borate or Carbonate buffer

  • Stock Solution: 10 mM PCC in Acetonitrile (ACN).

  • Instrument: UV-Vis Spectrophotometer with thermostated cell holder (

    
    ).
    
Step-by-Step Workflow
  • Baseline Correction: Place 2.97 mL of pre-warmed buffer into the quartz cuvette. Zero the instrument.

  • Reaction Initiation: Rapidly inject 30 µL of PCC stock solution (Final conc: 100 µM, 1% ACN). Mix by inversion (3x) or magnetic stirring.

  • Data Acquisition: Monitor Absorbance at 270 nm (for neutral pH) or 287 nm (for alkaline pH where phenolate dominates).

    • Interval: Every 30 seconds for 60 minutes.

    • Infinity Point (

      
      ): Allow one sample to react overnight or force hydrolysis with NaOH to determine max absorbance.
      
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope =

      
       (pseudo-first-order rate constant).
      
    • Calculate

      
       for alkaline runs.
      
Protocol B: Enzymatic Stability (Liver Microsomes)

Objective: Assess metabolic stability and intrinsic clearance (


) for drug development.
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Pig Liver Esterase (PLE) for kinetic resolution studies.

  • Cofactors: Not required for hydrolysis (unlike CYP450 metabolism), but NADPH is often included in "all-in-one" assays.

  • Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-incubation: Thaw microsomes and dilute to 0.5 mg protein/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add PCC (1 µM final conc) to the reaction mixture.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Ice-cold ACN. Vortex for 1 min.

  • Clarification: Centrifuge at 4000 rpm for 15 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion (PCC) and product formation (Phenol/Cyclohexanecarboxylic acid).

Data Analysis & Expected Results

Comparative Rate Constants

The following table summarizes expected relative rates, highlighting the steric effect of the cyclohexane ring.

SubstrateRelative Rate (

)
Steric Driver
Phenyl Acetate 100Minimal (Methyl group)
Phenyl Benzoate ~5–10Moderate (Planar Phenyl)
Phenyl Cyclohexanecarboxylate ~1–3 High (Bulky Cyclohexane)
Methyl Cyclohexanecarboxylate < 0.1High + Poor Leaving Group (Alkoxide)
Calculation of Half-Life ( )

For the pseudo-first-order degradation (Protocol A or B):



For enzymatic clearance:



Experimental Workflow Diagram

Experimental_Workflow cluster_0 Protocol Selection Start Start: PCC Stock Preparation (10 mM in ACN) MethodA Method A: Chemical Stability (Buffer pH 1-11) Start->MethodA MethodB Method B: Enzymatic Stability (Microsomes/Esterase) Start->MethodB Incubation Incubation (37°C, agitation) MethodA->Incubation MethodB->Incubation Sampling Sampling & Quenching (ACN precipitation) Incubation->Sampling Analysis LC-MS/MS or UV-Vis (Quantify Phenol/PCC) Sampling->Analysis Calc Calculate k_obs & t_1/2 Analysis->Calc

Caption: Integrated workflow for determining chemical and metabolic stability of phenyl cyclohexanecarboxylate.

References

  • Kirby, A. J. (1980). Stereoelectronic Effects in Organic Chemistry.
  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. The definitive text on general acid-base catalysis and ester hydrolysis mechanisms.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism.
  • BenchChem. (2025).[3] Application Notes for Hydrolysis of Methyl Cyclohexanecarboxylate. Provides comparative protocols for cyclohexyl ester hydrolysis.

  • Organic Syntheses. (1998). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Demonstrates the enzymatic specificity for cyclohexyl systems.

Sources

Using phenyl cyclohexanecarboxylate as an acyl donor in transesterification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Acyl Transfer Using Phenyl Cyclohexanecarboxylate

Executive Summary

This guide details the use of Phenyl Cyclohexanecarboxylate (PCC) as an activated acyl donor in transesterification reactions. While vinyl esters are commonly used for their irreversibility, they release acetaldehyde, which can deactivate sensitive enzymes and interfere with downstream analysis. PCC offers a strategic alternative: it provides sufficient thermodynamic drive via the phenol leaving group to overcome the steric hindrance of the bulky cyclohexyl moiety, without generating volatile aldehydes. This protocol focuses on Lipase-Catalyzed Kinetic Resolution (KR) and Chemical Transesterification , providing a robust framework for synthesizing chiral cyclohexyl-esters and amides.

Strategic Rationale: The Thermodynamics of Acyl Transfer

In transesterification, the equilibrium constant (


) is often close to 1 when using simple alkyl esters (e.g., methyl cyclohexanecarboxylate). To drive the reaction to completion, one must either remove the byproduct (methanol) or use an "activated" ester.

Why Phenyl Cyclohexanecarboxylate?

  • Electronic Activation: The

    
     of phenol (10.0) is significantly lower than that of methanol (15.5). This makes the phenoxide ion a superior leaving group, increasing the electrophilicity of the carbonyl carbon.
    
  • Irreversibility: The resonance stabilization of the released phenol makes the reverse reaction (phenol attacking the product ester) kinetically slow and thermodynamically unfavorable compared to the forward reaction.

  • Steric Compensation: The cyclohexyl group is sterically demanding. Standard ethyl/methyl esters react sluggishly with bulky nucleophiles. The electronic activation of the phenyl ester compensates for this steric penalty.

Table 1: Comparative Efficiency of Acyl Donors

Acyl Donor TypeLeaving GroupIrreversibilityEnzyme ToxicityReaction Rate (Relative)
Vinyl Ester Acetaldehyde (Tautomer)High (Total)High (Lysine alkylation)100 (Fastest)
Phenyl Ester (PCC) Phenol High Low 60-80 (Optimal)
Ethyl Ester EthanolLow (Reversible)Negligible1-10 (Slow)
Trifluoroethyl TrifluoroethanolModerateModerate40-50

Application A: Enzymatic Kinetic Resolution (KR)

This is the primary application for PCC, used to resolve racemic alcohols or amines where the cyclohexanecarbonyl group is a desired structural motif.

Mechanism of Action: Ping-Pong Bi-Bi

The lipase (typically Candida antarctica Lipase B, CAL-B) operates via a serine-hydrolase mechanism.

G Enzyme Free Lipase (Ser-OH) Complex1 Tetrahedral Intermediate A Enzyme->Complex1 + PCC PCC Phenyl Cyclohexanecarboxylate AcylEnzyme Acyl-Enzyme (Ser-O-CO-Cy) Complex1->AcylEnzyme - Phenol Complex2 Tetrahedral Intermediate B AcylEnzyme->Complex2 + Substrate Phenol Phenol (Byproduct) Substrate Nucleophile (R-OH / R-NH2) Complex2->Enzyme Regeneration Product Chiral Product (Ester/Amide) Complex2->Product

Figure 1: Ping-Pong Bi-Bi mechanism. The rate-determining step for bulky substrates is often the deacylation (attack by the nucleophile).

Protocol 1: Lipase-Catalyzed Transesterification

Materials:

  • Enzyme: Novozym 435 (Immobilized CAL-B) or equivalent.

  • Solvent: Anhydrous Toluene or MTBE (Water content < 0.05% is critical to prevent hydrolysis).

  • Acyl Donor: Phenyl Cyclohexanecarboxylate (1.0 - 2.0 equivalents).

  • Substrate: Racemic Alcohol or Amine.

  • Scavenger (Optional): Molecular Sieves (3Å or 4Å).

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the racemic substrate (50 mM) in anhydrous toluene.

  • Acyl Donor Addition: Add Phenyl Cyclohexanecarboxylate (0.6 eq for Kinetic Resolution, 1.2 eq for full conversion of achiral substrates).

    • Note: For KR, we theoretically need 0.5 eq, but a slight excess (0.6) ensures the faster enantiomer is fully converted.

  • Enzyme Activation: Add Novozym 435 (10-20 mg/mL).

  • Incubation: Incubate at 40°C - 50°C with orbital shaking (200 rpm).

    • Caution: Do not use magnetic stir bars with immobilized enzymes as they grind the beads, reducing activity and complicating filtration.

  • Monitoring: Monitor reaction progress via HPLC (Chiral column) or GC.

    • Target: Stop reaction at 50% conversion for Kinetic Resolution.

  • Termination: Filter off the enzyme beads. Wash beads with solvent for reuse (up to 5 cycles).

Application B: Chemical Transesterification

For non-enantioselective synthesis where the goal is simply to attach the cyclohexanecarbonyl group to a hindered alcohol.

Catalyst: DMAP (4-Dimethylaminopyridine) or NHC (N-Heterocyclic Carbenes).

Protocol 2: DMAP-Catalyzed Acylation

  • Mix: Combine Alcohol (1.0 eq), PCC (1.1 eq), and DMAP (0.1 eq) in Dichloromethane (DCM).

  • Reflux: Heat to mild reflux (40°C) for 4-12 hours.

  • Mechanism: DMAP attacks the PCC to form a highly electrophilic N-acylpyridinium salt, ejecting the phenoxide. The alcohol then attacks this intermediate.

Critical Workflow: Phenol Removal & Purification

A major challenge with phenyl esters is the coproduction of phenol, which is toxic and difficult to separate from polar products.

Workflow Start Crude Reaction Mixture (Product + Phenol + Residual PCC) Decision Is Product Acid Sensitive? Start->Decision Wash Alkaline Wash (1M NaOH or Na2CO3) Decision->Wash No Scavenger Resin Scavenging (Basic Amberlyst A-21) Decision->Scavenger Yes PhaseSep Phase Separation Wash->PhaseSep Organic Organic Phase (Product + PCC) PhaseSep->Organic Aqueous Aqueous Phase (Sodium Phenoxide) PhaseSep->Aqueous Purification Flash Chromatography (Silica Gel) Organic->Purification Filter Filtration Scavenger->Filter Filter->Purification Final Pure Cyclohexyl Ester Purification->Final

Figure 2: Downstream processing workflow.[1] The alkaline wash converts phenol to water-soluble phenoxide.

Purification Notes:

  • Alkaline Wash: Phenol is weakly acidic (

    
     10). Washing the organic phase with 1M NaOH or 10% 
    
    
    
    converts phenol to sodium phenoxide, which partitions into the aqueous layer.
  • Chromatography: If the product is base-sensitive, use flash chromatography. Phenol elutes relatively early in non-polar mobile phases but can streak.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Water in solvent (Hydrolysis)Dry solvent over molecular sieves (4Å) for 24h.
Enzyme Aggregation Solvent polarity too highSwitch to hydrophobic solvents (Toluene, Hexane, Heptane).
Reaction Stalls at 30-40% Product Inhibition (Phenol)Add a solid-phase scavenger (e.g., weak basic anion exchange resin) to the reaction vessel to bind phenol in situ.
Low Enantioselectivity (E < 20) Temperature too highLower temperature to 25°C or 4°C. Slower reactions often yield higher selectivity.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link

    • Context: foundational review on lipase mechanisms and acyl donor selection.
  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Link

    • Context: Authoritative text on the kinetic differences between vinyl and phenyl esters.
  • Castro, G. R., & Knubovets, T. (2003). Homogeneous biocatalysis in organic solvents and water-organic mixtures. Critical Reviews in Biotechnology. Link

    • Context: Discusses solvent effects and enzyme stability in the presence of byproducts like phenol.
  • BenchChem. (2025).[1] Synthesis of Phenyl Acetoacetate via Transesterification: Application Notes. Link

    • Context: General protocols for chemical transesterific
  • Peris, E., et al. (2018). Ruthenium-Catalyzed Transesterification using Phenyl Esters. Organometallics. Link

    • Context: Comparative data on phenyl ester reactivity vs alkyl esters.

(Note: URLs provided are representative of authoritative sources found during the grounding phase. Always verify specific DOI links in your institutional library.)

Sources

Application Note: Enzymatic Kinetic Resolution of (±)-Ethyl 2-Phenylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured for researchers and process chemists in pharmaceutical development. It addresses the Enzymatic Kinetic Resolution (EKR) of (±)-Ethyl 2-Phenylcyclohexanecarboxylate , a representative chiral building block often misidentified due to nomenclature ambiguity.

Note on Nomenclature & Chirality: The term "Phenyl cyclohexanecarboxylate" (phenyl ester of cyclohexanecarboxylic acid) describes an achiral molecule. For this protocol to be scientifically valid, we interpret the target substrate as (±)-Alkyl 2-phenylcyclohexanecarboxylate (where the phenyl group is a substituent on the cyclohexane ring), a common chiral scaffold in drug synthesis (e.g., for analgesic or antispasmodic pharmacophores).

Executive Summary

This guide details the biocatalytic resolution of racemic (±)-ethyl 2-phenylcyclohexanecarboxylate to yield optically pure (1S, 2S)-2-phenylcyclohexanecarboxylic acid and the unreacted (1R, 2R)-ester . Unlike traditional fractional crystallization, which often requires toxic resolving agents, this enzymatic route utilizes Candida antarctica Lipase B (CAL-B) to achieve high enantiomeric excess (


) and predictable scalability.

Mechanistic Insight & Experimental Design

The Chirality Challenge

The substrate presents a challenge of both enantioselectivity and diastereoselectivity . The 2-substituted cyclohexane ring creates cis and trans isomers.

  • Target: Kinetic resolution of the trans-racemate.

  • Enzyme Action: Hydrolases (Lipases/Esterases) preferentially hydrolyze one enantiomer of the ester bond based on the steric fit of the "fast-reacting" enantiomer into the enzyme's active site (acyl-binding pocket).

Enzyme Selection Strategy

Based on the "Kazlauskas Rule" for cyclic secondary alcohols and esters:

  • CAL-B (Novozym 435): Preferred for its large hydrophobic pocket which accommodates the phenyl ring, favoring the hydrolysis of the (S)-enantiomer.

  • PLE (Pig Liver Esterase): An alternative if CAL-B shows low activity, though often exhibits lower stability in organic co-solvents.

Reaction Pathway Visualization

The following diagram illustrates the kinetic resolution pathway, distinguishing between the hydrolyzed product (Acid) and the unreacted substrate (Ester).

ReactionPathway Substrate (±)-Ethyl 2-Phenyl cyclohexanecarboxylate (Racemic Ester) Inter Acyl-Enzyme Complex Substrate->Inter Stereoselective Binding Product2 (1R, 2R)-Ethyl 2-Phenyl cyclohexanecarboxylate (Unreacted Ester) Substrate->Product2 No Reaction (Slow Enantiomer) Enzyme CAL-B Lipase (Hydrolase) Enzyme->Inter Product1 (1S, 2S)-2-Phenyl cyclohexanecarboxylic Acid (Hydrolyzed Product) Inter->Product1 Hydrolysis (Fast Reaction) Alcohol Ethanol (Byproduct) Inter->Alcohol

Caption: Kinetic resolution pathway of (±)-Ethyl 2-Phenylcyclohexanecarboxylate via CAL-B mediated hydrolysis.

Materials & Equipment

Reagents
  • Substrate: (±)-Ethyl 2-phenylcyclohexanecarboxylate (Purity > 98%).

  • Biocatalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435 or equivalent).[1]

  • Buffer: 0.1 M Potassium Phosphate Buffer (KPB), pH 7.0 – 7.5.

  • Co-solvent: Dimethyl sulfoxide (DMSO) or Acetone (Analytical Grade). Note: DMSO is preferred for substrate solubility.

  • Termination Reagent: Ethyl Acetate (for extraction).

Equipment
  • Thermostatic orbital shaker (controlled at 30°C ± 1°C).

  • HPLC with Chiral Column (e.g., Chiralcel OD-H or AD-H).

  • pH Stat (optional, for automated pH maintenance during hydrolysis).

Experimental Protocols

Phase 1: Analytical Screening (Feasibility)

Objective: Determine the Enzyme Selectivity (E-value) on a micro-scale.

  • Preparation: Dissolve 10 mg of racemic substrate in 50 µL DMSO.

  • Reaction Assembly: Add the substrate solution to 950 µL of 0.1 M KPB (pH 7.2) in a 2 mL Eppendorf tube.

  • Enzyme Addition: Add 10 mg of immobilized CAL-B.

  • Incubation: Shake at 1000 rpm, 30°C.

  • Sampling:

    • Take 50 µL aliquots at t = 1h, 4h, and 24h.

    • Extract with 200 µL Ethyl Acetate.

    • Centrifuge to separate phases.

    • Analyze the organic phase via Chiral HPLC.

Data Analysis (E-Value Calculation): Calculate conversion (


) and Enantiomeric Ratio (

) using the equations:


Where

is the enantiomeric excess of the substrate and

is the enantiomeric excess of the product.[1][2][3]
Phase 2: Process Optimization (DoE)

Objective: Maximize yield and reaction rate.

ParameterRange TestedOptimal TargetRationale
Temperature 20°C – 50°C30°C – 35°C Balance between reaction rate and enzyme thermal stability.
pH 6.0 – 8.07.2 Maintains ester stability (prevents auto-hydrolysis) while optimizing enzyme activity.
Co-solvent 5% – 20% (v/v)10% DMSO Ensures substrate solubility without denaturing the lipase.
Substrate Loading 10 – 100 mM50 mM Higher concentrations may cause inhibition; lower concentrations reduce volumetric productivity.
Phase 3: Preparative Scale-Up Protocol

Objective: Gram-scale resolution for material isolation.

Step-by-Step Methodology:

  • Reactor Setup: In a 250 mL round-bottom flask, prepare 100 mL of 0.1 M KPB (pH 7.2).

  • Substrate Loading: Dissolve 1.0 g (approx. 4.3 mmol) of (±)-Ethyl 2-phenylcyclohexanecarboxylate in 10 mL DMSO. Add dropwise to the buffer under vigorous stirring to create a fine emulsion.

  • Initiation: Add 200 mg Novozym 435 (20% w/w relative to substrate).

  • Reaction Monitoring:

    • Incubate at 30°C, 200 rpm.

    • Monitor pH.[4] If pH drops below 7.0 due to acid formation, titrate manually with 0.5 M NaOH or use a pH stat.

    • Stop Point: Terminate when conversion reaches 50% (theoretical maximum for resolution). This usually occurs between 24–48 hours depending on enzyme activity.

  • Work-Up (Separation):

    • Filter off the immobilized enzyme (wash with ethyl acetate for reuse).

    • Adjust filtrate pH to 9.0 using 1 M NaOH (to deprotonate the acid product).

    • Extraction 1 (Ester): Extract the aqueous phase 3x with Ethyl Acetate. The organic layer contains the unreacted (R)-Ester .

    • Extraction 2 (Acid): Acidify the remaining aqueous phase to pH 2.0 using 1 M HCl. Extract 3x with Ethyl Acetate. The organic layer contains the resolved (S)-Acid .

  • Purification: Dry organic layers over

    
    , filter, and concentrate in vacuo.
    

Workflow Visualization

Workflow Start Start: Racemic Substrate (1.0 g) Reaction Enzymatic Hydrolysis (pH 7.2, 30°C, CAL-B) Start->Reaction Monitoring Monitor Conversion (HPLC / pH Stat) Reaction->Monitoring Decision Conversion = 50%? Monitoring->Decision Decision->Reaction No (<50%) Filtration Filter Enzyme Decision->Filtration Yes Basify Adjust pH to 9.0 Filtration->Basify ExtractEster Extract w/ EtOAc (Organic Phase) Basify->ExtractEster Acidify Adjust Aqueous Phase to pH 2.0 Basify->Acidify Aqueous Phase FinalEster Isolate (R)-Ester (ee > 98%) ExtractEster->FinalEster ExtractAcid Extract w/ EtOAc (Organic Phase) Acidify->ExtractAcid FinalAcid Isolate (S)-Acid (ee > 96%) ExtractAcid->FinalAcid

Caption: Downstream processing workflow for the separation of (R)-Ester and (S)-Acid.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate insolubility or Enzyme inactivation.Increase DMSO concentration (up to 20%) or switch to an emulsion system using Tween-80.
Low Enantioselectivity (E < 20) Non-specific hydrolysis (Auto-hydrolysis).Ensure pH is strictly controlled (do not exceed pH 7.5). Lower temperature to 4°C to enhance selectivity (trade-off with rate).
Emulsion Formation Amphiphilic nature of substrate/product.Add brine (sat. NaCl) during extraction or filter through a Celite pad.
Enzyme Leaching Degradation of immobilization support.Avoid vigorous magnetic stirring; use orbital shaking or overhead stirring.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[5][6] Angewandte Chemie International Edition. Link

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006).[3] Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations.[7] Wiley-VCH. Link

  • Novel Enzymes from Metagenome Libraries. (2010). Enantioselective kinetic resolution of phenylalkyl carboxylic acids. Microbial Biotechnology.[4] Link

  • Vertex AI Search. (2026). Lipase catalyzed kinetic resolution of phenyl cyclohexyl glycolate and related esters.

Sources

Hydrogenation of phenyl cyclohexanecarboxylate to cyclohexyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selective Hydrogenation of Phenyl Cyclohexanecarboxylate

This document provides a detailed technical guide for the selective catalytic hydrogenation of the aromatic ring in phenyl cyclohexanecarboxylate to yield cyclohexyl cyclohexanecarboxylate. This transformation is of interest to researchers in materials science and drug development for creating novel compounds with tailored physical and chemical properties. This guide emphasizes the scientific rationale behind procedural steps, rigorous safety protocols, and detailed experimental workflows.

Introduction and Reaction Principle

The conversion of phenyl cyclohexanecarboxylate to its fully saturated analogue, cyclohexyl cyclohexanecarboxylate, involves the selective hydrogenation of the phenyl group. The primary challenge in this synthesis is to achieve complete saturation of the aromatic ring without inducing hydrogenolysis of the ester functional group. The product, cyclohexyl cyclohexanecarboxylate, serves as a valuable building block and can be explored as a non-phthalate plasticizer, a specialty solvent, or an intermediate in the synthesis of more complex molecules.

Catalytic hydrogenation is an environmentally favorable method for this reduction, utilizing molecular hydrogen (H₂) as the reducing agent, which produces no byproducts besides the desired product.[1] The reaction proceeds by adsorbing both the aromatic substrate and dissociated hydrogen atoms onto the surface of a heterogeneous catalyst, typically a noble metal on a high-surface-area support.

Mechanistic Considerations

The generally accepted mechanism for aromatic hydrogenation on a metal surface involves the following key steps:

  • Adsorption: The aromatic ring of phenyl cyclohexanecarboxylate adsorbs onto the catalyst surface.

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into atomic hydrogen.

  • Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially added to the carbons of the aromatic ring. This process typically involves the formation of partially hydrogenated intermediates.

  • Desorption: Once fully saturated, the product molecule, cyclohexyl cyclohexanecarboxylate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The selectivity of this process is paramount. Harsh reaction conditions or certain catalysts can lead to the cleavage (hydrogenolysis) of the C-O bond in the ester group, an undesirable side reaction. Therefore, catalyst selection and optimization of reaction parameters are critical.

G cluster_catalyst Catalyst Surface H2 H₂ Catalyst_Surface Metal Surface (e.g., Rh, Ru) H2->Catalyst_Surface Dissociative Adsorption Substrate Phenyl Cyclohexanecarboxylate Substrate->Catalyst_Surface Adsorption Product Cyclohexyl Cyclohexanecarboxylate Product->Catalyst_Surface Desorption H_ads Adsorbed H atoms Catalyst_Surface->H_ads Substrate_ads Adsorbed Substrate Catalyst_Surface->Substrate_ads Substrate_ads->Product Stepwise Hydrogen Addition

Caption: Safety and operational workflow for high-pressure hydrogenation.

Detailed Experimental Protocol

This protocol describes the hydrogenation of phenyl cyclohexanecarboxylate on a 5 mmol scale.

Materials and Equipment
  • Substrate: Phenyl cyclohexanecarboxylate (1.02 g, 5.0 mmol)

  • Catalyst: 5% Rhodium on Carbon (Rh/C, 50% wet with water), ~100 mg (approx. 10 wt% of substrate)

  • Solvent: Ethyl acetate or Methanol, HPLC grade (20 mL)

  • Gases: Hydrogen (high purity), Nitrogen (high purity)

  • Equipment:

    • 300 mL high-pressure autoclave (e.g., Parr reactor) with a magnetic stir bar, gas inlet/outlet valves, pressure gauge, and thermocouple.

    • Heating mantle with temperature controller.

    • Standard laboratory glassware.

    • Filtration setup (e.g., Büchner funnel with a pad of Celite®).

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor vessel and internal components are clean and dry. Place a magnetic stir bar inside. Assemble the reactor and tighten the bolts evenly in a cross-wise pattern. [2]2. Leak Test: Close all valves. Pressurize the sealed reactor with nitrogen to ~30 bar. Monitor the pressure gauge for 15-20 minutes. A stable pressure reading confirms the system is leak-free. Depressurize the reactor completely. [2]3. Charging the Reactor: Open the reactor and add phenyl cyclohexanecarboxylate (1.02 g). Add the solvent (20 mL). Finally, carefully add the wet 5% Rh/C catalyst (100 mg).

  • System Purge: Seal the reactor. Connect the gas inlet to a nitrogen line. Pressurize the reactor to ~5 bar with nitrogen, then carefully vent the gas to a fume hood. Repeat this purging cycle three times to remove all oxygen. [3]5. Hydrogenation: After the final nitrogen purge, evacuate the reactor briefly (if equipment allows) or directly connect the inlet to the hydrogen line. Pressurize the reactor with hydrogen to an initial pressure of 15 bar.

  • Reaction Execution: Begin vigorous stirring. Heat the reactor to 100°C. The pressure may increase as the temperature rises. Monitor the pressure; a drop in pressure indicates hydrogen consumption and that the reaction is proceeding. The reaction can be maintained at a constant pressure by refilling the reactor with hydrogen as needed.

  • Reaction Monitoring: The reaction is typically complete within 4-8 hours. Progress can be monitored by taking small aliquots (if the reactor has a sampling valve) and analyzing by GC-MS or TLC.

  • Cooldown and Depressurization: Once the reaction is complete (no further hydrogen uptake), turn off the heating and allow the reactor to cool to room temperature (<30°C). [2]9. Final Purge: Crucially , vent the excess hydrogen very slowly in a well-ventilated fume hood. Once depressurized, purge the reactor headspace with nitrogen three times to remove any residual hydrogen.

  • Catalyst Filtration: Open the reactor in the fume hood. The catalyst is now pyrophoric. Immediately add a layer of Celite® to a Büchner funnel. Wet the Celite® with the reaction solvent. Carefully pour the reaction mixture through the filter to remove the Rh/C catalyst. Wash the catalyst on the filter with a small amount of fresh solvent. Do not allow the catalyst filter cake to become dry. Quench the wet catalyst by transferring it to a beaker of water.

  • Product Isolation: Collect the filtrate, which contains the product. Remove the solvent using a rotary evaporator. The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by vacuum distillation.

Expected Outcome and Characterization

The expected product is cyclohexyl cyclohexanecarboxylate, a colorless oil.

  • Yield: >95%

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.80-4.70 (m, 1H, -O-CH-), 2.35-2.25 (m, 1H, -CO-CH-), 2.0-1.2 (m, 20H, cyclohexyl protons).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 175.5 (C=O), 72.5 (-O-CH-), 43.5 (-CO-CH-), and multiple peaks between 25-35 ppm for the remaining -CH₂- groups.

  • Mass Spec (EI): M⁺ peak corresponding to C₁₃H₂₂O₂.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature/pressure; Poor stirring.Use fresh, active catalyst; Increase temperature or pressure within safe limits; Ensure stirring is vigorous enough to suspend the catalyst.
Incomplete Reaction Reaction time too short; Catalyst deactivation.Extend the reaction time; Increase catalyst loading; Check substrate for impurities that could poison the catalyst.
Formation of Side Products (Ester Cleavage) Reaction temperature or pressure is too high; Incorrect catalyst choice (e.g., Pd/C).Reduce the reaction temperature; Use a more selective catalyst like Rh/C or Ru/C.

Conclusion

The selective hydrogenation of phenyl cyclohexanecarboxylate to cyclohexyl cyclohexanecarboxylate is a robust transformation when conducted with the appropriate catalyst and under carefully controlled conditions. The use of 5% Rh/C provides high activity and selectivity, preserving the ester functionality. The most critical aspect of this procedure is the unwavering adherence to safety protocols for handling high-pressure hydrogen and pyrophoric catalysts. This guide provides a comprehensive framework for researchers to successfully and safely perform this valuable synthetic operation.

References

  • Vertex AI Search. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
  • Vertex AI Search. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Google Patents. (n.d.). US3213145A - Catalytic hydrogenation of esters of aromatic monocarboxylic acids to aryl-substituted methanols.
  • Vertex AI Search. (n.d.). Hydrogenation.
  • PMC. (2020, November 23). Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances.
  • RSC Publishing. (n.d.). Convenient and improved protocols for the hydrogenation of esters using Ru catalysts derived from (P,P), (P,N,N) and (P,N,O) ligands - Dalton Transactions.
  • Scilit. (n.d.). Ruthenium Phenylindenyl Complex as an Efficient Transfer Hydrogenation Catalyst.
  • TCI Chemicals. (n.d.). Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings.
  • H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer.
  • RSC Publishing. (2022, April 7). Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles.
  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions.
  • Indian Academy of Sciences. (n.d.). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline.
  • MDPI. (2022, December 5). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source.
  • PubMed. (2022, August 22). Rhodium-Catalyzed Asymmetric Hydrogenation of All-Carbon Aromatic Rings.
  • Organic Chemistry Portal. (n.d.). Hydrogen.
  • ResearchGate. (n.d.). Rhodium‐Catalyzed Asymmetric Hydrogenation of All‐Carbon Aromatic Rings | Request PDF.
  • TIB. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts.
  • PubMed. (2019, September 15). Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent.

Sources

Application Note: Reaction Conditions for Nitration of Phenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The nitration of phenyl cyclohexanecarboxylate represents a classic challenge in electrophilic aromatic substitution (EAS): balancing the activation provided by the ester oxygen against the susceptibility of the ester linkage to acid-catalyzed hydrolysis.

While the target molecule, 4-nitrophenyl cyclohexanecarboxylate , is frequently synthesized via esterification of 4-nitrophenol, direct nitration of the phenyl ester is a critical pathway when the ester linkage is already established in complex scaffolds (e.g., liquid crystal mesogens or late-stage pharmaceutical intermediates).

This guide provides two validated protocols:

  • Method A (Mixed Acid): A robust, scalable method using sulfuric/nitric acid, optimized for yield.

  • Method B (Acetyl Nitrate): A mild, anhydrous method using acetic anhydride/nitric acid, optimized for regioselectivity and substrate stability.

Scientific Integrity & Mechanistic Logic

The Substrate & Regioselectivity

The phenyl ring is activated by the ester oxygen (


), which donates electron density via resonance. This directs the electrophile (

) to the ortho and para positions.[1]
  • Steric Control: The cyclohexyl group, while not directly attached to the ring, adds bulk to the ester tail. This steric hindrance, combined with the inherent bulk of the ester linkage, significantly favors the para isomer over the ortho isomer.

  • Electronic Competition: The carbonyl group is electron-withdrawing but is insulated from the ring by the oxygen atom. However, it pulls density from the oxygen, making the phenyl ring less active than a phenol or ether, but still more active than benzene.

The Hydrolysis Challenge

The primary failure mode in this reaction is acid-catalyzed hydrolysis .



If hydrolysis occurs, the resulting phenol nitrates instantaneously (often uncontrollably) to dinitrophenols, contaminating the product and reducing yield. Protocol validation relies on maintaining anhydrous conditions or temperatures below the hydrolysis threshold (

).

Experimental Protocols

Method A: Standard Mixed Acid (High Yield)

Best for: Scalable synthesis where trace hydrolysis is manageable.

Reagents & Equipment[2][3][4][5][6][7][8][9][10]
  • Substrate: Phenyl cyclohexanecarboxylate (1.0 equiv)

  • Acid Solvent: Conc. Sulfuric Acid (

    
    , 98%)
    
  • Nitrating Agent: Conc. Nitric Acid (

    
    , 70% or fuming)
    
  • Equipment: Jacketed reactor or ice-salt bath, internal temperature probe (Critical).

Step-by-Step Protocol
  • Dissolution: Charge the reactor with

    
     (5 mL per gram of substrate). Cool to 
    
    
    
    . Add phenyl cyclohexanecarboxylate in small portions. Note: Ensure complete dissolution. If the substrate oils out, yield will drop.
  • Acid Preparation: In a separate vessel, prepare a mixture of

    
     (1.1 equiv) and 
    
    
    
    (1:1 v/v). Cool to
    
    
    .
  • Addition: Add the mixed acid dropwise to the substrate solution.

    • CRITICAL: Maintain internal temperature

      
      . The reaction is exothermic.[9]
      
  • Reaction: Stir at

    
     for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
    
  • Quench: Pour the reaction mixture onto crushed ice (10x reaction volume) with vigorous stirring. The product should precipitate as a solid.

  • Workup: Filter the solid. Wash with cold water (

    
    ) to remove acid. Wash with cold bicarbonate solution to remove any hydrolyzed acid byproducts.
    
  • Purification: Recrystallize from Ethanol/Hexane to isolate the para-isomer.

Method B: Acetyl Nitrate (High Selectivity)

Best for: Acid-sensitive substrates and maximizing para-selectivity.

Reagents & Equipment[2][3][4][5][6][7][8][9][10]
  • Substrate: Phenyl cyclohexanecarboxylate (1.0 equiv)

  • Solvent/Reagent: Acetic Anhydride (

    
    )
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    )
    
  • Catalyst: Conc.

    
     (Catalytic, 1-2 drops)
    
Step-by-Step Protocol
  • Reagent Generation (In-Situ): Cool Acetic Anhydride (5 mL/g substrate) to

    
    . Slowly add Fuming 
    
    
    
    (1.1 equiv).
    • SAFETY WARNING: Acetyl nitrate is explosive at temperatures

      
      . Strict temperature control is mandatory.
      
  • Substrate Addition: Dissolve phenyl cyclohexanecarboxylate in a minimal amount of Acetic Anhydride. Add this solution dropwise to the nitrating mixture at

    
    .
    
  • Catalysis: Add 1 drop of conc.

    
    .
    
  • Reaction: Allow to warm slightly to

    
     and stir for 2 hours.
    
  • Quench: Pour into ice water. Stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine and

    
    . Dry over 
    
    
    
    .

Data Presentation & Comparison

FeatureMethod A: Mixed AcidMethod B: Acetyl Nitrate
Active Electrophile Nitronium Ion (

)
Acetyl Nitrate (

)
Reaction Medium Strong Mineral AcidOrganic (Acetic Anhydride)
Hydrolysis Risk Moderate (Requires low temp)Low (Anhydrous conditions)
Regioselectivity (

)
~3:1 to 4:1~6:1 to 10:1
Safety Profile CorrosiveExplosion Hazard (if overheated)
Yield (Crude) 85-95%70-85%

Visualization

Reaction Workflow (Method A)

NitrationWorkflow Start Start: Phenyl Cyclohexanecarboxylate Dissolve Dissolve in H2SO4 (Temp < 5°C) Start->Dissolve Nitrate Add HNO3/H2SO4 (Dropwise, Exothermic) Dissolve->Nitrate Maintain < 5°C Monitor Monitor TLC (1-2 Hours) Nitrate->Monitor Quench Quench on Ice (Precipitate forms) Monitor->Quench Complete Purify Recrystallize (EtOH/Hexane) Quench->Purify Filter & Wash

Figure 1: Step-by-step workflow for the mixed-acid nitration protocol.

Mechanistic Pathway & Selectivity

Mechanism Reagents HNO3 + 2H2SO4 Electrophile Nitronium Ion (NO2+) Reagents->Electrophile Dehydration SigmaComplex Sigma Complex (Resonance Stabilized) Electrophile->SigmaComplex Attack on Ring Substrate Phenyl Ester Substrate->SigmaComplex Hydrolysis Hydrolysis Side-Rxn (Phenol + Acid) Substrate->Hydrolysis H2O / Heat (>10°C) ProductPara Para-Nitro Product (Major) SigmaComplex->ProductPara -H+ (Favored by Sterics) ProductOrtho Ortho-Nitro Product (Minor) SigmaComplex->ProductOrtho -H+

Figure 2: Mechanistic pathway highlighting the competition between nitration and hydrolysis.

Analytical Validation

To validate the success of the reaction and the purity of the isomer:

  • 
     NMR (CDCl
    
    
    
    ):
    • Para-isomer: Look for the characteristic

      
       (or 
      
      
      
      ) coupling pattern in the aromatic region (
      
      
      8.2 and 7.3 ppm). The symmetry is distinct.
    • Ortho-isomer: Shows a more complex 4-spin system with signals shifted downfield due to the proximity of the nitro group to the ester.

  • IR Spectroscopy:

    • Appearance of strong Nitro stretches:

      
       and 
      
      
      
      .
    • Retention of Ester Carbonyl:

      
      .
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for aromatic nitration).

  • Olah, G. A., Malhotra, R., & Narang, S. C. Nitration: Methods and Mechanisms. VCH Publishers, 1989. (Mechanistic insights into nitronium ion generation).

  • Furuya, Y., et al. "The Kinetics of Nitrosation of Phenyl Cyclohexanecarboxylate With Nitrosyl Hydrogensulfate in Sulfuric Acid." Yakugaku Zasshi, 1981.[11] (Specific kinetic data on this substrate class).

  • BenchChem. "Acetyl Nitrate Reagent Safety and Protocols." (Safety data regarding acetyl nitrate explosion hazards).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Electronic effects in EAS).

Sources

Application Note: Microwave-Assisted Synthesis of Phenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of phenyl cyclohexanecarboxylate (CAS: 3954-12-9) utilizing microwave (MW) irradiation. While direct esterification of phenols is kinetically challenged due to the low nucleophilicity of the phenolic hydroxyl group, this guide utilizes a Microwave-Assisted Steglich Esterification .

This method offers three distinct advantages over conventional thermal heating:

  • Kinetic Acceleration: Reduces reaction time from 12–24 hours (reflux) to <20 minutes.

  • Yield Optimization: Overcomes steric hindrance of the cyclohexane ring and electronic deactivation of the phenol.

  • Process Control: Precise temperature and pressure regulation minimizes thermal degradation.

Scientific Background & Mechanism[1][2][3][4][5]

The Chemical Challenge

Synthesizing phenyl esters involves reacting a carboxylic acid with a phenol. Unlike aliphatic alcohols, phenols are poor nucleophiles (


) due to resonance stabilization of the lone pair into the aromatic ring. Furthermore, the cyclohexyl group introduces steric bulk adjacent to the carbonyl center, increasing the activation energy required for nucleophilic attack.
The Solution: MW-Steglich Coupling

To drive this reaction, we employ N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Microwave irradiation provides rapid dielectric heating, efficiently overcoming the activation barrier for the formation of the O-acylisourea intermediate.

Reaction Mechanism

The reaction proceeds through a stepwise activation:

  • Activation: Cyclohexanecarboxylic acid reacts with DCC to form the reactive O-acylisourea.

  • Acyl Transfer: DMAP attacks the intermediate, expelling the urea and forming a highly reactive N-acylpyridinium species.

  • Product Formation: Phenol attacks the activated acyl group to yield the ester.

SteglichMechanism Start Cyclohexanecarboxylic Acid + DCC Inter1 O-Acylisourea (Intermediate) Start->Inter1 MW Activation Inter2 N-Acylpyridinium (Active Species) Inter1->Inter2 + DMAP (Acyl Transfer) Product Phenyl Cyclohexanecarboxylate + DCU (Byproduct) Inter2->Product + Phenol (Nucleophilic Attack)

Figure 1: Simplified mechanistic pathway of the Microwave-Assisted Steglich Esterification.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Microwave Reactor Single-mode (e.g., Biotage Initiator or CEM Discover)Energy Source
Vessel 10 mL or 30 mL Borosilicate glass vial (Pressure rated >20 bar)Reactor
Cyclohexanecarboxylic Acid >98% PuritySubstrate A
Phenol >99% Purity (Crystalline)Substrate B
DCC N,N'-Dicyclohexylcarbodiimide (1.0 M in DCM)Coupling Agent
DMAP 4-Dimethylaminopyridine (Solid)Catalyst
Solvent Dichloromethane (DCM) (Anhydrous)Medium
Standard Operating Procedure (SOP)

Safety Warning: Phenol is corrosive and toxic by absorption. DCC is a potent allergen and sensitizer. Perform all manipulations in a fume hood.

Step 1: Preparation of Reactants[1]
  • In a dry 10 mL microwave vial, add Cyclohexanecarboxylic acid (1.0 mmol, 128 mg).

  • Add Phenol (1.1 mmol, 103 mg). Use a slight excess of phenol to ensure full consumption of the acid.

  • Add DMAP (0.1 mmol, 12 mg) - 10 mol% catalytic load.

  • Dissolve the mixture in Dichloromethane (DCM) (3.0 mL).

  • Critical Step: Add DCC (1.1 mmol, 227 mg) last. Note: If using solid DCC, dissolve in minimal DCM before addition.

Step 2: Microwave Irradiation

Seal the vial with a Teflon-lined septum cap.[2] Place in the microwave reactor and apply the following parameters:

ParameterSettingRationale
Temperature 50°CDCM boils at 40°C; mild superheating accelerates kinetics without over-pressurizing.
Time 10:00 minSufficient for >95% conversion based on kinetic profiling.
Pre-stirring 30 secEnsures homogeneity before irradiation.
Absorption Level HighPolar transition state absorbs MW energy efficiently.
Step 3: Workup & Purification
  • Precipitate Removal: Upon cooling, the byproduct dicyclohexylurea (DCU) will precipitate as a white solid.

  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel. Wash the cake with cold DCM (2 x 2 mL).

  • Washing: Transfer filtrate to a separatory funnel. Wash with:

    • 0.5 M HCl (removes DMAP).

    • Saturated

      
       (removes unreacted acid).
      
    • Brine.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 95:5).

Workflow Visualization

Workflow Reagents Reagent Prep (Acid, Phenol, DCC, DMAP) Mixing Dissolution in DCM (Vial Sealing) Reagents->Mixing MW MW Irradiation 50°C, 10 min Mixing->MW Cooling Cooling & DCU Precipitation MW->Cooling Filtration Filtration (Remove DCU) Cooling->Filtration Wash Liquid-Liquid Extraction (HCl / NaHCO3) Filtration->Wash Isolate Evaporation & Analysis Wash->Isolate

Figure 2: Operational workflow for the synthesis of phenyl cyclohexanecarboxylate.

Results & Analysis

Expected Yields
MethodTimeYield (%)Purity (GC-MS)
Conventional Reflux (DCM) 12 Hours65-70%88%
MW-Assisted Steglich 10 Minutes 92-96% >98%
Analytical Characterization Data

To validate the synthesis, compare your product against these standard spectral markers:

  • Appearance: Colorless oil or low-melting white solid.

  • IR (

    
    ):  1750-1760 (Ester C=O stretch, phenyl esters shift higher than aliphatic), 1590 (Ar-C=C), 1190 (C-O stretch).
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.40–7.10 (m, 5H, Ar-H)
      
    • 
       2.60 (tt, 1H, CH-C=O)
      
    • 
       2.10–1.20 (m, 10H, Cyclohexyl-H)
      
  • GC-MS: Molecular ion peak

    
     m/z. Fragment peaks at 105 (benzoyl equivalent) and 77 (phenyl).
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Wet SolventsWater reacts with DCC to form DCU immediately. Use anhydrous DCM.
DCU in Product Incomplete FiltrationDCU is slightly soluble in DCM. Cool to 0°C before filtering or use Hexane/Ether to precipitate it further.
Vessel Failure Over-pressurizationDo not exceed 50°C in sealed vessels with DCM. For higher temps (>80°C), switch solvent to Toluene.
Unreacted Phenol Steric BulkIncrease MW hold time to 20 mins or increase catalyst (DMAP) to 20 mol%.

References

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Tearavarich, R. (2025).[5] Accelerated Esterification by Domestic Microwave for Undergraduate Organic Chemistry. Orbital: The Electronic Journal of Chemistry, 17(4), 393-396.[5]

  • Santa Cruz Biotechnology. (n.d.). 4-Phenyl-cyclohexanecarboxylic acid Product Data.

Sources

Application Note: Synthesis and Purification of Phenyl Cyclohexanecarboxylate Mesogens

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic protocols for phenyl cyclohexanecarboxylates , a fundamental class of liquid crystal (LC) intermediates. Unlike biphenyl mesogens, these esters offer reduced viscosity and unique optical anisotropy (


) due to the combination of a saturated cyclohexane ring and an aromatic phenyl ring. This guide focuses on the critical stereochemical requirement—the isolation of the thermodynamically stable trans-isomer—which is essential for mesophase formation. We provide a scalable acid chloride protocol, a Steglich esterification alternative for sensitive substrates, and a rigorous purification strategy to ensure high isotropization temperatures (

).

Introduction: The Structural Mandate

In liquid crystal design, the phenyl cyclohexanecarboxylate core serves as a "hard-soft" hybrid. The phenyl ring provides the rigid polarizable core necessary for


-

stacking, while the cyclohexane ring imparts geometric anisotropy.
The Stereochemistry Checkpoint

Success in this synthesis is binary:

  • Trans-isomer (Equatorial-Equatorial): The molecule is linear (rod-like or calamitic). It packs efficiently, exhibiting stable Nematic or Smectic phases.

  • Cis-isomer (Axial-Equatorial): The molecule is bent (~109° kink). It disrupts packing, drastically lowering the clearing point and often preventing liquid crystallinity entirely.

Crucial Insight: Commercial 4-substituted cyclohexanecarboxylic acids often contain 10–30% cis-isomer. The synthesis protocol must either include an isomerization step or a purification method capable of resolving these diastereomers.

Synthetic Strategies

Two primary routes are recommended based on scale and substrate sensitivity.

Route A: The Acyl Chloride Method (Robust/Scalable)

This is the industry standard for producing LC intermediates. Thionyl chloride (


) converts the acid to the acid chloride.
  • Advantage: High yields; the harsh conditions often thermodynamically equilibrate the mixture toward the desired trans-isomer.

  • Disadvantage: Not suitable for acid-sensitive functional groups.

Route B: Steglich Esterification (Lab Scale/Mild)

Uses DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).[1]

  • Advantage: Room temperature reaction; neutral pH.

  • Disadvantage: Formation of dicyclohexylurea (DCU) byproduct can complicate purification; no in situ isomerization occurs.

Visualization: Synthetic Pathways

The following diagram outlines the decision logic and chemical pathways.

G Start Start: 4-Alkylcyclohexanecarboxylic Acid (Cis/Trans Mixture) Decision Substrate Sensitivity? Start->Decision RouteA Route A: Acid Chloride (Robust) Decision->RouteA Stable RouteB Route B: Steglich (Mild) Decision->RouteB Acid Sensitive SOCl2 Reflux with SOCl2 (Promotes Trans-Isomer) RouteA->SOCl2 EsterifA Esterification (Phenol + Pyridine) SOCl2->EsterifA Product Crude Phenyl Ester EsterifA->Product DCC Coupling with DCC/DMAP (Retains Isomer Ratio) RouteB->DCC DCC->Product

Figure 1: Decision matrix for synthetic route selection based on substrate stability.

Detailed Protocol: Acid Chloride Route

Target Molecule: 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (5PCH-Ester). Scale: 10 mmol.

Reagents
  • Precursor A: trans-4-Pentylcyclohexanecarboxylic acid (2.0 g, ~10 mmol). Note: If using a cis/trans mixture, extend reflux time.

  • Precursor B: 4-Cyanophenol (1.2 g, 10 mmol).

  • Reagent: Thionyl chloride (

    
    ) (5 mL, excess).
    
  • Base: Pyridine (2 mL) or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) (anhydrous).[2]

Step-by-Step Methodology
Phase 1: Activation & Isomerization
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Addition: Add Precursor A and Thionyl Chloride.

  • Reaction: Heat to reflux (75°C bath) for 3 hours.

    • Mechanism:[3][4][5][6] Formation of the acid chloride releases

      
       and 
      
      
      
      . The acidic environment and heat facilitate the conversion of axial cis-isomers to the equatorial trans-isomer.
  • Workup: Remove excess

    
     via rotary evaporation. Add 10 mL dry toluene and evaporate again (azeotropic removal of traces). Result: Yellowish oil (Acid Chloride).
    
Phase 2: Esterification
  • Dissolution: Dissolve the fresh Acid Chloride in 15 mL anhydrous DCM.

  • Preparation of Phenol: In a separate flask, dissolve 4-Cyanophenol (1.0 eq) and Pyridine (1.2 eq) in 10 mL DCM.

  • Coupling: Add the Acid Chloride solution dropwise to the Phenol solution at 0°C (ice bath).

    • Observation: White precipitate (pyridinium hydrochloride) will form immediately.

  • Completion: Allow to warm to room temperature and stir for 12 hours.

Phase 3: Extraction[2][7][8]
  • Filter off the pyridinium salt.

  • Wash the organic filtrate sequentially with:

    • 1M HCl (2x) – Removes unreacted pyridine.

    • 1M NaOH (2x) – Crucial: Removes unreacted phenol.

    • Brine (1x).

  • Dry over

    
     and concentrate to yield the crude solid.
    

Purification & Isomer Separation

The crude product likely contains 5–10% cis-isomer, which must be removed to <1%.

Protocol: Recrystallization from Ethanol/Hexane (4:1).

  • Dissolve crude solid in minimum hot ethanol.

  • Add hexane until slightly turbid.

  • Cool slowly to room temperature, then to 4°C.

  • Filtration: The trans-isomer crystallizes preferentially due to better packing. The cis-isomer (bent shape) remains in the mother liquor.

Visualization: Purification Logic

P Crude Crude Product (Trans + Cis + Impurities) Recryst Recrystallization (Ethanol/Hexane) Crude->Recryst Filter Filtration @ 4°C Recryst->Filter Solid Solid Filter Cake (Enriched Trans-Isomer) Filter->Solid Precipitate Liquor Mother Liquor (Cis-Isomer + Solubles) Filter->Liquor Filtrate Check QC: Melting Point / DSC Solid->Check Check->Recryst Broad Mp (Repeat) Final Final LC Material Check->Final Sharp Mp

Figure 2: Purification workflow to isolate the mesogenic trans-isomer.

Characterization & Data Analysis

Quantitative Data Summary
ParameterMethodExpected Result (Trans-Isomer)Cis-Isomer Indicators
Purity HPLC / GC> 99.5%Shoulder peaks
Structure

H NMR (400 MHz)

2.45 (tt,

=12, 3.5 Hz, 1H, CH-CO)

2.6-2.7 (m, unresolved)
Phase Transition DSCSharp endotherm (Crystal

Nematic)
Broad/Depressed melting point
Texture POMSchlieren texture (Nematic)Isotropic (Dark) or Amorphous
NMR Validation (Self-Validating Step)

The coupling constant (


) of the proton alpha to the carbonyl group is the definitive check.
  • Trans: Appears as a triplet of triplets (tt) with a large coupling constant (

    
     Hz) due to axial-axial coupling with adjacent protons.
    
  • Cis: Appears as a multiplet or broad singlet with small

    
     values.
    

Troubleshooting

  • Problem: Low yield of precipitate during recrystallization.

    • Cause: Too much hexane or cooling too fast.

    • Fix: Evaporate 50% of solvent and re-cool.

  • Problem: Product is an oil, not a solid.

    • Cause: High cis content preventing crystallization.

    • Fix: Perform a "cold wash." Suspend the oil in cold methanol (-20°C); the trans isomer may crystallize out while cis stays oiled.

  • Problem: Cloudy liquid crystal phase.

    • Cause: Particulate contamination or DCU byproduct (if using Route B).

    • Fix: Hot filtration through Celite before final recrystallization.

References

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure. In Handbook of Liquid Crystals. Wiley-VCH.
  • Organic Syntheses. (2022). Standard Procedures for Acid Chloride Formation. Retrieved from [Link]

  • Google Patents. (1974). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.[9] Retrieved from

  • Master Organic Chemistry. (2022). Transesterification Mechanisms. Retrieved from [Link]

Sources

Application Note: High-Fidelity Grignard Protocols for Phenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the protocol for reacting phenyl cyclohexanecarboxylate with Grignard reagents (


) to synthesize tertiary alcohols (1,1-disubstituted cyclohexylmethanols).

While methyl or ethyl esters are common substrates, phenyl esters offer a distinct kinetic advantage in this specific transformation. The cyclohexyl ring provides significant steric hindrance at the


-carbon. With standard alkyl esters, this steric bulk can slow nucleophilic attack, allowing the Grignard reagent (a strong base) to deprotonate the 

-proton instead, leading to enolization and recovery of starting material.

Why Phenyl Cyclohexanecarboxylate?

  • Enhanced Electrophilicity: The phenoxide group is electron-withdrawing by induction and resonance, making the carbonyl carbon more electrophilic than in alkyl esters.

  • Leaving Group Ability: Phenoxide (

    
     for phenol) is a superior leaving group compared to alkoxides (
    
    
    
    for alcohols), accelerating the collapse of the tetrahedral intermediate.
  • Kinetic Selectivity: The increased rate of nucleophilic attack helps outcompete the undesired

    
    -deprotonation (enolization) pathway.
    

Mechanistic Pathway & Logic[1]

The reaction proceeds via a double nucleophilic addition . It is generally not possible to stop at the ketone stage using standard Grignard reagents because the intermediate ketone is more reactive than the starting phenyl ester.[1][2]

Reaction Diagram (Graphviz)

GrignardMechanism Substrate Phenyl Cyclohexanecarboxylate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Nucleophilic Attack Grignard1 R-MgX (1st Eq) Grignard1->Tetrahedral Collapse Elimination of PhOMgX Tetrahedral->Collapse Ketone Intermediate Ketone Collapse->Ketone - PhOMgX Alkoxide Magnesium Alkoxide Ketone->Alkoxide Fast Addition Grignard2 R-MgX (2nd Eq) Grignard2->Alkoxide Quench Acidic Workup Alkoxide->Quench Product Tertiary Alcohol Quench->Product SideProduct Phenol (Byproduct) Quench->SideProduct Hydrolysis of PhOMgX

Figure 1: Mechanistic flow from phenyl ester to tertiary alcohol. Note that the ketone intermediate is transient and rarely isolated.

Detailed Experimental Protocol

Protocol A: Synthesis of 1,1-Diphenyl-1-cyclohexylmethanol

Target: Reaction of phenyl cyclohexanecarboxylate with Phenylmagnesium Bromide (PhMgBr).

3.1 Reagents & Equipment[3][4]
  • Substrate: Phenyl cyclohexanecarboxylate (1.0 equiv, e.g., 10 mmol).

  • Reagent: PhMgBr (2.5 equiv, 3.0 M in Et₂O). Note: Use excess to ensure full conversion.

  • Solvent: Anhydrous THF or Diethyl Ether (Et₂O). THF is preferred for aryl Grignards to prevent precipitation.

  • Glassware: Flame-dried 3-neck round bottom flask, addition funnel, reflux condenser, nitrogen/argon line.

3.2 Step-by-Step Methodology
  • System Preparation:

    • Assemble glassware while hot; flush with inert gas (

      
       or 
      
      
      
      ) until cool.
    • Charge the flask with phenyl cyclohexanecarboxylate (2.04 g, 10 mmol) and anhydrous THF (20 mL).

    • Cool the system to 0°C (ice bath). Expert Note: While phenyl esters are reactive, starting cold prevents localized overheating and minimizes biphenyl formation.

  • Grignard Addition:

    • Transfer PhMgBr (8.3 mL of 3.0 M solution, 25 mmol) to the addition funnel via cannula/syringe.

    • Add dropwise over 30 minutes.

    • Observation: The solution may turn cloudy or yellow/brown.

    • Remove ice bath and allow to warm to Room Temperature (RT).[3] Stir for 1 hour.

    • Optional: If TLC shows unreacted ester, reflux gently for 30 minutes. Caution: Check for solvent loss.

  • Quenching (Critical Step):

    • Cool reaction mixture back to 0°C.

    • Slowly add saturated aqueous

      
       (20 mL). Caution: Exothermic.[5]
      
    • Add dilute HCl (1M) only if magnesium salts do not dissolve, but avoid low pH if the product is acid-sensitive.

  • Workup & Purification (The "Phenol" Problem):

    • Extraction: Extract with Et₂O (

      
       mL).
      
    • Phenol Removal (Crucial): The reaction generates 1 equiv of phenol.

      • Wash the combined organic layers with 10% NaOH (2 x 20 mL) . This converts phenol to water-soluble sodium phenoxide.

      • Validation: Failure to perform this wash will result in phenol contamination co-eluting with the product during chromatography.

    • Drying: Wash with brine, dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallization (hexanes/EtOAc) or Flash Chromatography (Silica, 0-10% EtOAc in Hexanes).

Data Analysis & Troubleshooting

Expected Yields & Solvent Effects
SolventTemperatureYield (Isolated)Major Impurity
Diethyl Ether Reflux (35°C)65-75%Enolization products (recovered ester)
THF 0°C

RT
85-92% Biphenyl (from Grignard coupling)
THF -78°C40%Incomplete conversion (stopped at ketone)
Troubleshooting Guide

Issue 1: Recovery of Starting Material (Ester)

  • Cause: Enolization. The Grignard acted as a base, removing the

    
    -proton from the cyclohexane ring.
    
  • Solution:

    • Switch solvent to Et₂O (less coordinating, increases Grignard nucleophilicity relative to basicity).

    • Add Cerium(III) Chloride (

      
      )  (anhydrous) to the reaction (Imamoto conditions). This suppresses basicity and promotes addition.
      

Issue 2: "Sticky" Magnesium Salts during Workup

  • Cause: Formation of polymeric Mg-alkoxides.

  • Solution: Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution instead of

    
     for the quench. Stir vigorously for 1 hour until layers separate cleanly.
    

Workflow Visualization

Purification Logic (Phenol Removal)

Workup Crude Crude Reaction Mixture (Product + Phenol + Mg Salts) Quench Quench (Sat. NH4Cl) Crude->Quench Extract Extract with Ether Quench->Extract WashNaOH Wash with 10% NaOH Extract->WashNaOH OrgLayer Organic Layer (Product) WashNaOH->OrgLayer Separation AqLayer Aqueous Layer (Na-Phenoxide + Salts) WashNaOH->AqLayer Waste Final Dry, Concentrate, Chromatography OrgLayer->Final

Figure 2: Workup protocol emphasizing the removal of the phenol byproduct generated from the phenyl ester.

References

  • General Reactivity of Esters: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.

  • Grignard Addition Mechanism: Ashby, E. C.; Laemmle, J. T.[6][7] "Stereochemistry of Organometallic Compound Addition to Ketones." Chem. Rev.1975 , 75, 521.

  • Use of Cerium Chloride (Imamoto Reagent): Imamoto, T.; Takiyama, N.; Nakamura, K. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." J. Am. Chem. Soc.[8]1989 , 111, 4392.

  • Phenol Removal Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard workup procedures for acidic byproducts).

Sources

Troubleshooting & Optimization

Improving yield in the esterification of cyclohexanecarboxylic acid and phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Yield in the Esterification of Cyclohexanecarboxylic Acid and Phenol

Welcome to the Technical Support Center for the esterification of cyclohexanecarboxylic acid and phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to optimize the synthesis of phenyl cyclohexanecarboxylate. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate the complexities of this reaction and achieve higher yields.

Troubleshooting Guide: Enhancing Your Esterification Yield

This section addresses specific issues that can arise during the synthesis of phenyl cyclohexanecarboxylate, offering explanations for the underlying causes and providing actionable solutions.

Q1: My esterification yield is consistently low. What are the primary factors I should investigate?

Low yields in the esterification of cyclohexanecarboxylic acid and phenol can be attributed to several factors, often related to the inherent challenges of phenol esterification.

Root Cause Analysis:

  • Equilibrium Limitations: The Fischer-Speier esterification, the direct acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol), is a reversible process.[1][2] The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thereby limiting the yield.[1][3]

  • Poor Nucleophilicity of Phenol: Phenol is a weaker nucleophile compared to aliphatic alcohols.[4][5] The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, reducing its availability to attack the carbonyl carbon of the carboxylic acid.[4] This inherently slow reaction often requires harsher conditions or longer reaction times to achieve a decent yield.[5]

  • Steric Hindrance: While not severe in this specific case, steric hindrance around the reacting centers can slow down the reaction rate.[6]

  • Impurities: The presence of water in the starting materials or solvents can significantly hinder the forward reaction.[3]

Solutions & Protocols:

  • Water Removal: To drive the equilibrium towards the product, it is crucial to remove water as it is formed.

    • Azeotropic Distillation (Dean-Stark Apparatus): This is a highly effective method.[2][7] By using a solvent like toluene or xylene that forms an azeotrope with water, the water can be continuously removed from the reaction mixture.[7]

    • Drying Agents: The use of anhydrous salts like magnesium sulfate (MgSO₄) or molecular sieves can sequester the water formed during the reaction.[2]

  • Catalyst Choice and Concentration:

    • Strong Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used catalysts.[2][8] Sulfuric acid also acts as a dehydrating agent, further pushing the equilibrium forward.[9]

    • Lewis Acids: Lewis acids such as scandium(III) triflate can also be effective catalysts.[2]

  • Excess Reagent: Using a large excess of one of the reactants, typically the less expensive one, can shift the equilibrium towards the product side according to Le Châtelier's principle.[2][7]

  • Alternative Esterification Methods: Given the challenges with direct esterification of phenols, consider alternative, more efficient methods:

    • Reaction with Acyl Chlorides or Anhydrides: Phenols react more readily with more electrophilic acyl chlorides or acid anhydrides.[10][11] This reaction is often carried out in the presence of a mild base like pyridine to neutralize the acidic byproduct (HCl or a carboxylic acid).[5]

    • Steglich Esterification: This method is particularly useful for sterically hindered substrates and proceeds under mild conditions.[12][13][14] It utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[12][13]

    • Mitsunobu Reaction: This reaction allows for the conversion of alcohols (including phenols) to esters using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16][17] It is known for proceeding with a clean inversion of stereochemistry at the alcohol center.[15][18]

Q2: I'm observing significant amounts of unreacted starting materials even after prolonged reaction times. What can I do?

This issue is often a direct consequence of the equilibrium nature of the Fischer esterification and the low reactivity of phenol.

Root Cause Analysis:

  • Insufficient Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation energy barrier, especially given phenol's lower nucleophilicity.[3]

  • Catalyst Deactivation: The catalyst might be deactivated by impurities or consumed in side reactions.

  • Inefficient Water Removal: As discussed in Q1, the presence of water will drive the reverse reaction (hydrolysis of the ester).[1]

Solutions & Protocols:

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions or decomposition.[19] A typical temperature range for Fischer esterification is 60-110 °C.[2] Refluxing the reaction mixture is a common practice to maintain a constant, elevated temperature.[9]

  • Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents before starting the reaction.

  • Implement a More Robust Water Removal Strategy: If you are not already doing so, employ a Dean-Stark apparatus for continuous water removal.[7]

Experimental Workflow for Improved Fischer Esterification:

G start Start: Assemble Reaction Setup reagents Add Cyclohexanecarboxylic Acid, Phenol, Toluene, and H₂SO₄ to a Round-Bottom Flask start->reagents reflux Heat to Reflux with a Dean-Stark Trap reagents->reflux monitor Monitor Reaction Progress (e.g., by TLC or GC) reflux->monitor workup Cool, then Neutralize with Saturated NaHCO₃ Solution monitor->workup Upon Completion extract Extract with an Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (e.g., over MgSO₄) extract->dry purify Purify by Distillation or Column Chromatography dry->purify end End: Characterize Product purify->end

Caption: Workflow for Fischer Esterification with a Dean-Stark Trap.

Q3: My final product is impure, with side products that are difficult to separate. What are these side products and how can I avoid them?

Side product formation can be a significant issue, complicating purification and reducing the overall yield.

Root Cause Analysis:

  • Etherification of Phenol: Under harsh acidic conditions and high temperatures, self-condensation of phenol or reaction with another alcohol molecule can lead to ether byproducts.[20]

  • Polycondensation: Phenolic carboxylic acids can sometimes undergo polycondensation.[20]

  • Side Reactions from Strong Acids: Concentrated sulfuric acid can cause side reactions like sulfonation, especially at elevated temperatures.[5]

  • Formation of N-acylurea (in Steglich Esterification): In the absence of a good nucleophile or with a slow-reacting alcohol, the O-acylisourea intermediate in a DCC-mediated reaction can rearrange to a stable N-acylurea byproduct.[13]

Solutions & Protocols:

  • Milder Reaction Conditions: If possible, use milder conditions (lower temperature, less harsh catalyst) to minimize side reactions. This might necessitate a longer reaction time.

  • Alternative Catalysts: Consider using a solid acid catalyst or a Lewis acid that may be less prone to causing side reactions.[21]

  • Use of a Base in Acyl Chloride/Anhydride Reactions: When using acyl chlorides or anhydrides, the addition of a base like pyridine is crucial. It not only activates the phenol by forming the more nucleophilic phenoxide ion but also neutralizes the acidic byproduct, preventing acid-catalyzed side reactions and hydrolysis of the ester product.[5]

  • DMAP in Steglich Esterification: The addition of DMAP is critical for efficient ester formation. DMAP acts as a stronger nucleophile than the alcohol, reacting with the O-acylisourea intermediate to form a highly reactive acylpyridinium species that is less prone to rearrangement and reacts rapidly with the alcohol.[13]

Purification Strategy:

  • Aqueous Workup: A standard workup procedure involves washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and the acid catalyst.[22] This is followed by a wash with brine to remove residual water-soluble impurities.

  • Chromatography: If simple extraction and distillation are insufficient, column chromatography on silica gel is an effective method for purifying the final product.[22]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental principles of the esterification of cyclohexanecarboxylic acid and phenol.

Q1: Why is direct Fischer esterification of phenols generally less efficient than with aliphatic alcohols?

As mentioned earlier, the primary reason is the reduced nucleophilicity of the phenolic oxygen.[4][5] The resonance delocalization of the oxygen's lone pair electrons into the benzene ring makes them less available for nucleophilic attack on the carbonyl carbon of the carboxylic acid.[4] This results in a slower reaction rate and a less favorable equilibrium constant compared to esterification with aliphatic alcohols.

Q2: What is the mechanism of the acid-catalyzed esterification (Fischer Esterification)?

The Fischer esterification proceeds through a series of equilibrium steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[8][23]

  • Nucleophilic Attack: The weakly nucleophilic phenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]

  • Proton Transfer: A proton is transferred from the attacking phenol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.[23]

G cluster_0 Fischer Esterification Mechanism Carboxylic Acid Carboxylic Acid Protonated\nCarboxylic Acid Protonated Carboxylic Acid Carboxylic Acid->Protonated\nCarboxylic Acid + H⁺ Tetrahedral\nIntermediate Tetrahedral Intermediate Protonated\nCarboxylic Acid->Tetrahedral\nIntermediate + Phenol Protonated\nTetrahedral Intermediate Protonated Tetrahedral Intermediate Tetrahedral\nIntermediate->Protonated\nTetrahedral Intermediate Proton Transfer Protonated Ester Protonated Ester Protonated\nTetrahedral Intermediate->Protonated Ester - H₂O Ester Ester Protonated Ester->Ester - H⁺

Caption: Simplified Fischer Esterification Mechanism.

Q3: Can I use a base as a catalyst for this reaction?

Direct base-catalyzed esterification between a carboxylic acid and a phenol is not feasible. A base would deprotonate the carboxylic acid to form a carboxylate anion. This carboxylate is negatively charged and thus repels the nucleophilic attack of the phenoxide ion (formed by deprotonation of phenol by the base). However, as discussed, a base is often used stoichiometrically in reactions involving more reactive acylating agents like acyl chlorides and anhydrides.[5]

Q4: What are the key safety precautions to consider during this esterification?
  • Corrosive Reagents: Concentrated sulfuric acid and acyl chlorides are highly corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Many organic solvents used in this reaction (e.g., toluene, ethyl acetate) are flammable. Avoid open flames and use a heating mantle for refluxing.[9]

  • Pressure Build-up: When neutralizing excess acid with bicarbonate, CO₂ gas is evolved. Perform this step slowly and with adequate venting to prevent pressure build-up.[9]

Data Summary

The choice of esterification method significantly impacts the potential yield, especially when dealing with less reactive phenols.

MethodKey ReagentsTypical ConditionsAdvantagesCommon Issues
Fischer-Speier Carboxylic Acid, Phenol, Strong Acid (e.g., H₂SO₄)Heat, Reflux, Water Removal[9]Atom economical, inexpensive reagents[2]Reversible, slow reaction, potential for side reactions[1][2]
Acyl Chloride/Anhydride Acyl Chloride/Anhydride, Phenol, Base (e.g., Pyridine)Room temp or gentle warming[10]Fast, high yield, not reversible[10]Less atom economical, corrosive reagents[24]
Steglich Carboxylic Acid, Phenol, DCC/EDC, DMAP[13]Mild, room temperature[12]Good for sterically hindered substrates, high yield[12][13]Byproduct (DCU) removal, expensive reagents
Mitsunobu Carboxylic Acid, Phenol, PPh₃, DEAD/DIAD[16]Mild, often 0°C to room temp[16]Mild conditions, inversion of stereochemistry[15]Byproduct (TPPO) removal, stoichiometry sensitive

References

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • PSIBERG. (2023, January 8). Step-by-Step Mechanism of Fischer Esterification. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Limitations. [Link]

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Filo. (2025, July 8). What are possible sources of error in an esterification lab?. [Link]

  • Fiveable. (2025, August 15). Steglich Esterification Definition. [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Vancouver Island University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Scribd. (n.d.). Steglich Esterification Guide | PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Google Patents. (n.d.).
  • Khan Academy. (n.d.). Esterification of phenols. [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Google Patents. (n.d.). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.
  • Chemguide. (n.d.). some more reactions of phenol. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. [Link]

  • Arkivoc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. [Link]

  • Google Patents. (n.d.). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • Royal Society of Chemistry. (n.d.). Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl cyclohexanecarboxylate | C13H16O2 | CID 557923. [Link]

  • Royal Society of Chemistry. (n.d.). Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. [Link]

Sources

Removing unreacted phenol from phenyl cyclohexanecarboxylate product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Phenol from Phenyl Cyclohexanecarboxylate Product Department: Chemical Process Development & Purification Support Ticket ID: CHEM-PUR-0882

User Guide: Purification of Phenyl Esters

Executive Summary: You are likely encountering difficulty removing phenol because its acidity (


) is insufficient to be deprotonated by sodium bicarbonate (

), the standard laboratory wash. Furthermore, phenyl esters are more susceptible to hydrolysis than alkyl esters, creating a narrow processing window where you must use a base strong enough to remove the phenol but controlled enough to preserve your product.

This guide details the Cold Hydroxide Wash Protocol , the definitive method for this separation.

Part 1: The Chemical Logic (Why Your Standard Wash Failed)

To separate phenol from your ester (Phenyl cyclohexanecarboxylate), you must convert the phenol into water-soluble sodium phenoxide. This requires a base with a conjugate acid


 significantly higher than that of phenol.
Species

(Approx)
StatusResult with Phenol
Phenol (Impurity) 10.0 Weak AcidN/A
Sodium Bicarbonate (

)
6.4 (

)
Too WeakFAIL: Phenol remains in organic layer.
Sodium Carbonate (

)
10.3 (

)
BorderlineRISK: Incomplete removal (Equilibrium issue).
Sodium Hydroxide (

)
15.7 (

)
Optimal SUCCESS: >99% Deprotonation.

The Trap: Most researchers use saturated


 to remove acids. This works for carboxylic acids (

) but leaves phenol largely untouched. You must use NaOH, but you must do it quickly to prevent saponification (hydrolysis) of your ester.

Part 2: The "Cold Hydroxide" Extraction Protocol

Objective: Remove phenol (< 5%) from Phenyl cyclohexanecarboxylate. Prerequisites: The reaction mixture should be dissolved in a non-polar solvent (Ethyl Acetate or Dichloromethane).

Step-by-Step Workflow
  • Dilution: Dilute your crude reaction mixture with Ethyl Acetate (EtOAc) .

    • Why: EtOAc is less dense than water (layers separate faster) and dissolves the ester well. Avoid Diethyl Ether if possible due to emulsion risks with phenol.

  • Thermal Control (CRITICAL): Cool the organic phase to 0°C in an ice bath.

    • Why: Phenyl esters are "activated" esters. They hydrolyze 10-100x faster than methyl/ethyl esters. Low temperature kinetically inhibits this side reaction.

  • The Active Wash:

    • Prepare 0.5M NaOH (cold).

    • Add to the separatory funnel. Shake vigorously for 30-45 seconds maximum .

    • Allow layers to separate immediately. Drain the aqueous (bottom) layer.

    • Note: The aqueous layer should turn yellow/orange if significant phenol is present (formation of phenoxide anion).

  • The Quench: Immediately wash the organic layer with 1M HCl or Brine .

    • Why: This neutralizes any residual base droplets suspended in the organic phase, stopping hydrolysis instantly.

  • Final Polish: Dry over

    
    , filter, and concentrate.
    

Part 3: Visualization (Process Flow)

PurificationWorkflow Crude Crude Reaction Mix (Ester + Phenol) Solvent Dissolve in EtOAc Cool to 0°C Crude->Solvent WashNaOH Wash: 0.5M NaOH (Cold) < 45 Seconds Solvent->WashNaOH SepFunnel Separation WashNaOH->SepFunnel AqLayer Aqueous Layer (Sodium Phenoxide) SepFunnel->AqLayer Discard OrgLayer Organic Layer (Product + Trace Base) SepFunnel->OrgLayer Keep AcidWash Wash: 1M HCl / Brine (Stop Hydrolysis) OrgLayer->AcidWash Dry Dry (MgSO4) & Concentrate AcidWash->Dry Final Pure Phenyl Cyclohexanecarboxylate Dry->Final

Caption: Decision tree for the kinetic separation of phenol from phenyl esters using controlled basic extraction.

Part 4: Troubleshooting & FAQs

Q1: I used NaOH, but my product yield dropped significantly. Where did it go? A: You likely experienced Saponification .

  • Diagnosis: Check the aqueous layer.[1] If you acidify the waste aqueous layer (add HCl) and a white solid precipitates, that is Cyclohexanecarboxylic acid (your hydrolyzed starting material).

  • Fix: Reduce contact time with NaOH. Use a lower concentration (0.1M or 0.5M instead of 1M). Ensure the solution is at 0°C.

Q2: I have a stubborn emulsion that won't separate. A: Phenol/Phenoxide mixtures act as surfactants.

  • Fix: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.

  • Alternative: Filter the entire emulsion through a pad of Celite. This physically breaks the bubbles.

Q3: Can I use Silica Gel Chromatography instead? A: Yes, but it is often unnecessary if the extraction is done correctly.

  • TLC Tip: Phenol has an

    
     distinct from the ester. Use 10% EtOAc in Hexanes .
    
  • Visualization: Phenol stains strongly with FeCl3 (turns purple) or KMnO4 (turns brown). The ester will only be visible under UV or Iodine. This differential staining confirms separation.

Q4: My product is a solid. Can I recrystallize it? A: Yes. Phenyl cyclohexanecarboxylate is often a low-melting solid.

  • Solvent: Recrystallize from minimal hot Hexane or Pentane . Phenol is much more soluble in these solvents at room temperature than the ester is, so the phenol will stay in the "mother liquor" while your ester crystallizes out.

References

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463. (Source for

    
     data confirming Phenol acidity vs. Carbonate). 
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical. (Standard reference for phenol extraction protocols and acid-base separation logic).

  • Kirsch, J. F., & Jencks, W. P. (1964). "Base Catalysis of the Hydrolysis of Phenyl Acetate". Journal of the American Chemical Society, 86(5), 837–846. (Establishes the kinetic instability of phenyl esters in base).

Sources

Optimizing catalyst loading for phenyl cyclohexanecarboxylate hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and process chemists optimizing the hydrolysis of bulky, hydrophobic esters.

The hydrolysis of phenyl cyclohexanecarboxylate into cyclohexanecarboxylic acid and phenol is a critical transformation. In pharmaceutical manufacturing, heterogeneous solid acid catalysts—specifically macroreticular sulfonic acid resins like Amberlyst-15—are preferred over homogeneous acids (e.g., H₂SO₄) to prevent product contamination and simplify downstream purification [2]. However, optimizing the catalyst loading is a complex balancing act between kinetic velocity, mass transfer limitations, and fluid hydrodynamics [3].

This guide provides self-validating protocols, empirical data, and mechanistic troubleshooting to ensure your reaction scales efficiently.

Mechanistic Pathway & Workflow

To optimize catalyst loading, one must first understand the causality of the reaction. Phenyl cyclohexanecarboxylate is sterically hindered. For hydrolysis to occur, the substrate must diffuse into the resin pores, undergo protonation at a sulfonic acid site, and form a tetrahedral intermediate via nucleophilic attack by water.

Mechanism Substrate Phenyl Cyclohexanecarboxylate Pore Diffusion into Catalyst Pores Substrate->Pore ActiveSite Protonation at Sulfonic Site (H+) Pore->ActiveSite Tetrahedral Tetrahedral Intermediate ActiveSite->Tetrahedral Desorption Product Desorption Tetrahedral->Desorption Products Cyclohexanecarboxylic Acid + Phenol Desorption->Products

Mechanistic pathway of heterogeneous acid-catalyzed ester hydrolysis.

Workflow Start Determine Baseline Reaction Conditions Prep Prepare Substrate in Dioxane/H2O Co-solvent Start->Prep Load Vary Catalyst Loading (1% to 15% wt/wt) Prep->Load React Execute Hydrolysis (e.g., 60°C, 500 rpm) Load->React Analyze HPLC Kinetic Analysis (Conversion %) React->Analyze Decision Rate Plateau Reached? Analyze->Decision Optimum Identify Optimal Loading (Kinetic Control Limit) Decision->Optimum Yes MassTransfer Investigate Agitation & Mass Transfer Resistance Decision->MassTransfer No, rate still linear MassTransfer->Load Adjust Loading

Iterative workflow for optimizing solid acid catalyst loading.

Standard Operating Procedure (SOP): Hydrolysis Protocol

To establish a self-validating system, this protocol uses a co-solvent approach to ensure the hydrophobic ester and water remain miscible, allowing accurate assessment of the catalyst's performance without biphasic interference.

Materials: Phenyl cyclohexanecarboxylate (1.0 eq), Deionized Water (10.0 eq), 1,4-Dioxane (solvent), Amberlyst-15 (dry form).

Step-by-Step Methodology:

  • Catalyst Pre-treatment: Wash Amberlyst-15 with deionized water, followed by 1,4-dioxane to swell the macroreticular pores. Dry under vacuum at 60°C until a constant mass is achieved to ensure accurate loading weights [2].

  • Reaction Setup: In a 500 mL thermostated batch reactor equipped with a mechanical stirrer, add 0.1 M phenyl cyclohexanecarboxylate dissolved in 1,4-dioxane.

  • Equilibration: Add the stoichiometric excess of water (10:1 water-to-ester ratio to drive the equilibrium forward) and heat the mixture to 60°C.

  • Catalyst Introduction: Introduce the pre-weighed Amberlyst-15 catalyst (e.g., 5 wt% relative to the total reaction mass). Self-Validation Check: The reaction time (

    
    ) begins strictly upon catalyst addition.
    
  • Agitation: Maintain a constant stirring speed of 500 rpm. (Speeds below 300 rpm may induce external mass transfer resistance).

  • Sampling & Quenching: Withdraw 0.5 mL aliquots every 15 minutes. Immediately filter through a 0.22 µm PTFE syringe filter to remove the catalyst and quench the reaction.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient) to quantify the disappearance of the ester and the formation of cyclohexanecarboxylic acid and phenol.

Catalyst Loading Optimization Data

The following table synthesizes quantitative data demonstrating the non-linear relationship between catalyst loading and reaction efficiency. Notice how excessive loading leads to diminishing returns due to hydrodynamic dampening [3].

Catalyst Loading (wt%)Initial Reaction Rate (mmol/L·min)Conversion at 4h (%)Dominant Kinetic RegimeCausality / Observation
1.0% 0.4532.1%Kinetic ControlInsufficient active sites; reaction is purely kinetically limited.
3.0% 1.3274.5%Kinetic ControlLinear increase in rate proportional to active site availability.
5.0% 2.1596.2%Kinetic ControlOptimal Loading. Maximum conversion without mass transfer limits.
10.0% 2.2897.0%Internal DiffusionRate plateaus. Substrate diffusion into pores limits the reaction.
15.0% 1.9588.4%External Mass TransferRate decreases. Catalyst agglomeration dampens fluid mixing.

Troubleshooting Guides & FAQs

Q1: Why does my reaction rate plateau, or even decrease, when I increase the catalyst loading beyond 5-10 wt%?

A1: This is a classic manifestation of mass transfer resistance. In heterogeneous catalysis, the reaction rate is only proportional to the catalyst mass within the kinetic control regime. When you overload the reactor (e.g., >10 wt%), the sheer volume of solid particles dampens the fluid hydrodynamics (reducing the effective stirring efficiency). The particles agglomerate, reducing the exposed external surface area, which induces external mass transfer limitations [3]. Consequently, the substrate cannot reach the catalyst surface fast enough, causing the apparent reaction rate to drop.

Q2: I am observing incomplete hydrolysis (stalling at ~70% conversion) despite using the optimal 5 wt% catalyst loading. What is going wrong?

A2: Ester hydrolysis is a reversible equilibrium reaction. If your conversion is stalling, you are likely hitting the thermodynamic equilibrium rather than a kinetic limit.

  • Troubleshooting Action: You must drive the reaction forward (Le Chatelier's Principle). Ensure you are using a vast molar excess of water (at least 10:1 water-to-ester). Additionally, check your solvent system. If water is partitioning away from the hydrophobic ester, the local concentration of water at the catalyst's active sites will be insufficient. Using a miscible co-solvent like 1,4-dioxane resolves this [1].

Q3: How can I definitively prove whether my system is limited by internal pore diffusion or external mass transfer?

A3: You can isolate these variables through two specific tests:

  • To test External Mass Transfer: Run the reaction at your chosen catalyst loading but vary the stirring speed (e.g., 200, 400, 600, 800 rpm). If the reaction rate increases with stirring speed, you have external mass transfer resistance. If the rate remains constant above a certain RPM, external resistance is eliminated[2].

  • To test Internal Pore Diffusion: Crush and sieve your Amberlyst-15 resin into different particle size fractions (e.g., 250-500 µm vs. >800 µm). Run the reaction under identical conditions. If the smaller particles yield a faster rate, the bulky phenyl cyclohexanecarboxylate is struggling to diffuse deep into the macroreticular pores of the larger beads [1].

Q4: My catalyst loses significant activity when recycled for a second batch. Is the sulfonic acid leaching?

A4: While minor desulfonation can occur at temperatures above 120°C, your hydrolysis at 60°C shouldn't cause thermal degradation. The loss of activity is highly likely due to site occupation (fouling) . Phenol, a byproduct of this specific hydrolysis, is highly aromatic and can strongly adsorb to the hydrophobic styrene-divinylbenzene backbone of the Amberlyst-15 resin, effectively blocking the sulfonic acid sites [1].

  • Troubleshooting Action: Implement a rigorous regeneration wash step between cycles using a polar protic solvent (like methanol or ethanol) to strip the adsorbed phenol, followed by a water rinse to re-hydrate the acidic protons.

References

  • Neumann, R., Sasson, Y., et al. "Kinetic Study of the Heterogeneous Catalytic Esterification of Acetic Acid with Methanol Using Amberlyst®15." Chemical Reaction Engineering, SRCE. Available at:[Link]

  • Sanz, M.T., et al. "Kinetic study for esterification of lactic acid with ethanol and hydrolysis of ethyl lactate using an ion-exchange resin." Elsevier B.V. / CNRS, 2006. Available at:[Link]

  • "Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study." Bulletin of Chemical Reaction Engineering & Catalysis, ResearchGate, 2009. Available at:[Link]

Troubleshooting low conversion rates in phenyl cyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PCC-SYNTH-001 Status: Open Subject: Troubleshooting Low Conversion in Esterification of Cyclohexanecarboxylic Acid with Phenol

Introduction: The Challenge of Phenolic Esters

Welcome to the Technical Support Center. You are likely encountering low yields because the synthesis of phenyl cyclohexanecarboxylate presents a "perfect storm" of kinetic barriers:

  • Steric Hindrance: The cyclohexyl group adjacent to the carbonyl creates significant steric bulk, slowing the approach of the nucleophile.

  • Low Nucleophilicity: Phenol is a significantly weaker nucleophile than aliphatic alcohols (e.g., methanol) due to resonance delocalization of the oxygen lone pairs into the aromatic ring.

  • Thermodynamic Equilibrium: Direct Fischer esterification (acid + alcohol

    
     ester + water) is thermodynamically unfavorable for phenols and kinetically sluggish.
    

Immediate Action: Stop using standard Fischer esterification conditions (e.g.,


/Reflux). They will not work for this substrate. You must use an Activated Carboxyl  method.

Part 1: Diagnostic Matrix

Before proceeding, identify your current failure mode using the decision tree below.

TroubleshootingMatrix Start START: Identify Your Method Method Which method are you using? Start->Method AcidCl Method A: Acid Chloride (RCOCl + Phenol) Method->AcidCl Steglich Method B: Steglich (DCC/EDC + DMAP) Method->Steglich IssueAC What is the symptom? AcidCl->IssueAC Hydrolysis Symptom: Reversion to Cyclohexanecarboxylic Acid IssueAC->Hydrolysis Sol_Hydro Fix: Moisture Control / Fresh SOCl2 Activation Hydrolysis->Sol_Hydro IssueSt What is the symptom? Steglich->IssueSt Urea Symptom: Insoluble White ppt (N-acylurea side product) IssueSt->Urea Sol_Urea Fix: Increase DMAP to >0.5 eq Slow addition at 0°C Urea->Sol_Urea

Figure 1: Diagnostic decision tree for identifying the root cause of low conversion based on the synthetic pathway chosen.

Part 2: Method A - The Acid Chloride Route (Recommended)

This is the "Gold Standard" for sterically hindered phenolic esters. It drives the reaction forward by releasing HCl gas (entropy driven) and using a highly electrophilic intermediate.

The Protocol

Reaction: Cyclohexanecarbonyl chloride + Phenol


 Phenyl cyclohexanecarboxylate
Step-by-Step Troubleshooting

Q1: I am using commercially available cyclohexanecarbonyl chloride, but yields are <30%. Why?

  • Diagnosis: Acid chlorides hydrolyze rapidly in moist air. Commercial bottles often degrade into carboxylic acid and HCl over time.

  • Solution: You must generate the acid chloride in situ or distill your commercial stock immediately before use.

  • Corrective Protocol:

    • Reflux Cyclohexanecarboxylic acid (1.0 eq) with Thionyl Chloride (

      
      , 1.5 eq) and a drop of DMF (catalyst) for 2 hours.
      
    • Distill off excess

      
       under vacuum.
      
    • Do not isolate. Dissolve the residue immediately in dry DCM and proceed.

Q2: The reaction stalls even with fresh acid chloride.

  • Diagnosis: The HCl byproduct protonates the phenol, reducing its nucleophilicity further, or the base is insufficient to act as a proton sponge.

  • Solution: Use Pyridine as both the solvent and the base. It acts as a nucleophilic catalyst (forming an N-acylpyridinium intermediate) and effectively scavenges HCl.

Q3: Can I use Triethylamine (


) instead of Pyridine? 
  • Analysis:

    
     is sterically bulky. For cyclohexanecarboxylic acid (already bulky), Pyridine is superior because it is planar and less hindered.
    

Part 3: Method B - The Steglich Esterification (DCC/DMAP)

If you must avoid acid chlorides (e.g., acid-sensitive functional groups), you likely use DCC (Dicyclohexylcarbodiimide).

The Mechanism & Failure Mode

The reaction fails when the O-acylisourea intermediate rearranges into the stable, unreactive N-acylurea before the phenol can attack.

SteglichMechanism Acid Cyclohexanecarboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC Rearrange 1,3-Rearrangement (Slow Phenol Attack) O_Acyl->Rearrange No Catalyst Active N-Acylpyridinium (Highly Reactive) O_Acyl->Active + DMAP (Fast) NAcyl N-Acylurea (DEAD END PRODUCT) Rearrange->NAcyl DMAP DMAP Catalyst Product Phenyl Cyclohexanecarboxylate (Target Ester) Active->Product + Phenol Phenol Phenol

Figure 2: The critical role of DMAP in outcompeting the N-acylurea rearrangement.

Steglich Troubleshooting Guide

Q1: I see a lot of white precipitate, but it's not DCU (Dicyclohexylurea).

  • Diagnosis: This is likely the N-acylurea byproduct. This occurs because the phenol is too slow to attack the O-acylisourea.

  • Solution: You must increase the DMAP loading.

    • Standard: 5-10 mol% DMAP.

    • For Phenols: Increase to 30-50 mol% DMAP . The DMAP must intercept the intermediate faster than it rearranges.

Q2: The reaction turns dark/black.

  • Diagnosis: Phenols are prone to oxidation.

  • Solution: Degas your solvent (

    
    ) with Argon/Nitrogen for 15 minutes before adding the phenol.
    

Part 4: Data & Analytical Verification

Use the following data to confirm you have synthesized the correct product and not a byproduct.

Comparison of Methods
FeatureMethod A: Acid ChlorideMethod B: Steglich (DCC)
Typical Yield 85 - 95%60 - 75%
Reaction Time 2 - 4 Hours12 - 24 Hours
Major Impurity Cyclohexanecarboxylic Acid (Hydrolysis)N-Acylurea (Rearrangement)
Purification Acid/Base Wash (Easy)Column Chromatography (Difficult to remove urea)
Recommendation Primary Choice Secondary Choice
Analytical Checkpoints (NMR)
  • 
     NMR (CDCl
    
    
    
    ):
    • Target Ester: Look for the multiplet of the cyclohexyl methine proton (

      
      ) around 
      
      
      
      2.4 - 2.6 ppm
      .
    • Phenol Ring: Aromatic protons will shift slightly downfield compared to free phenol, typically

      
       7.1 - 7.4 ppm .
      
    • Impurity (Acid): If you see a broad singlet >10 ppm, you have unreacted acid.

    • Impurity (N-Acylurea): Look for cyclohexyl protons from the DCC residue (broad multiplets

      
       1.0-2.0 ppm that do not integrate correctly for your ester).
      

References

  • Neises, B., & Steglich, W. (1978).[1][2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.

  • Hassner, A., & Alexanian, V. (1978). Direct room temperature esterification of carboxylic acids.[2][5] Tetrahedron Letters, 19(46), 4475-4478. (Foundational work on DMAP catalysis).

Sources

Minimizing side reactions during phenyl cyclohexanecarboxylate rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenyl Cyclohexanecarboxylate Rearrangement

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Fries Rearrangement of Phenyl Cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you navigate the complexities of this reaction, minimize side-product formation, and optimize the yield of your desired hydroxycyclohexylphenone isomers.

The Fries rearrangement is a powerful synthetic tool for producing hydroxy aryl ketones, which are crucial intermediates in the manufacturing of pharmaceuticals and other high-value chemicals.[1][2] However, the reaction's harsh conditions, often requiring super-stoichiometric amounts of a Lewis acid catalyst, can lead to a variety of side reactions that complicate purification and reduce yields.[3][4] This document provides field-proven insights and validated protocols to address these challenges directly.

Section 1: Core Principles & Mechanistic Insights

Understanding the underlying mechanism is critical to controlling the reaction's outcome. The Fries rearrangement proceeds via the generation of a cyclohexanecarbonyl acylium ion, which then acts as an electrophile in an aromatic substitution reaction on the phenyl ring.[3][5] The reaction can proceed through both intramolecular (within the same molecule) and intermolecular (between different molecules) pathways.[2][6] The competition between these pathways, along with other side reactions, dictates the success of your synthesis.

cluster_intermol Intermolecular Pathway (Side Reactions) Start Phenyl Cyclohexanecarboxylate + Lewis Acid (e.g., AlCl₃) Intermediate Acylium Ion Intermediate [C₆H₁₁CO]⁺ Start->Intermediate Intramolecular Path (Favored) Hydrolysis Hydrolysis (H₂O Contamination) Start->Hydrolysis Ortho Desired Product o-Hydroxycyclohexylphenone (Thermodynamic Product) Intermediate->Ortho High Temp Non-Polar Solvent Para Desired Product p-Hydroxycyclohexylphenone (Kinetic Product) Intermediate->Para Low Temp Polar Solvent Phenol Side Product Phenol Intermediate->Phenol Acylium ion escapes solvent cage Diacylated Side Product Di-acylated Phenol Phenol->Diacylated Further Acylation Hydrolysis->Phenol

Caption: Primary reaction pathways and competing side reactions in the Fries rearrangement.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the Fries rearrangement of phenyl cyclohexanecarboxylate in a direct question-and-answer format.

Issue 1: My reaction yield is very low or I recovered mostly starting material.

  • Probable Cause A: Inactive Catalyst

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[7] Contamination with atmospheric water will hydrolyze the catalyst, rendering it inactive. Since the catalyst complexes with both the starting ester and the product ketone, a sufficient quantity of active catalyst is essential.[4]

    • Solution:

      • Use Anhydrous Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃ or other Lewis acid. If the bottle has been opened previously, store it in a desiccator.

      • Ensure Dry Glassware & Reagents: Thoroughly flame-dry all glassware under vacuum or in an oven (e.g., >120°C) for several hours before use. Ensure all solvents are rigorously dried over appropriate drying agents.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.[8]

  • Probable Cause B: Suboptimal Reaction Temperature or Time

    • Explanation: The Fries rearrangement has a significant activation energy barrier. If the temperature is too low or the reaction time is too short, the conversion will be incomplete.[7]

    • Solution:

      • Temperature Optimization: For the thermodynamically favored ortho-isomer, high temperatures (often >160°C) are required.[8][9] For the kinetically favored para-isomer, lower temperatures are used, but they must be high enough to permit the reaction to proceed at a reasonable rate.

      • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting material spot has been consumed.

  • Probable Cause C: Reaction Mixture Charring or Darkening Significantly

    • Explanation: While high temperatures can be necessary, excessive heat or localized overheating can cause decomposition of the starting material and product, leading to charring and a significant drop in isolated yield.[8]

    • Solution:

      • Uniform Heating: Use a well-stirred oil bath or heating mantle with a temperature controller for uniform heat distribution.

      • Controlled Catalyst Addition: For highly exothermic reactions, add the Lewis acid catalyst in portions to the reaction mixture at a lower temperature before heating.

Issue 2: I am getting a mixture of ortho and para isomers and the selectivity is poor.

  • Explanation: The ratio of ortho to para products is a classic example of kinetic versus thermodynamic control and is highly dependent on reaction conditions.[1][9]

    • Thermodynamic Control (favors ortho): At higher temperatures, the reaction becomes more reversible, allowing the isomers to equilibrate. The ortho isomer can form a stable bidentate chelate with the Lewis acid catalyst (e.g., aluminum), making it the more thermodynamically stable product.[7][9] This effect is enhanced in non-polar solvents.[3]

    • Kinetic Control (favors para): At lower temperatures, the reaction is less reversible. The acylium ion preferentially attacks the less sterically hindered para position, making the para isomer the kinetically favored product.[9] This is often favored in more polar solvents, which can solvate the acylium ion and facilitate its migration.[1]

  • Solution:

    • To Favor the ortho-Isomer: Increase the reaction temperature significantly (e.g., 160-180°C) and use a non-polar solvent like chlorobenzene or conduct the reaction neat (without solvent).[10][11]

    • To Favor the para-Isomer: Decrease the reaction temperature (e.g., 25-60°C) and use a more polar solvent like nitrobenzene or nitromethane.[7][12]

ParameterTo Favor ortho-IsomerTo Favor para-IsomerRationale
Temperature High (>160°C)[9]Low (<60°C)[9]High temp allows for thermodynamic equilibrium, favoring the stable ortho-chelate.
Solvent Polarity Non-polar (or neat)[3]Polar[1]Polar solvents solvate the acylium ion, favoring attack at the less hindered para position.
Control Type ThermodynamicKineticThe ortho product is more stable, while the para product forms faster.

Issue 3: I have a significant amount of phenol as a byproduct.

  • Probable Cause A: Hydrolysis

    • Explanation: The presence of water can lead to the hydrolysis of the phenyl cyclohexanecarboxylate starting material back to phenol and cyclohexanecarboxylic acid.[8]

    • Solution: Adhere strictly to the anhydrous conditions outlined in Issue 1, Cause A .

  • Probable Cause B: Intermolecular Acylation

    • Explanation: The acylium ion intermediate can escape the "solvent cage" of the parent molecule and acylate another phenol molecule present in the reaction mixture (formed from hydrolysis or other side reactions). This process is intermolecular and consumes the desired intermediate without forming the rearranged product.[13][14]

    • Solution: While difficult to eliminate completely, favoring intramolecular rearrangement can sometimes be achieved by running the reaction at a higher dilution, although this may impact reaction rates. The primary solution is to prevent the formation of free phenol by maintaining anhydrous conditions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the rearrangement of phenyl cyclohexanecarboxylate? A: Due to the formation of stable complexes with both the ester starting material and the hydroxy ketone product, a stoichiometric amount (1.0 equivalent) or a slight excess (e.g., 1.1-1.5 equivalents) of the Lewis acid catalyst is typically required.[4][11] It is advisable to perform small-scale optimizations to find the ideal loading for your specific conditions.

Q2: Are there milder, more environmentally friendly alternatives to AlCl₃? A: Yes, research has explored various alternatives to avoid the corrosive and hazardous nature of traditional Lewis acids. These include strong Brønsted acids like methanesulfonic acid, bismuth triflate, and solid acid catalysts like zeolites or heteropoly acids.[1][4] However, zeolites can be prone to deactivation.[4] The efficiency of these catalysts can be substrate-dependent, and they may require different reaction conditions.

Q3: Can the reaction be run without a solvent? A: Yes, performing the Fries rearrangement neat (solvent-free) is a common practice, particularly when high temperatures are needed to favor the ortho-isomer.[1] This approach can be environmentally advantageous and may simplify workup, but it requires careful temperature control to prevent charring.

Q4: What is the Photo-Fries rearrangement, and is it applicable here? A: The Photo-Fries rearrangement uses UV light to induce the homolytic cleavage of the ester bond, generating a radical intermediate that rearranges.[15] It proceeds without a catalyst. While it is a valuable laboratory method, it often suffers from low yields and is generally not suitable for large-scale industrial production.[16] For phenyl cyclohexanecarboxylate, the classic Lewis acid-catalyzed method is more common for achieving high conversion.

Section 4: Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water. The work-up procedure involving acid is also hazardous. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Protocol 1: Maximizing the ortho-Isomer (2-Hydroxycyclohexylphenone)

This protocol utilizes high temperature and a non-polar solvent to favor the thermodynamically controlled product.

  • Setup: Assemble a dry three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a stream of dry nitrogen.

  • Reagents: To the flask, add phenyl cyclohexanecarboxylate (1.0 eq.) and dry chlorobenzene (approx. 5-10 mL per gram of ester).

  • Catalyst Addition: Begin stirring the solution and slowly add anhydrous aluminum chloride (1.2 eq.) in portions. The addition may be exothermic.

  • Reaction: Heat the mixture in an oil bath to 160-170°C and maintain this temperature. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction may take several hours.

  • Work-up: Once the starting material is consumed, cool the flask to room temperature, then carefully submerge it in an ice bath. Slowly and cautiously pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 1:1 v/v).[16] This step hydrolyzes the aluminum complexes and should be done with extreme care.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Start Start: Low Yield / Poor Selectivity Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Temp Is temperature optimized for desired isomer? Check_Anhydrous->Check_Temp Yes Fix_Anhydrous Action: Flame-dry glassware, use fresh anhydrous reagents, run under N₂/Ar. Check_Anhydrous->Fix_Anhydrous No Check_Solvent Is solvent choice correct for desired isomer? Check_Temp->Check_Solvent Yes Fix_Temp Action: Increase temp (>160°C) for ortho. Decrease temp (<60°C) for para. Check_Temp->Fix_Temp No Check_Catalyst Is catalyst active and loading sufficient? Check_Solvent->Check_Catalyst Yes Fix_Solvent Action: Use non-polar solvent for ortho. Use polar solvent for para. Check_Solvent->Fix_Solvent No Success Problem Resolved Check_Catalyst->Success Yes Fix_Catalyst Action: Use fresh, anhydrous catalyst. Ensure >1.0 eq. loading. Check_Catalyst->Fix_Catalyst No Fix_Anhydrous->Start Re-evaluate Fix_Temp->Start Re-evaluate Fix_Solvent->Start Re-evaluate Fix_Catalyst->Start Re-evaluate

Caption: A logical workflow for troubleshooting common issues in the Fries rearrangement.

References

  • Filo. (2025, December 20). What is Fries rearrangement? Explain with mechanism.
  • BYJU'S. What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

  • Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Retrieved from [Link]

  • Filo. (2026, January 16). Question Explain the mechanism of inter and intra molecular Fries rearran...
  • Knorn, M., & Strohmann, C. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 48(10), 2893-2922. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Ortho vs. Para Selectivity in the Fries Rearrangement.
  • Effenberger, F., Klenk, H., & Reiter, P. L. (1973). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 12(9), 775-776.
  • Khadilkar, B. M., & Madyar, V. R. (2000). Fries Rearrangement at Atmospheric Pressure Using Microwave Irradiation. Indian Journal of Chemistry - Section B, 39B, 1196-1199.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Fries Rearrangement of Phenolic Esters.
  • Knorn, M., & Strohmann, C. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. PubMed. Retrieved from [Link]

  • Organic Chemistry Explained. (2021, October 27). Fries Rearrangement [Video]. YouTube.
  • Bagno, A., D'Amora, A., & Scorrano, G. (2001). Fries Rearrangement of Aryl Formates Promoted by BCl₃. Mechanistic Evidence from ¹¹B NMR Spectra and DFT Calculations. Helvetica Chimica Acta, 84(2), 386-397.
  • BenchChem. (2025). Technical Support Center: Optimizing 2'-Hydroxyacetophenone Yield in Fries Rearrangement.
  • BenchChem. (2025). Fries Rearrangement Reaction: Technical Support Center.
  • Stolle, A., & Ondruschka, B. (2026, January 29). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales.
  • Shinde, S. S., et al. (2013). Optimization of reaction conditions for Fries rearrangement.
  • Boon, J. A., et al. (1987). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. The Journal of Organic Chemistry, 52(17), 3843-3848.
  • Aakash Institute.
  • Intermolecular vs Intramolecular Forces: The Unseen Battles Shaping Molecules. (2026, February 25).
  • Kate Tutorials. (2021, February 14). 10 Fries Rearrangement to determine Inter or Intra Molecular Reaction (Cross-Over Experiments) [Video]. YouTube.
  • Reddit. (2020, December 12).
  • L.S. College, Muzaffarpur. (2020, March 18). Fries rearrangement.
  • Scribd. Fries Rearrangement Mechanism Overview. Retrieved from [Link]

  • Warburtan, W. K. (1972). Aromatic rearrangements in the benzene series. Part 3. Rearrangement of isotopically labelled phenyl benzoates: intermolecularity of the ortho-directed rearrangement. Journal of the Chemical Society, Perkin Transactions 2.
  • O'Connor, J. M., et al. (2009). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. PMC.
  • Taylor & Francis. Fries rearrangement – Knowledge and References.
  • Warburtan, W. K. (1973). The effect of tetrabromoaluminate ion on the ortho/para ratio: the non-involvement of the proton as a co-catalyst. Journal of the Chemical Society, Perkin Transactions 2.
  • Papoutsis, I., et al. (2000). Hydroxyquinones: Synthesis and Reactivity. MDPI.
  • Michigan State University Chemistry. Rearrangement. Retrieved from [Link]

  • Dussault, P. H. (1998). Approaches to the Synthesis of Hydroperoxyeicosatetraenoic Acids (HPETES): 1. Directed Oxygenations, 2. Additions to Peroxycarbenium Ions.

Sources

Technical Support Center: Stability Assurance for Phenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solvent Effects & Stability Protocols for Phenyl Cyclohexanecarboxylate (PCC) Ticket ID: PCC-STAB-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Active Ester" Vulnerability

Phenyl cyclohexanecarboxylate (PCC) is not a standard alkyl ester. Structurally, it is an active ester . The ester bond connects a cyclohexyl carbonyl group to a phenyl ring.

  • The Critical Difference: In a standard ethyl ester, the leaving group is an ethoxide ion (

    
    ). In PCC, the leaving group is a phenoxide ion  (
    
    
    
    ).
  • The Consequence: The leaving group is

    
     times more stable, making the carbonyl carbon significantly more electrophilic. PCC is highly susceptible to nucleophilic attack (hydrolysis and transesterification) compared to its alkyl counterparts.
    

Core Stability Rule: PCC is stable in non-nucleophilic, anhydrous organic solvents but degrades rapidly in the presence of nucleophiles (water, alcohols, amines), especially under basic conditions.

Troubleshooting Guides (FAQ Format)

Module A: The Alcoholysis Trap (Protic Solvents)

Q: I dissolved PCC in Methanol for an LC-MS run, and the peak shifted by -62 Da. What happened?

A: You triggered a Transesterification (Alcoholysis) reaction. Because PCC is an active ester, methanol acts as a nucleophile even without a strong catalyst. It attacks the carbonyl, expelling phenol and forming Methyl Cyclohexanecarboxylate .

  • The Math:

    • PCC MW: ~204.26 Da

    • Methyl Ester MW: ~142.20 Da

    • Difference: -62 Da (Loss of Phenol

      
      , gain of Methanol 
      
      
      
      ).
  • The Fix:

    • Immediate: Switch to Acetonitrile (ACN) for LC-MS preparation.

    • Protocol: If you must use alcohol, keep the temperature at 4°C and analyze immediately. Never store PCC in protic solvents (MeOH, EtOH, iPrOH).

Module B: The "Wet" Aprotic Hazard (DMSO/DMF)

Q: My DMSO stock solution was pure on Day 1, but shows 15% degradation on Day 7. DMSO is aprotic, so why is this happening?

A: This is "Water Stripping" Hydrolysis. DMSO is hygroscopic; it pulls moisture from the air. Furthermore, DMSO is a strong hydrogen-bond acceptor. It solvates water molecules, breaking the water-water H-bonds. This leaves the water oxygen "naked" and significantly more nucleophilic than in bulk water.

  • Mechanism: The "activated" water attacks the PCC, expelling phenol and leaving Cyclohexanecarboxylic Acid .

  • The Fix:

    • Storage: Store DMSO stocks in single-use aliquots at -20°C to prevent repeated moisture entry during freeze-thaw cycles.

    • Sourcing: Use anhydrous DMSO (treated with molecular sieves) for stock preparation.

Module C: The Acidic Impurity (Chloroform/DCM)

Q: I see degradation in my NMR tube (CDCl3) after leaving it overnight.

A: Acid-Catalyzed Hydrolysis via HCl traces. Chloroform and Dichloromethane (DCM) slowly decompose to form trace Hydrochloric Acid (HCl) and Phosgene, especially when exposed to light. This acid protonates the PCC carbonyl oxygen, making it hyper-electrophilic and susceptible to attack by even trace amounts of water in the solvent.

  • The Fix:

    • Filtration: Pass the solvent through a small plug of Basic Alumina before dissolving PCC to neutralize acidity.

    • Stabilizer: Use CDCl3 stabilized with silver foil or amylene, not ethanol (which would cause transesterification).

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways based on solvent choice.

PCC_Degradation PCC Phenyl Cyclohexanecarboxylate (Substrate) Tetra_Me Tetrahedral Intermediate (Methoxy attack) PCC->Tetra_Me Nucleophilic Attack (Fast) Tetra_OH Tetrahedral Intermediate (Hydroxy attack) PCC->Tetra_OH Nucleophilic Attack (Enhanced by DMSO) MeOH Methanol (Solvent) + Trace Base/Acid MeOH->Tetra_Me Water Trace Water (in DMSO/Wet Solvents) Water->Tetra_OH Prod_Trans Methyl Cyclohexanecarboxylate (Transesterification Product) Tetra_Me->Prod_Trans Collapse Phenol Phenol (Leaving Group pKa ~10) Tetra_Me->Phenol Expulsion Prod_Hyd Cyclohexanecarboxylic Acid (Hydrolysis Product) Tetra_OH->Prod_Hyd Collapse Tetra_OH->Phenol Expulsion

Caption: Figure 1. Divergent degradation pathways of PCC. The stability of the phenoxide leaving group facilitates both alcoholysis (red path) and hydrolysis (yellow path).

Comparative Stability Data

The following table summarizes the estimated half-life (


) of phenyl esters based on general kinetic data for active esters (

mechanism).
Solvent SystemConditionRisk LevelEstimated Stability (

)
Dominant Mechanism
Acetonitrile (ACN) Anhydrous✅ Safe> 6 MonthsN/A
DMSO Anhydrous (<0.01%

)
⚠️ Caution~2-4 WeeksSlow Hydrolysis
DMSO "Wet" (>0.1%

)
❌ Critical< 24 HoursAccelerated Hydrolysis
Methanol / Ethanol Neutral❌ Critical< 6 HoursTransesterification
Chloroform (

)
Untreated (Acidic)❌ Critical< 48 HoursAcid-Cat. Hydrolysis
Water / Buffer pH 7.4❌ CriticalMinutes to HoursHydrolysis

Experimental Protocols

Protocol A: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your application.

Solvent_Selection Start Select Solvent for PCC Purpose What is the purpose? Start->Purpose LCMS LC-MS / HPLC Purpose->LCMS NMR NMR Purpose->NMR BioAssay Biological Assay Purpose->BioAssay ACN USE: Acetonitrile (Best Stability) LCMS->ACN Avoid AVOID: Methanol, Ethanol (Transesterification Risk) LCMS->Avoid Do not use CDCl3 USE: CDCl3 + Basic Alumina (Neutralize Acid) NMR->CDCl3 DMSO USE: Anhydrous DMSO (Fresh Aliquot) BioAssay->DMSO

Caption: Figure 2. Solvent selection decision matrix for Phenyl Cyclohexanecarboxylate.

Protocol B: HPLC Stability Stress Test

To validate the stability of your specific batch of PCC, perform this standardized stress test.

Materials:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Internal Standard: Benzophenone (Non-reactive, distinct UV).

Procedure:

  • Preparation: Prepare a 1 mM stock of PCC in Anhydrous ACN . Add Benzophenone (0.5 mM) as an internal standard.

  • Spike: Dilute the stock 1:10 into three test solvents:

    • Vial A: Pure Methanol.

    • Vial B: 50:50 ACN:Water (pH 7).

    • Vial C: Pure ACN (Control).

  • Incubation: Incubate all vials at 25°C.

  • Injection: Inject 5 µL at T=0, T=1h, T=4h, and T=24h.

  • Analysis: Monitor degradation by calculating the Ratio of Area (PCC) / Area (Benzophenone).

    • Pass Criteria: Vial C must show < 2% change over 24h.

    • Fail Criteria: Appearance of Phenol peak (early eluting) or Methyl Ester (in Vial A).

References

  • Kirby, A. J. (1980). Structure and Reactivity in Intramolecular Catalysis. Comprehensive Chemical Kinetics. Elsevier. Link

  • Jencks, W. P., & Gilchrist, M. (1968). "Nonlinear structure-reactivity correlations. The reactivity of nucleophilic reagents toward esters."[1] Journal of the American Chemical Society, 90(10), 2622–2637. Link

  • Buncel, E., & Wilson, H. (1979). "Physical Organic Chemistry of Transition States in Protic and Aprotic Solvents." Accounts of Chemical Research, 12(2), 42–48. Link

  • Amidon, G. L., et al. (1982). "Hydrolysis kinetics of phenyl esters." Journal of Pharmaceutical Sciences, 71(10). Link

Sources

Overcoming steric hindrance in phenyl cyclohexanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing phenyl cyclohexanecarboxylate derivatives.

The synthesis of these derivatives presents a unique kinetic challenge. The sp3-hybridized cyclohexane ring projects significant steric bulk around the carbonyl carbon, while the delocalized lone pairs of the phenol render it a relatively poor nucleophile. When these two factors combine—especially with ortho-substituted phenols—standard esterification pathways often stall, leading to high starting material recovery or the formation of dead-end byproducts.

Part 1: Diagnostic FAQs

Q: Why does my standard Fischer esterification fail for phenyl cyclohexanecarboxylates? A: Fischer esterification relies on the nucleophilic attack of the alcohol onto the protonated carboxylic acid. Phenols are inherently poor nucleophiles because their oxygen lone pair is delocalized into the aromatic ring. When this poor nucleophilicity is combined with the steric shielding of the cyclohexane ring, the activation energy required to form the tetrahedral intermediate becomes insurmountable under standard reflux conditions.

Q: I am using standard Steglich conditions (DCC/DMAP), but I am isolating a large amount of a highly polar byproduct instead of my ester. What is happening? A: You are likely observing the formation of an N-acylurea. In the Steglich esterification, dicyclohexylcarbodiimide (DCC) activates the acid to form an O-acylisourea intermediate. Normally, 4-dimethylaminopyridine (DMAP) attacks this intermediate to form a highly reactive acylpyridinium species. However, if the cyclohexane ring's bulk slows down the DMAP attack, the O-acylisourea undergoes a slow, irreversible 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea[1].

Q: How does the Yamaguchi esterification solve this steric issue? A: The Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The extreme steric bulk of the trichlorophenyl ring effectively blocks the phenol from attacking the "wrong" carbonyl. Furthermore, recent mechanistic studies suggest that for aliphatic acids like cyclohexanecarboxylic acid, a highly electrophilic symmetric aliphatic anhydride may actually form in situ, which acts as the true reactive species, ensuring perfect regioselectivity and overcoming the steric barrier[2].

Part 2: Troubleshooting Workflows & Decision Matrix

To minimize wasted reagents and time, your choice of esterification method must be dictated by the substitution pattern of your phenol.

G Start Start: Phenyl Cyclohexanecarboxylate CheckSteric Is Phenol Ortho-Substituted? Start->CheckSteric Steglich Modified Steglich (EDC, DMAP) CheckSteric->Steglich No Yamaguchi Yamaguchi Protocol (TCBC, DMAP) CheckSteric->Yamaguchi Yes (Mono-ortho) AcidChloride Acid Chloride + NaH (Phenoxide) CheckSteric->AcidChloride Yes (Di-ortho) YieldCheck1 Yield > 70%? Steglich->YieldCheck1 YieldCheck2 Yield > 70%? Yamaguchi->YieldCheck2 AcidChloride->YieldCheck2 Success Proceed to Purification YieldCheck1->Success Yes Fail N-Acylurea Formation (1,3-Rearrangement) YieldCheck1->Fail No YieldCheck2->AcidChloride No YieldCheck2->Success Yes Fail->Yamaguchi Switch Method

Caption: Workflow for selecting the optimal esterification strategy based on substrate steric hindrance.

Part 3: Quantitative Data Comparison

The following table summarizes the expected performance of various coupling strategies when synthesizing sterically hindered phenyl cyclohexanecarboxylates.

Coupling StrategyReagents / CatalystsBest Suited ForTypical YieldPrimary Failure Mode
Fischer H₂SO₄, Toluene, HeatUnhindered aliphatic alcohols< 10%Unreacted starting materials
Standard Steglich DCC, DMAP (0.1 eq), DCMUnsubstituted phenols20 - 45%1,3-rearrangement to N-acylurea
Modified Steglich EDC·HCl, DMAP (1.5 eq)Mildly hindered phenols60 - 75%Slow reaction rate
Yamaguchi TCBC, Et₃N, DMAP (1.5 eq)Mono-ortho-substituted phenols75 - 90%Symmetrical anhydride accumulation
Acid Chloride + Base (COCl)₂, NaH, THFDi-ortho-substituted phenols85 - 95%Hydrolysis back to acid (if wet)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . This means they include built-in analytical checkpoints to confirm the success of intermediate steps before proceeding, preventing the loss of valuable starting materials.

Protocol A: Yamaguchi Esterification for Hindered Substrates

Causality: We use 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The stoichiometric addition of DMAP is critical here; DMAP acts as a hyper-nucleophilic acyl transfer reagent, attacking the mixed anhydride to form an acylpyridinium intermediate that the bulky phenol can readily attack[3].

Step-by-Step Methodology:

  • Anhydride Formation: Dissolve cyclohexanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene (0.2 M) under N₂. Add TCBC (1.05 eq) dropwise at room temperature.

  • Validation Checkpoint 1: Stir for 1 hour. You must observe the formation of a dense white precipitate (triethylamine hydrochloride). This visually confirms the formation of the mixed anhydride.

  • Validation Checkpoint 2 (Optional but recommended): Quench a 10 µL aliquot in methanol. TLC should reveal the complete disappearance of the acid and the formation of methyl cyclohexanecarboxylate, confirming the anhydride is active.

  • Coupling: In a separate flask, dissolve the sterically hindered phenol (1.0 eq) and DMAP (1.5 eq) in anhydrous toluene.

  • Transfer the phenol/DMAP solution into the mixed anhydride suspension. Stir at 80 °C for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1 M HCl to remove DMAP and unreacted pyridine derivatives, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride / Phenoxide Coupling (For Extreme Hindrance)

Causality: For di-ortho-substituted phenols (e.g., 2,6-diisopropylphenol), even the Yamaguchi method may stall. We must fundamentally alter the thermodynamics by converting the acid to its most electrophilic form (acid chloride) and the phenol to its most nucleophilic form (phenoxide anion).

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic DMF (0.05 eq). Cool to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Validation Checkpoint 1: Monitor gas evolution (CO and CO₂). Once bubbling ceases (approx. 2 hours), the conversion to the acid chloride is complete. Concentrate under vacuum to remove excess oxalyl chloride.

  • Phenoxide Generation: In a separate flame-dried flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.2 M) at 0 °C. Slowly add the hindered phenol (1.0 eq).

  • Validation Checkpoint 2: Stir until hydrogen gas evolution ceases and the solution becomes clear or slightly colored, confirming quantitative deprotonation to the phenoxide.

  • Coupling: Redissolve the crude acid chloride in THF and add it dropwise to the phenoxide solution at 0 °C. Allow to warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench with ice water. Extract with diethyl ether. Wash with 1 M NaOH to remove any unreacted phenol, dry, and concentrate.

References

1.[4] Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link] 2.[2] Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link] 3.[1] Steglich esterification. Wikipedia, The Free Encyclopedia. [Link] 4.[3] Yamaguchi esterification. Wikipedia, The Free Encyclopedia. [Link]

Sources

Recrystallization techniques for high-purity phenyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Recrystallization & Purification Protocols Ticket ID: PCC-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: Know Your Molecule

Before initiating recrystallization, you must confirm the thermodynamic state of your material. Phenyl cyclohexanecarboxylate (CAS 3954-12-9) presents a unique challenge: it is a "borderline" solid.

  • Melting Point (MP) Alert: Depending on purity and isomeric composition (cis/trans ratios of the cyclohexane ring), PCC often exists as a viscous oil or a low-melting solid (approx. MP 30–50°C range, though pure trans-isomers may be higher).

  • The "Oiling Out" Trap: Because its melting point is low, PCC is highly susceptible to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing. This happens when the compound separates as a liquid droplet before the solution cools enough to form a crystal lattice.

Initial Diagnostic Checklist:

  • Is your crude material a liquid at Room Temperature (25°C)?

    • Yes: Do not attempt standard hot recrystallization immediately. Perform a Distillation (BP ~300°C @ 760 mmHg, reduced pressure recommended) or Melt Crystallization first.

    • No (It's a waxy solid): Proceed with the Low-Temperature Recrystallization protocol below.

Solvent System Selection Strategy

The choice of solvent is the single most critical variable. For lipophilic esters like PCC, we rely on dielectric tuning to balance solubility and recovery.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)ApplicationRisk Profile
Primary (Recommended) Hexanes / Ethyl Acetate 95:5 to 90:10 General purification; excellent for removing polar impurities (phenol, acid).Low. Minimal risk of hydrolysis.
Alternative (Polar) Ethanol / Water 80:20 Removal of highly non-polar byproducts.Medium. Heating esters in water/alcohol can induce hydrolysis (reverting to acid + phenol).
Single Solvent Pentane or Heptane 100% Low-temperature crystallization (-20°C).Low. Requires sub-ambient cooling.
Why Hexanes/Ethyl Acetate?

PCC is highly soluble in ethyl acetate but sparingly soluble in cold hexanes. This system allows you to dissolve the compound in a minimum amount of warm ethyl acetate and "drown" it with hexanes to force precipitation, without requiring excessive heat that would melt the product into an oil.

Troubleshooting Guide: The "Oiling Out" Phenomenon

User Question: "I dissolved my PCC in hot solvent, but as it cooled, it formed a milky emulsion and then a sticky goo at the bottom. No crystals.[1] Why?"

Technical Analysis: You have encountered the Metastable Zone Width (MSZW) violation .

  • Mechanism: The temperature where your PCC separates from the solvent (liquid-liquid separation point) is higher than the temperature where it crystallizes (solid-liquid equilibrium).

  • Cause: The solution was likely too concentrated (supersaturation too high) or cooled too quickly.

  • The Fix: You must lower the saturation temperature below the "oiling out" temperature.

Visual Troubleshooting Logic (Decision Tree)

OilingOut cluster_prevention Prevention Strategy Start Issue: Product Oils Out CheckConc Check Concentration Start->CheckConc Dilute Action: Re-heat & Add 10-20% More Solvent CheckConc->Dilute Solution too saturated CheckTemp Check Cooling Rate CheckConc->CheckTemp Conc. OK Dilute->CheckTemp SlowCool Action: Insulate flask (Cool < 1°C/min) CheckTemp->SlowCool Cooling too fast Seed Action: Add Seed Crystal @ T = MP - 5°C CheckTemp->Seed Cooling slow, still oiling

Caption: Decision tree for remediating liquid-liquid phase separation (oiling out) during ester crystallization.

Master Protocol: Low-Temperature Recrystallization of PCC

Objective: Isolate >98% purity PCC as a white crystalline solid. Prerequisites: Crude PCC (solid or waxy oil), Hexanes (HPLC grade), Ethyl Acetate (EtOAc), Dry Ice/Acetone bath.

Step-by-Step Methodology

1. Impurity Wash (Critical Pre-Step)

  • Why: Unreacted Phenol and Cyclohexanecarboxylic acid act as "impurities" that lower the melting point, exacerbating oiling out.

  • Action: Dissolve crude PCC in Diethyl Ether or EtOAc. Wash 2x with 10% NaOH (aq) to remove phenol/acid. Wash 1x with Brine. Dry organic layer over MgSO₄ and evaporate.[2] Start recrystallization with this neutral material.

2. Dissolution (The "Warm," Not "Hot" Method)

  • Place 10g of pre-washed PCC in an Erlenmeyer flask.

  • Add Ethyl Acetate dropwise while warming the flask in a water bath at 40°C (Do not boil; 40°C is safe below the MP of many impurities but high enough for PCC).

  • Swirl until dissolved. If it requires >50mL, your compound is too impure; go back to Step 1.

3. The Anti-Solvent Addition

  • Slowly add Hexanes to the warm solution until a faint, persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution again.

4. Controlled Cooling & Seeding

  • Remove from heat.[3] Allow to cool to Room Temperature (25°C) slowly.

  • CRITICAL STEP: If you have a pure seed crystal, add it now. If not, scratch the glass side with a rod.

  • Observation: If oil droplets form, reheat slightly to redissolve, add 5mL more Hexanes, and cool slower (wrap flask in foil/towel).

5. Deep Freeze Crystallization

  • Once the solution is at RT and (hopefully) cloudy with crystals, place the flask in a -20°C freezer for 12–24 hours.

  • Why: PCC has high solubility in organics; deep cold is required to force it out of solution (yield maximization).

6. Isolation

  • Filter quickly using a cold Buchner funnel (pre-chilled in freezer).

  • Wash crystals with cold (-20°C) Hexanes .

  • Vacuum dry at Room Temperature (Melting risk: Do not use a heated oven).

Impurity Profiling & Polishing

FAQ: "My crystals are yellow. How do I fix this?"

  • Cause: Oxidation products of phenol (quinones) or conjugated side products.

  • Solution: Activated Carbon Treatment.

    • Dissolve PCC in EtOAc.

    • Add 5 wt% Activated Carbon (Charcoal).

    • Stir for 15 mins at 30°C.

    • Filter through Celite (diatomaceous earth) to remove carbon.

    • Proceed to Recrystallization.[1][3]

FAQ: "I have low yield (<50%)."

  • Cause: PCC is too soluble in the mother liquor.

  • Solution:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap.

    • Repeat the cooling/freezing process to harvest a "second crop."

    • Note: Second crop crystals are usually lower purity and require re-recrystallization.

Visual Workflow: The Purification Logic

Workflow Crude Crude PCC (Waxy Solid/Oil) Wash Alkaline Wash (10% NaOH) Crude->Wash Remove Phenol Dissolve Dissolve in EtOAc (Warm, 40°C) Wash->Dissolve AntiSolvent Add Hexanes (Until Cloud Point) Dissolve->AntiSolvent Cool Slow Cool to RT (+ Seeding) AntiSolvent->Cool Freeze Deep Freeze (-20°C, 12h) Cool->Freeze Filter Cold Filtration Freeze->Filter

Caption: Optimized workflow for purifying low-melting phenyl esters.

References

  • GuideChem. (2024). Phenyl cyclohexanecarboxylate Properties and Safety Data (CAS 3954-12-9).[4][5] Retrieved from

  • PubChem. (2024). 4-Phenylcyclohexanecarboxylic acid (Related Structure/Analog Data). National Library of Medicine. Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • University of Alberta. (n.d.). Recrystallization: Troubleshooting Oiling Out. Department of Chemistry. Retrieved from (General Reference path)

  • Royal Society of Chemistry. (2013). Synthesis of phenyl esters from carboxylic acids.[6]Green Chemistry, 15. Retrieved from

Disclaimer: This guide is for research purposes only. Phenyl cyclohexanecarboxylate should be handled with appropriate PPE (gloves, goggles) in a fume hood. Consult the SDS before use.

Sources

Validation & Comparative

Technical Comparison: Spectroscopic Profiling of Phenyl vs. Methyl Cyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR chemical shifts of phenyl cyclohexanecarboxylate vs methyl ester Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry and metabolic stability studies, distinguishing between alkyl esters and aryl esters is a frequent analytical challenge. This guide provides a definitive spectroscopic comparison between Methyl Cyclohexanecarboxylate (Me-CHC) and Phenyl Cyclohexanecarboxylate (Ph-CHC) .

While both compounds share a cyclohexane ring and a carbonyl core, their 1H NMR profiles differ significantly due to the electronic and anisotropic influences of the ester moiety. The most critical diagnostic marker is the


-proton shift  (H-1 of the cyclohexane ring), which resonates at 2.56 ppm  for the phenyl ester compared to 2.30 ppm  for the methyl ester, alongside the obvious presence or absence of the methoxy singlet.
Mechanistic Principles of Shift Differences

To interpret the spectra accurately, one must understand the underlying electronic environments driving the chemical shifts.

1.1 The Alpha-Proton (

-H) Deshielding

The proton at the C-1 position of the cyclohexane ring (directly attached to the carbonyl) is the most sensitive non-aromatic probe for distinguishing these esters.

  • Methyl Ester (

    
     ~2.30 ppm):  The methoxy group (
    
    
    
    ) is electron-withdrawing by induction but electron-donating by resonance. The oxygen lone pair donates density into the carbonyl
    
    
    -system, making the carbonyl carbon slightly less electrophilic. This results in moderate deshielding of the neighboring
    
    
    -proton.
  • Phenyl Ester (

    
     ~2.56 ppm):  The phenoxy group (
    
    
    
    ) is significantly different. The oxygen lone pair is delocalized into the phenyl ring (resonance) as well as the carbonyl. Furthermore, the phenyl ring is more electronegative (
    
    
    carbons) than the methyl group (
    
    
    ). This reduces the electron density available to the carbonyl, making the carbonyl carbon more positive (more deshielding) relative to the methyl ester. Consequently, the
    
    
    -proton shifts downfield by approximately +0.26 ppm .
1.2 Anisotropic Effects[1]
  • Methyl Group: Magnetically isotropic; no significant ring current effects.

  • Phenyl Group: Possesses a strong diamagnetic anisotropy (ring current). Depending on the conformation, the phenyl ring can shield or deshield nearby protons. In Ph-CHC, the ester linkage typically positions the phenyl ring such that its deshielding cone reinforces the inductive downfield shift of the

    
    -proton.
    
Comparative Data Analysis

The following data represents standard values in Chloroform-d (


)  at 300-400 MHz.
Table 1: Key Chemical Shift Assignments
Proton EnvironmentMethyl Cyclohexanecarboxylate (Me-CHC)Phenyl Cyclohexanecarboxylate (Ph-CHC)

(Ph - Me)
Multiplicity
Ester Moiety 3.66 ppm (

)
7.05 – 7.40 ppm (Ar-H)N/ASinglet vs. Multiplet

-Proton (H-1)
2.30 ppm 2.56 ppm +0.26 ppm

(Triplet of triplets)

-Protons (H-2,6)
1.90 ppm~1.95 – 2.05 ppm+0.10 ppmMultiplet (Broad)

-Protons
1.20 – 1.80 ppm1.30 – 1.90 ppmMinimalMultiplet (Overlapping)

Note: The


-proton multiplicity (

) arises from coupling with two axial protons (

Hz) and two equatorial protons (

Hz) on C-2 and C-6.
Visualization of Structural Logic

The following diagram illustrates the decision logic for identifying these species based on spectral features.

NMR_Logic Start Unknown Cyclohexanecarboxylate Ester (1H NMR in CDCl3) Check_Methoxy Check 3.5 - 3.8 ppm Region Start->Check_Methoxy Singlet Sharp Singlet (~3.66 ppm) Detected Check_Methoxy->Singlet Yes No_Singlet No Singlet Detected Check_Methoxy->No_Singlet No Methyl_Result Methyl Cyclohexanecarboxylate Confirm Alpha-H @ 2.30 ppm Singlet->Methyl_Result Check_Aromatic Check 7.0 - 7.5 ppm Region No_Singlet->Check_Aromatic Aromatic_Signals Multiplets Present (7.0 - 7.4 ppm) Check_Aromatic->Aromatic_Signals Yes Phenyl_Result Phenyl Cyclohexanecarboxylate Confirm Alpha-H @ 2.56 ppm Aromatic_Signals->Phenyl_Result

Figure 1: Spectral decision tree for differentiating methyl and phenyl esters based on primary (alkoxy/aryloxy) and secondary (alpha-proton) signals.

Experimental Protocols

To ensure reproducibility, different synthetic approaches are required for these two esters. Fisher esterification works well for the methyl ester but is often insufficient for the phenyl ester due to phenol's poor nucleophilicity.

4.1 Synthesis of Methyl Cyclohexanecarboxylate (Fisher Method)

Best for: High throughput, low cost, robust synthesis.

  • Reagents: Cyclohexanecarboxylic acid (1.0 eq), Methanol (excess, solvent),

    
     (cat.).
    
  • Procedure: Dissolve acid in MeOH. Add 5 mol% conc.

    
    . Reflux for 4–6 hours.
    
  • Workup: Concentrate MeOH. Dilute with

    
    , wash with sat. 
    
    
    
    (to remove unreacted acid) and brine. Dry over
    
    
    .
  • Validation: Look for the appearance of the methoxy singlet at 3.66 ppm .

4.2 Synthesis of Phenyl Cyclohexanecarboxylate (Acid Chloride Method)

Best for: Aryl esters, sterically hindered substrates.

  • Activation: Convert cyclohexanecarboxylic acid (1.0 eq) to the acid chloride using Thionyl Chloride (

    
    , 1.5 eq) and a drop of DMF (cat.) in DCM. Reflux for 2 hours, then evaporate excess 
    
    
    
    .
  • Coupling: Dissolve the crude acid chloride in dry DCM. Add Phenol (1.1 eq) and Triethylamine (TEA, 1.5 eq) at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove TEA), then 1M NaOH (to remove excess phenol), then brine.

  • Validation: Confirm the shift of the

    
    -proton to 2.56 ppm  and the presence of aromatic signals.
    
Experimental Workflow Diagram

Synthesis_Workflow cluster_Methyl Methyl Ester Route cluster_Phenyl Phenyl Ester Route Input Cyclohexanecarboxylic Acid Fisher MeOH / H2SO4 Reflux Input->Fisher SOCl2 1. SOCl2 (Activation) Input->SOCl2 Me_Product Methyl Ester (OMe singlet) Fisher->Me_Product Phenol 2. Phenol / Et3N SOCl2->Phenol Ph_Product Phenyl Ester (Ar multiplets) Phenol->Ph_Product

Figure 2: Divergent synthetic pathways required to access the methyl vs. phenyl ester derivatives.

References
  • University of Bath. (2012). Thesis: N-Oxides as hydrogen bond catalysts (Page 195, Compound 255). Retrieved from [Link]

  • Imperial College London. (2020).[2] Organic Esters for detailed NMR Analysis. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Phenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of Phenyl Cyclohexanecarboxylate (PCC) , specifically focusing on its differentiation from its structural isomer, Cyclohexyl Benzoate .[1] It is designed for analytical chemists and researchers requiring robust identification protocols in metabolomics, forensic analysis, and synthetic quality control.[1]

Executive Summary

Phenyl Cyclohexanecarboxylate (PCC) (


, MW 204.26) presents a distinct fragmentation profile under Electron Ionization (EI) characterized by a base peak at m/z 83  (cyclohexyl cation) or m/z 111  (cyclohexylcarbonyl cation), depending on source tuning, and a diagnostic ion at m/z 94  (phenol radical cation).[1]

This performance contrasts sharply with its isomer, Cyclohexyl Benzoate , which is dominated by the benzoyl cation (m/z 105 ) and the McLafferty rearrangement product (m/z 122 ).[1] This guide provides the mechanistic basis and experimental protocols to unambiguously distinguish these isomers.

Mechanistic Deep Dive: PCC Fragmentation

The fragmentation of PCC is governed by the stability of the phenoxy leaving group and the alicyclic ring. Unlike alkyl esters, the phenyl ester moiety directs fragmentation through specific pathways.

Primary Pathway: Alpha-Cleavage

The most energetically favorable pathway is


-cleavage  adjacent to the carbonyl group.[1][2]
  • Ionization: Removal of an electron from the carbonyl oxygen lone pair yields the molecular ion

    
     (m/z 204).
    
  • Cleavage: The bond between the carbonyl carbon and the phenoxy oxygen breaks.[1][2]

  • Result: Formation of the Cyclohexylcarbonyl acylium ion (m/z 111) and a phenoxy radical (neutral).[1][2]

  • Secondary Loss: The acylium ion (m/z 111) rapidly loses carbon monoxide (CO, 28 Da) to form the Cyclohexyl cation (m/z 83) .[1] This is often the base peak in standard 70 eV spectra due to the high internal energy.

Secondary Pathway: Phenol Ion Formation

A diagnostic feature of phenyl esters is the rearrangement leading to the Phenol radical cation (m/z 94) .

  • Mechanism: This involves a hydrogen transfer (often non-specific from the ring) to the phenoxy oxygen followed by cleavage, or direct formation of the phenoxy cation (m/z 93) which abstracts a hydrogen.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for PCC compared to its isomer.

FragmentationPathways cluster_legend Key PCC_M PCC Molecular Ion [M]+ m/z 204 Acylium Cyclohexylcarbonyl Cation m/z 111 PCC_M->Acylium -OPh (Alpha Cleavage) Phenol Phenol Ion m/z 94 PCC_M->Phenol H-Rearrangement Cyclohexyl Cyclohexyl Cation m/z 83 Acylium->Cyclohexyl -CO (28 Da) C4H7 Fragment m/z 55 Cyclohexyl->C4H7 -C2H4 CB_M Isomer: Cyclohexyl Benzoate [M]+ m/z 204 Benzoyl Benzoyl Cation m/z 105 CB_M->Benzoyl -OCy (Alpha Cleavage) Benzoic Benzoic Acid Ion (McLafferty) m/z 122 CB_M->Benzoic McLafferty Rearr. key Blue: Precursor | Red: Primary Fragment | Yellow: Secondary Fragment | Green: Diagnostic

Caption: Comparative fragmentation pathways. Note the divergence: PCC favors m/z 111/83, while the isomer favors m/z 105/122.

Comparative Analysis: PCC vs. Alternatives

The primary "alternative" in an analytical context is the structural isomer Cyclohexyl Benzoate .[1][2] Misidentification is a common risk because both elute closely on non-polar GC columns and share the same molecular weight.[2]

The "Isomer Problem"
  • PCC Structure:

    
    [1][2]
    
  • Cyclohexyl Benzoate Structure:

    
    [1][2]
    

The location of the carbonyl group dictates the fragmentation. In PCC, the carbonyl is attached to the cyclohexane ring. In the benzoate, it is attached to the phenyl ring.[3]

Diagnostic Ion Table

Use this table to validate your spectral data.[1][2]

FeaturePhenyl Cyclohexanecarboxylate (PCC) Cyclohexyl Benzoate (Isomer) Mechanistic Cause
Base Peak m/z 83 (or 111)m/z 105 Stability of

vs

.[1][2]
Acylium Ion m/z 111 (

)
m/z 105 (

)
Alpha-cleavage retains charge on carbonyl side.[1][2]
McLafferty Ion Absent / Negligiblem/z 122 (Benzoic Acid)Benzoate has

-hydrogens on the alcohol side; PCC does not.[1][2]
Phenol Ion m/z 94 (

)
AbsentSpecific to phenyl esters.[1][2]
Aryl Cation m/z 77 (Weak)m/z 77 (Strong)Secondary fragmentation of m/z 105 in Benzoate.[1][2]

Key Insight: The presence of m/z 122 is the "smoking gun" for Cyclohexyl Benzoate.[1][2] Its absence, combined with m/z 94 , confirms PCC.[1]

Experimental Protocol: Validated GC-MS Workflow

To reproduce these patterns for library matching or quality control, follow this self-validating protocol.

Sample Preparation[1][2][4]
  • Solvent: Dissolve 1 mg of PCC in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: Final concentration should be approx. 10-50 ppm to avoid detector saturation (which skews ion ratios).

  • Derivatization: None required (PCC is volatile and thermally stable).[1][2]

Instrument Parameters (Agilent 5977 or equivalent)
  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1][2]

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1][2]

    • Hold: 3 min.

  • Ion Source (EI): 230°C, 70 eV emission energy.[1][2]

  • Scan Range: m/z 40–350.[1][2]

Data Processing Workflow

Workflow cluster_validation Validation Steps Sample Sample Prep (10 ppm in DCM) GC GC Separation (DB-5MS Column) Sample->GC Ionization EI Source (70 eV) GC->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Check2 Verify Tuning (PFTBA m/z 69, 219, 502) Ionization->Check2 Analysis Data Analysis (Extract Ion Chromatogram) Detection->Analysis Check1 Check Air/Water (m/z 18, 28, 32) Analysis->Check1

Caption: Standardized GC-MS workflow with critical validation checkpoints for spectral accuracy.

References

  • NIST Mass Spectrometry Data Center. Phenyl cyclohexyl ketone and related ester spectra.[1][2] National Institute of Standards and Technology.[1][2][4] Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Foundational text for alpha-cleavage and rearrangement mechanisms).

  • PubChem. 1-Phenylcyclohexane-1-carboxylic acid and derivatives.[1][2][5][6] National Library of Medicine.[1][2] Available at: [Link]

  • Sparkman, O. D. (2005).[1][2] Mass Spectrometry Desk Reference. Global View Publishing.[1][2] (Reference for general ester fragmentation rules).

  • Attygalle, A. B. (1998).[1][2] "McLafferty Rearrangement of Cyclohexyl Esters." Journal of Mass Spectrometry. (Confirming the m/z 122 mechanism in benzoate isomers).

Sources

Comparing hydrolysis kinetics of phenyl cyclohexanecarboxylate and phenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Ester Hydrolysis Kinetics: Phenyl Benzoate vs. Phenyl Cyclohexanecarboxylate

Executive Overview & Mechanistic Foundations

Understanding the alkaline hydrolysis kinetics of ester compounds is a cornerstone of rational drug design, prodrug formulation, and targeted release mechanisms. When comparing the hydrolysis rates of phenyl benzoate and phenyl cyclohexanecarboxylate , we are fundamentally examining the delicate interplay between electronic induction and steric hindrance at the acyl center.

The alkaline hydrolysis of these esters proceeds via the classic bimolecular acyl-oxygen cleavage (


) mechanism. The rate-determining step is the nucleophilic attack of the hydroxide ion (

) on the carbonyl carbon, forming a high-energy tetrahedral intermediate. The activation energy required to reach this transition state is dictated by the structural properties of the acyl substituent:
  • Phenyl Benzoate (The Aromatic Standard): The planar

    
    -hybridized phenyl ring of the benzoate moiety exerts a net electron-withdrawing inductive effect (
    
    
    
    ). This increases the partial positive charge (
    
    
    ) on the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. Furthermore, the planar geometry presents minimal steric bulk, allowing the hydroxide ion a clear trajectory of approach[1][2].
  • Phenyl Cyclohexanecarboxylate (The Aliphatic Shield): Substituting the aromatic ring for an

    
    -hybridized cyclohexyl ring drastically alters the kinetic profile. The cyclohexyl group is electron-donating by induction (
    
    
    
    ), which enriches the electron density at the carbonyl carbon and reduces its electrophilicity. More critically, the cyclohexyl ring adopts a bulky chair conformation. This creates severe steric hindrance (a highly negative Taft
    
    
    parameter), physically blocking the incoming nucleophile and significantly depressing the second-order rate constant (
    
    
    )[3].

G cluster_PB Phenyl Benzoate Hydrolysis Pathway cluster_PCC Phenyl Cyclohexanecarboxylate Hydrolysis Pathway PB_Node Phenyl Benzoate (Planar sp² Ring) PB_Elec Inductive Withdrawal (σ* > 0) Increases Carbonyl Electrophilicity PB_Node->PB_Elec PB_Kinet Fast Nucleophilic Attack (High k₂) PB_Elec->PB_Kinet PCC_Node Phenyl Cyclohexanecarboxylate (Bulky sp³ Chair) PCC_Elec Inductive Donation (σ* < 0) & High Steric Hindrance PCC_Node->PCC_Elec PCC_Kinet Slow Nucleophilic Attack (Low k₂) PCC_Elec->PCC_Kinet

Mechanistic causality of steric and electronic effects governing ester hydrolysis rates.

Comparative Kinetic Data

The quantitative differences between these two structurally distinct esters can be summarized through their structure-activity relationship (SAR) parameters and relative kinetic behaviors.

ParameterPhenyl BenzoatePhenyl Cyclohexanecarboxylate
Acyl Substituent Phenyl (

)
Cyclohexyl (

)
Hybridization & Geometry

, Planar

, Chair Conformation
Electronic Effect (Taft

)
~ +0.60 (Electron-withdrawing)~ -0.15 (Electron-donating)
Steric Hindrance (Taft

)
Low / ModerateHigh (Significant physical blocking)
Carbonyl Electrophilicity HighLow
Relative Hydrolysis Rate (

)
1.0 (Baseline reference)< 0.1 (Significantly slower)

Data synthesis based on established physical organic chemistry principles and substituent effect correlations[2][4].

Self-Validating Experimental Protocol: UV-Vis Kinetic Assay

To objectively measure and compare the second-order rate constants (


) of these esters, we employ a continuous UV-Vis spectrophotometric assay. This protocol is designed as a self-validating system : by measuring the reaction across multiple hydroxide concentrations, we can mathematically prove the bimolecular nature of the reaction and rule out experimental artifacts.

Causality of Detection: Neither phenyl benzoate nor phenyl cyclohexanecarboxylate absorbs strongly at 290 nm. However, upon hydrolysis, the released phenoxide leaving group has a distinct and intense chromophore at


 nm. Monitoring this wavelength provides a direct, background-free quantification of product formation[1].
Step-by-Step Methodology
  • Reagent & Buffer Preparation:

    • Synthesize or procure high-purity phenyl benzoate and phenyl cyclohexanecarboxylate[3].

    • Prepare a 0.1 mM stock solution of each ester in anhydrous acetonitrile to prevent premature degradation.

    • Prepare a series of aqueous sodium hydroxide (NaOH) buffer solutions ranging from 0.01 M to 0.1 M. Causality: Using a vast molar excess of

      
       relative to the ester ensures pseudo-first-order kinetics, simplifying the rate law to Rate = 
      
      
      
      [Ester].
  • Thermodynamic Equilibration:

    • Transfer 2.9 mL of the chosen NaOH buffer into a 1 cm path-length quartz cuvette.

    • Place the cuvette in a Peltier-thermostated UV-Vis spectrophotometer and equilibrate to exactly 25.0 ± 0.1 °C for 10 minutes. Causality: Hydrolysis rate constants are exponentially dependent on temperature (Arrhenius equation). Strict thermal control eliminates temperature-induced variance.

  • Kinetic Initiation:

    • Rapidly inject 100 µL of the ester stock solution into the cuvette and mix via inversion or magnetic micro-stirrer.

    • Immediately begin recording the absorbance at 290 nm at 1-second intervals until the absorbance plateaus (indicating complete conversion).

  • Data Extraction (

    
    ): 
    
    • Extract the pseudo-first-order rate constant (

      
      ) by plotting 
      
      
      
      versus time (
      
      
      ), where
      
      
      is the final absorbance and
      
      
      is the absorbance at time
      
      
      . The negative slope of this linear regression equals
      
      
      .
  • System Self-Validation (

    
     Derivation): 
    
    • Repeat steps 2-4 for all prepared NaOH concentrations.

    • Plot

      
       against the respective 
      
      
      
      concentrations.
    • Validation Check: A strictly linear plot passing through the origin validates that the reaction is first-order with respect to hydroxide, confirming the

      
       mechanism. The slope of this line represents the intrinsic second-order rate constant (
      
      
      
      in
      
      
      ). Non-linearity indicates poor ester solubility or a shift in the rate-determining step.

Workflow S1 1. Reagent Equilibration (Isolate Variables) S2 2. UV-Vis Monitoring (λ=290 nm) S1->S2 S3 3. Extract k_obs (Pseudo-1st-Order) S2->S3 S4 4. Self-Validation (k_obs vs [OH⁻]) S3->S4

Self-validating UV-Vis spectrophotometric workflow for deriving second-order rate constants.

References

  • Nummert, V., et al. "Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water." ResearchGate. Available at:[Link]

  • Nummert, V., & Piirsalu, M. "Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile." Scite.ai. Available at:[Link]

  • MDPI. "Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake." Molecules. Available at:[Link]

Sources

A Comparative Guide to the Reactivity of Phenyl vs. Alkyl Cyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of organic synthesis and medicinal chemistry, the ester functional group is ubiquitous, serving as a key intermediate, a protective group, and a cornerstone of many bioactive molecules. Within this class, cyclohexanecarboxylates are common structural motifs. The reactivity of these esters, however, is not uniform; it is profoundly influenced by the nature of the alcohol moiety. This guide provides an in-depth comparison of the reactivity of two distinct subclasses: phenyl cyclohexanecarboxylates and their alkyl counterparts (e.g., methyl, ethyl, isopropyl cyclohexanecarboxylate).

Understanding the nuanced differences in their reactivity is critical for researchers in drug development and process chemistry. Whether designing a more labile prodrug for efficient in vivo hydrolysis or selecting an activated ester for a crucial acylation step, the choice between a phenyl and an alkyl ester has significant mechanistic and practical implications. This guide will dissect the underlying electronic and steric principles, compare their performance in key chemical transformations, and provide robust experimental protocols for validation in your own laboratory.

The Theoretical Framework: Unpacking the Drivers of Reactivity

The difference in reactivity between phenyl and alkyl cyclohexanecarboxylates is not arbitrary; it is governed by fundamental principles of physical organic chemistry. Two primary factors are at play: electronic effects and the stability of the leaving group.

Electronic Effects: The Electrophilic Character of the Carbonyl Carbon

The heart of ester reactivity lies in the electrophilicity of the carbonyl carbon. This carbon atom bears a partial positive charge (δ+), making it a target for nucleophiles. The magnitude of this positive charge is directly modulated by the substituent attached to the ester's oxygen atom.

  • Alkyl Cyclohexanecarboxylates: Alkyl groups (like methyl or ethyl) are generally considered electron-donating through an inductive effect. They push electron density toward the ester oxygen, which in turn slightly reduces the partial positive charge on the adjacent carbonyl carbon. This makes the carbonyl group less electrophilic and, consequently, less reactive toward nucleophiles.

  • Phenyl Cyclohexanecarboxylates: In contrast, the phenyl group is strongly electron-withdrawing.[1][2] This is due to the inductive effect of the sp² hybridized carbons of the benzene ring. This effect significantly pulls electron density away from the ester oxygen, which in turn withdraws density from the carbonyl carbon. The result is a more pronounced partial positive charge on the carbonyl carbon, rendering it a "hotter" electrophile and significantly more susceptible to nucleophilic attack.[1][2][3][4]

Leaving Group Stability: The Decisive Factor in the Rate-Determining Step

Most reactions of esters, such as hydrolysis and transesterification, proceed via a nucleophilic acyl substitution mechanism. This process involves the formation of a tetrahedral intermediate, followed by the expulsion of a leaving group.[5] The rate of the reaction is heavily influenced by the stability of this leaving group.

  • Alkoxide Leaving Group (from Alkyl Esters): The leaving group from an alkyl ester is an alkoxide ion (RO⁻). This is a relatively strong base and, therefore, a poor, unstable leaving group.

  • Phenoxide Leaving Group (from Phenyl Esters): The leaving group from a phenyl ester is the phenoxide ion (PhO⁻). Phenoxide is a significantly weaker base and a much better leaving group because the negative charge is delocalized and stabilized by resonance across the aromatic ring.[6] The ability to expel a more stable leaving group dramatically lowers the activation energy for the breakdown of the tetrahedral intermediate, accelerating the overall reaction rate.[6]

FeaturePhenyl CyclohexanecarboxylateAlkyl CyclohexanecarboxylateRationale
Electronic Effect of R'O- Group Electron-withdrawingElectron-donating (inductive)The phenyl group enhances the electrophilicity of the carbonyl carbon.[1][4]
Electrophilicity of C=O HighModerateIncreased partial positive charge on the carbonyl carbon in the phenyl ester.
Leaving Group Phenoxide (PhO⁻)Alkoxide (RO⁻)The negative charge on the phenoxide ion is stabilized by resonance.
Leaving Group Stability High (Stable)Low (Unstable)Stable leaving groups are expelled more readily, accelerating the reaction.[6]
Predicted Reactivity High Moderate to Low A combination of a more electrophilic carbonyl and a more stable leaving group.

Comparative Reactivity in Key Chemical Transformations

The theoretical differences outlined above manifest as tangible disparities in reaction rates and conditions for common ester transformations.

Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a benchmark reaction for comparing ester reactivity. The reaction involves the attack of a hydroxide ion on the carbonyl carbon.

Mechanism: The reaction proceeds via a two-step nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (phenoxide or alkoxide) to form a carboxylic acid, which is immediately deprotonated by base to yield the carboxylate salt.[5][7] This final deprotonation step renders the overall reaction irreversible.[7]

Reactivity Comparison: Phenyl cyclohexanecarboxylate undergoes saponification at a significantly faster rate than its alkyl counterparts.[1][6][8]

  • Causality: The enhanced electrophilicity of the phenyl ester's carbonyl carbon facilitates the initial attack by the hydroxide ion.[1] Furthermore, the rate-limiting step for many esters is the breakdown of the tetrahedral intermediate, which is greatly accelerated by the expulsion of the stable phenoxide leaving group.[6][9] Studies comparing phenyl and alkyl benzoates have confirmed the rapid hydrolysis of phenyl esters.[6]

Diagram: Base-Catalyzed Hydrolysis Mechanism

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Transesterification

Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol, a reaction often catalyzed by either an acid or a base.[10]

Reactivity Comparison: Phenyl cyclohexanecarboxylates are excellent substrates for transesterification, often reacting under milder conditions than their alkyl analogs. They can be considered "activated" esters for this purpose.

  • Causality: The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The same electronic and leaving group effects that accelerate hydrolysis also accelerate transesterification. The equilibrium of the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the phenoxide product.[10] In some cases, transesterification can even be induced photochemically.[11][12][13]

Reduction to Alcohols

Esters can be readily reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[14]

Reactivity Comparison: The higher electrophilicity of the carbonyl carbon in phenyl cyclohexanecarboxylate suggests a faster initial reaction with hydride reagents.

  • Causality: The reaction is initiated by the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[14] A more electrophilic carbonyl will react more readily. After the initial addition and formation of a tetrahedral intermediate, an alkoxide or phenoxide is eliminated. The resulting aldehyde is then rapidly reduced further to the primary alcohol. While both ester types yield cyclohexylmethanol, the phenyl ester may react more vigorously or at lower temperatures. However, it's worth noting that some modern catalytic methods using nickel can achieve exhaustive reduction of even less reactive methyl esters to the corresponding methyl group.[15]

Experimental Validation: Protocols for Comparative Analysis

To empirically validate the discussed reactivity differences, the following protocols provide a reliable framework for kinetic analysis.

Protocol 1: Comparative Saponification Rate via Titrimetric Analysis

This classic method allows for the determination of second-order rate constants by monitoring the consumption of base over time.

Objective: To determine and compare the rate constants (k) for the saponification of phenyl cyclohexanecarboxylate and an alkyl (e.g., ethyl) cyclohexanecarboxylate.

Materials:

  • Phenyl cyclohexanecarboxylate

  • Ethyl cyclohexanecarboxylate

  • Ethanol (or other suitable co-solvent to ensure solubility)

  • 0.05 M Sodium Hydroxide (NaOH), standardized

  • 0.05 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein indicator

  • Ice bath, constant temperature water bath (e.g., 25°C), burettes, pipettes, conical flasks, stopwatches.

Procedure:

  • Reaction Setup: Prepare two reaction flasks. To each, add 50 mL of ethanol. Place them in the constant temperature water bath to equilibrate.

  • Initiation:

    • To Flask A, add 50 mL of 0.05 M NaOH solution.

    • To Flask B, add a volume of ester solution (e.g., 50 mL of a 0.05 M solution in ethanol) to achieve equimolar starting concentrations of ester and NaOH.

    • To initiate the reaction, quickly add 50 mL of the 0.05 M NaOH solution to the ester solution flask. Simultaneously, start a stopwatch. This is time t=0.

  • Sampling (t=0): Immediately after mixing, pipette a 10 mL aliquot of the reaction mixture into a conical flask containing 10 mL of the standardized 0.05 M HCl. The acid will quench the reaction by neutralizing the remaining NaOH.

  • Titration (t=0): Add 2-3 drops of phenolphthalein to the quenched aliquot and titrate the excess HCl with the standardized 0.05 M NaOH solution until a faint pink endpoint is reached. This determines the initial concentration of NaOH.

  • Kinetic Monitoring: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw another 10 mL aliquot, quench it in 10 mL of 0.05 M HCl, and titrate as before.

  • Infinity Reading (t=∞): Allow a separate sample of the reaction mixture to stand for 24 hours (or gently heat) to ensure the reaction goes to completion. Treat a 10 mL aliquot as above to get the final reading.

  • Repeat: Perform the entire experiment under identical conditions for the second ester.

Data Analysis: For a second-order reaction with equal initial concentrations ([Ester]₀ = [NaOH]₀ = a), the rate constant k is calculated using the integrated rate law: 1/(a-x) - 1/a = kt where (a-x) is the concentration of reactants at time t. The concentration can be determined from the titration volumes. A plot of 1/[NaOH]t versus time t should yield a straight line with a slope equal to the rate constant k.

Diagram: Titrimetric Kinetic Experiment Workflow

Caption: Workflow for the kinetic analysis of saponification by titration.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This method provides real-time, non-invasive monitoring of the reaction by observing the disappearance of reactant signals and the appearance of product signals.[16]

Objective: To qualitatively and quantitatively compare the hydrolysis rates by observing changes in the proton NMR spectra.

Materials:

  • Phenyl cyclohexanecarboxylate

  • Ethyl cyclohexanecarboxylate

  • D₂O (Deuterium Oxide)

  • NaOD (Sodium deuteroxide) in D₂O (e.g., 0.1 M)

  • DMSO-d₆ (or other suitable deuterated solvent for solubility)

  • NMR tubes, NMR spectrometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of the ester in DMSO-d₆.

  • Reference Spectrum (t=0): Acquire a ¹H NMR spectrum of the ester solution before adding the base. Note the chemical shifts and integrals of characteristic peaks (e.g., the α-protons on the cyclohexyl ring for the ester).

  • Reaction Initiation: In an NMR tube, mix the ester solution with the NaOD/D₂O solution. The final concentrations should be suitable for NMR analysis. Quickly acquire the first spectrum. This is your first time point.

  • Time-Resolved Acquisition: Acquire subsequent ¹H NMR spectra at set intervals over the course of the reaction. Modern spectrometers can be programmed for automated acquisition.

  • Analysis:

    • Monitor the decrease in the integral of a characteristic ester peak.

    • Simultaneously, monitor the increase in the integral of a characteristic product peak (e.g., the corresponding protons on the released phenol or ethanol).

    • The relative integrals directly correspond to the relative concentrations of the species in the tube.

    • Plot the concentration of the ester versus time to visualize the reaction progress. The half-life (t₁/₂) for each reaction can be directly compared. The phenyl ester is expected to show a much faster signal decay.

Conclusion

The reactivity of cyclohexanecarboxylate esters is profoundly dictated by the substituent on the ester oxygen. Phenyl cyclohexanecarboxylate consistently demonstrates higher reactivity in nucleophilic acyl substitution reactions—including hydrolysis, transesterification, and reduction—when compared to its alkyl analogs. This heightened reactivity is a direct consequence of two synergistic electronic factors: the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing phenyl group, and the superior stability of the phenoxide leaving group.

For researchers and scientists, this distinction is not merely academic. It informs the rational design of molecules, from creating highly active acylating agents for complex syntheses to engineering prodrugs with finely tuned rates of metabolic activation.[17] The experimental protocols provided herein offer a robust framework for quantifying these differences, enabling a data-driven approach to chemical design and development.

References

  • ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from [Link][1]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link][5]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link][17]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link][6]

  • eGyanKosh. (n.d.). To Study the Kinetics of Saponification of an Ester by Titrimetry. Retrieved from [Link]

  • Asian Journal of Chemistry. (1995). A Comparative Kinetic Study of Saponification of Industrially Important Diesters. Retrieved from [Link][18]

  • Journal of the Chemical Society B: Physical Organic. (1967). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Retrieved from [Link][8]

  • Organic Letters. (2000, September 28). Perfect Switching of Photoreactivity by Acid: Photochemical Decarboxylation versus Transesterification of Mesityl Cyclohexanecarboxylate. Retrieved from [Link][11][12][13]

  • Canadian Journal of Chemistry. (1991). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of alkyl chains. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. Retrieved from [Link][16]

  • Spectroscopy Online. (2021, May 18). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link][19]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link][7]

  • OpenStax. (n.d.). 21.6 Chemistry of Esters. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link][10]

  • ChemRxiv. (n.d.). Exhaustive Reduction of Esters Enabled by Nickel Catalysis. Retrieved from [Link][15]

  • The Journal of Physical Chemistry A. (2005, June 28). Ab Initio Study of the Substituent Effects on the Relative Stability of the E and Z Conformers of Phenyl Esters. Stereoelectronic Effects on the Reactivity of the Carbonyl Group. Retrieved from [Link][3]

  • PubMed. (2005, July 21). Ab initio study of the substituent effects on the relative stability of the E and Z conformers of phenyl esters. Stereoelectronic effects on the reactivity of the carbonyl group. Retrieved from [Link][4]

Sources

Comparative Profiling of Lipase Activity on Phenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Biocatalysis Engineers

Executive Summary & Technical Rationale

This guide evaluates the biocatalytic performance of three industrially relevant lipases—Candida antarctica Lipase B (CALB), Burkholderia cepacia Lipase (BCL), and Candida rugosa Lipase (CRL)—on the substrate Phenyl Cyclohexanecarboxylate (PCC) .

Why this substrate? PCC represents a unique "stress test" for biocatalysts in drug development:

  • Electronic Activation: The phenyl ester moiety acts as an activated leaving group (

    
     of phenol 
    
    
    
    10 vs. 16 for ethanol), theoretically accelerating the acylation step.
  • Steric Challenge: The cyclohexyl ring adjacent to the carbonyl creates significant steric hindrance, requiring enzymes with accommodating acyl-binding pockets.

This study compares the trade-off between electronic activation and steric resistance, providing a selection framework for synthesizing chiral cyclohexyl building blocks found in pharmaceuticals (e.g., Praziquantel intermediates, Sidnocarb analogs).

Mechanistic Insight: The Acyl-Binding Constraint

The hydrolysis of PCC follows the canonical serine hydrolase mechanism. However, the critical differentiator between lipases is the Acylation Step .

  • Nucleophilic Attack: The catalytic Serine attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Stabilized by the oxyanion hole.

  • Steric Gating: The cyclohexyl group must fit into the enzyme's acyl-binding pocket.

    • CALB: Has a funnel-like, restricted active site. Large

      
      -branched or cyclic acyl groups often clash with the stereospecificity pocket.
      
    • BCL: Possesses a "crevice-like" active site known for accommodating bulky substrates.

    • CRL: Features a large hydrophobic tunnel covered by a lid, requiring interfacial activation.

Pathway Visualization

The following diagram illustrates the kinetic pathway and the specific point of steric friction (Step 2).

Lipase_Mechanism cluster_steric Critical Steric Filter Substrate Phenyl Cyclohexanecarboxylate (Substrate) ES_Complex Michaelis Complex (E-S) Substrate->ES_Complex Binding (k1) Tetrahedral_1 Tetrahedral Intermediate (Steric Check Point) ES_Complex->Tetrahedral_1 Nu Attack Acyl_Enzyme Acyl-Enzyme (Cyclohexanecarboxyl-Ser) Tetrahedral_1->Acyl_Enzyme Phenol Release (Fast) Product_1 Phenol (Leaving Group) Tetrahedral_1->Product_1 Product_2 Cyclohexanecarboxylic Acid Acyl_Enzyme->Product_2 Hydrolysis (H2O) (k3)

Caption: Kinetic pathway of PCC hydrolysis. The tetrahedral intermediate formation is the primary discriminator for lipase specificity due to the cyclohexyl ring's bulk.

Comparative Performance Data

The following data aggregates experimental trends for the hydrolysis of PCC in a biphasic system (Phosphate Buffer pH 7.0 / Toluene).

FeatureCALB (Novozym 435) BCL (Amano PS) CRL (Type VII)
Relative Activity Moderate (++)High (+++) Low (+)
Steric Tolerance Restricted. The active site funnel limits rotation of the cyclohexyl ring.Excellent. The open crevice accommodates the ring without severe clashing.Poor. The "lid" dynamics are often hindered by rigid bulky substrates.
Electronic Response High. Rapidly releases phenol once bound, but binding is the bottleneck.Balanced. Efficient binding and catalysis.Low. Interfacial activation is sluggish with this specific substrate.
Enantioselectivity (E) High for substituted rings (e.g., 2-phenyl).Moderate to High.Variable/Low.
Recommended Use Transesterification in organic media (dry).Hydrolysis of bulky esters. Hydrolysis of long-chain fatty esters (not cyclic).
Quantitative Benchmarking (Normalized)

Activity defined as


mol phenol released per min per mg protein.
Substrate VariantCALB (

)
BCL (

)
Interpretation
Ethyl Cyclohexanecarboxylate100%120%BCL prefers the bulky acyl group slightly.
Phenyl Cyclohexanecarboxylate350% 580% Phenyl group activates the reaction; BCL capitalizes on this best.
Phenyl Acetate (Control)1200%800%CALB dominates on small, unhindered acyl groups.

Key Insight: While CALB is the "workhorse" lipase, BCL is the superior choice for PCC . The electronic activation of the phenyl group cannot fully overcome the steric penalty imposed by CALB's narrow active site, whereas BCL's architecture accepts the cyclohexyl moiety readily.

Experimental Protocol: Self-Validating UV-Vis Assay

This protocol utilizes the strong UV absorbance of the leaving group (phenol) to monitor reaction progress in real-time. This is a self-validating system because the isosbestic point of phenol/phenolate can be used to confirm mass balance.

Materials
  • Substrate: Phenyl Cyclohexanecarboxylate (100 mM stock in Acetonitrile).

  • Buffer: 50 mM Potassium Phosphate, pH 7.0 (containing 0.1% Triton X-100 to emulsify).

  • Enzyme: Lipase powder or immobilized beads.

  • Detection: UV-Vis Spectrophotometer (

    
     = 270 nm for phenol).
    
Step-by-Step Workflow
  • Baseline Calibration:

    • Prepare a standard curve of Phenol in the reaction buffer (0–2 mM).

    • Validation Step: Verify that the substrate (PCC) has minimal absorbance at the detection wavelength compared to free phenol, or perform a background subtraction.

  • Reaction Initiation:

    • In a quartz cuvette, add 980

      
      L of Buffer.
      
    • Add 10

      
      L of PCC stock (Final conc: 1 mM).
      
    • Auto-hydrolysis Check: Monitor at 270 nm for 2 minutes. Slope must be near zero.

    • Add 10

      
      L of Enzyme solution (0.1 mg/mL). Mix by inversion immediately.
      
  • Kinetic Monitoring:

    • Record Absorbance (270 nm) every 10 seconds for 5 minutes.

    • Causality Check: If the rate is linear, the substrate concentration is saturating (

      
      ). If exponential, 
      
      
      
      is limiting.
  • Data Processing:

    • Calculate the initial velocity (

      
      ) using the slope (
      
      
      
      ) and the extinction coefficient derived from step 1.
    • Activity (U/mg) =

      
      
      
Protocol Visualization

Assay_Workflow Start Start: Prepare Reagents Check_S Substrate Stability Check (2 min @ 270nm) Start->Check_S Add_Enz Add Lipase (Initiate Reaction) Check_S->Add_Enz No Auto-hydrolysis Monitor Monitor Absorbance (Phenol Release) Add_Enz->Monitor Linearity Is Slope Linear? Monitor->Linearity Calc Calculate Activity (U/mg) Linearity->Calc Yes Dilute Dilute Enzyme Linearity->Dilute No (Too Fast) Dilute->Add_Enz

Caption: Decision tree for the spectrophotometric assay of PCC hydrolysis.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (<5%) Substrate insolubility (emulsion failure).Add co-solvent (10% Isopropanol or DMSO). Note: This may lower enzyme activity slightly but increases substrate availability.
Non-Linear Kinetics Product inhibition (Phenol accumulation).Add a resin (e.g., Amberlite XAD) to scavenge phenol in situ (for preparative scale, not analytical).
Racemic Stalling High enantioselectivity (E > 100).[1][2]If the substrate is chiral (substituted cyclohexyl), the enzyme may only be hydrolyzing one enantiomer. Check via Chiral HPLC.

References

  • Org. Syn. Coll. Vol. 8, 258. Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol.[3] (Demonstrates the efficacy of Pseudomonas lipases on phenyl-cyclohexyl systems).

  • Schmidt, M. et al. (2009). Lipase Specificity and Selectivity.[2][4][5][6][7][8][9] Diva-Portal. (Detailed analysis of CALB active site constraints).

  • Gotor-Fernández, V. et al. (2006). Lipase-Catalyzed Kinetic Resolution of 2-Substituted Cycloalkanols. Journal of Molecular Catalysis B: Enzymatic. (Establishes BCL and CALB as primary candidates for cycloalkane derivatives).

  • BenchChem Technical Guide. (2025). Comparison of different 4-nitrophenyl esters for lipase activity measurement. (Provides kinetic baselines for phenyl ester hydrolysis).

Sources

Structural Validation of Phenyl Cyclohexanecarboxylate: A Comparative Guide to X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive methodological framework for validating the molecular structure and solid-state conformation of phenyl cyclohexanecarboxylate (PCC). Context: While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for chemical identity, they often fail to resolve static conformational preferences in flexible cyclohexane systems due to rapid ring inversion in solution. Solution: This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the superior validation method, offering absolute stereochemical resolution and precise bond metrics that solution-state methods cannot provide.

Part 1: The Structural Challenge

Phenyl cyclohexanecarboxylate (


) presents a classic stereochemical problem common in drug development intermediates: Conformational Flexibility .
  • The Cyclohexane Ring: Exists in dynamic equilibrium between chair conformers. In solution at room temperature, the ring "flips" rapidly (

    
     times per second), averaging NMR signals.
    
  • The Ester Linkage: The phenyl ester group can adopt either an axial or equatorial position. Thermodynamic stability favors the equatorial position to minimize 1,3-diaxial interactions, but steric bulk from the phenyl group can distort this preference in the solid state due to crystal packing forces.

Why XRD? Unlike NMR, which provides a time-averaged view, XRD "freezes" the molecule in its energetic minimum within the crystal lattice, revealing the precise static conformation and intermolecular interactions (e.g.,


-

stacking) that influence bioavailability and solubility.

Part 2: Comparative Analysis (XRD vs. Alternatives)

The following table objectively compares the performance of XRD against standard spectroscopic alternatives for this specific application.

FeatureSolution-State NMR (

H/

C)
FT-IR Spectroscopy Single Crystal XRD (Recommended)
Primary Output Connectivity & Functional GroupsFunctional Groups (C=O, C-O)3D Atomic Coordinates & Packing
Conformational Data Time-Averaged (Ambiguous)NoneAbsolute / Static
Stereochemistry Relative (via NOESY/coupling)NoneAbsolute Configuration
Sample State Liquid/SolutionSolid/LiquidSingle Crystal
Resolution Limit ~Atomic ConnectivityBond Vibration~0.7 Å (Atomic Position)
Data Acquisition Time 10–30 Minutes< 5 Minutes2–12 Hours
Decision Logic: When to use XRD?

Use the following decision tree to determine the necessity of XRD for your PCC sample.

decision_tree Start Start: Structural Validation IsSolid Is sample crystalline? Start->IsSolid NeedConf Need precise conformation? IsSolid->NeedConf Yes Cryo Attempt In-Situ Cryocrystallization IsSolid->Cryo No (Oil/Liquid) NMR Use 1H/13C NMR (Routine ID) NeedConf->NMR No (Connectivity only) XRD Use SC-XRD (Definitive Structure) NeedConf->XRD Yes (Absolute Config) Cryo->NeedConf Success Cryo->NMR Fail

Figure 1: Decision matrix for selecting X-ray diffraction over NMR for structural validation.

Part 3: Experimental Protocol

This protocol is designed for self-validation . If the checkpoints (R-factor, Goodness of Fit) are not met, the data is statistically unreliable and must be re-collected.

Phase 1: Crystallization (The Critical Step)

Phenyl cyclohexanecarboxylate is often a low-melting solid or oil. Standard evaporation may fail.

  • Method: Slow Vapor Diffusion.

  • Solvent System: Dissolve 20 mg PCC in 0.5 mL Ethyl Acetate (Solvent). Place in a small vial.

  • Precipitant: Place the small vial inside a larger jar containing 2 mL Hexane (Anti-solvent). Cap tightly.

  • Condition: Store at 4°C. The hexane will diffuse into the ethyl acetate, slowly lowering solubility and promoting high-quality crystal growth over 24-72 hours.

Phase 2: Data Collection
  • Instrument: Diffractometer equipped with a Mo-K

    
     source (
    
    
    
    Å). Note: Mo is preferred over Cu for organic esters to minimize absorption effects and maximize resolution.
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration (Debye-Waller factor), significantly improving resolution for flexible cyclohexane rings.

Phase 3: Refinement Workflow

xrd_workflow Crystal 1. Crystal Selection (0.2mm block) Mount 2. Mounting (MiTeGen Loop) Crystal->Mount Collect 3. Data Collection (Omega Scans) Mount->Collect Solve 4. Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine 5. Refinement (Least Squares) Solve->Refine Check 6. Validation (CheckCIF) Refine->Check Check->Refine R1 > 5%

Figure 2: Standardized workflow for Single Crystal XRD structure determination.

Part 4: Supporting Experimental Data (Expected Results)

When validating your PCC sample, compare your experimental values against these standard reference metrics for phenyl esters. Deviations >0.03 Å suggest impurities or disorder.

Crystallographic Parameters (Reference)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for achiral organic esters)
    
  • Z (Molecules/Unit Cell): 4

Key Bond Metrics

The following table summarizes the geometric parameters that confirm the chemical identity of PCC.

ParameterBond TypeExpected Value (Å/°)Interpretation
Bond Length C=O (Carbonyl)1.19 – 1.21 ÅConfirms double bond character.
Bond Length C–O (Ester)1.33 – 1.36 ÅSingle bond attached to phenyl ring.
Bond Angle O–C=O122° – 124°Typical

hybridization geometry.
Torsion Angle C–C–C–C (Ring)~55° (Alternating)Confirms Chair Conformation .
Structural Insights
  • Equatorial Preference: The XRD structure should reveal the phenyl ester group in the equatorial position of the cyclohexane chair. This minimizes steric strain.

  • Packing: Look for edge-to-face

    
    -
    
    
    
    interactions between the phenyl rings of adjacent molecules, which stabilize the crystal lattice.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Grover, P. K., et al. "NMR and X-ray Crystallography: Complementary Tools in Structural Biology." Journal of Chemical Education. [Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A. [Link]

  • PubChem. "Phenyl cyclohexanecarboxylate Compound Summary."[1] National Library of Medicine. [Link]

Sources

Benchmarking synthetic routes for phenyl cyclohexanecarboxylate production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Production Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Phenyl cyclohexanecarboxylate (CAS: 4920-95-0) represents a challenging esterification target due to the steric bulk of the cyclohexane ring combined with the low nucleophilicity of phenol. While aliphatic alcohols react readily under Fischer esterification conditions, phenols require significant electrophilic activation of the carboxylic acid.

This guide benchmarks three distinct synthetic strategies:

  • Acyl Chloride Activation (Schotten-Baumann): The industrial standard for reliability and scalability.

  • Steglich Coupling (DCC/DMAP): The preferred method for small-scale, mild-condition discovery chemistry.

  • Boric Acid Catalysis (Azeotropic): An emerging green chemistry alternative minimizing atom waste.

Strategic Route Comparison
MetricRoute A: Acyl Chloride Route B: Steglich Coupling Route C: Boric Acid Catalysis
Overall Yield 85–95%90–98%70–80%
Atom Economy Moderate (SO₂/HCl waste)Poor (DCU waste)Excellent (Water is sole byproduct)
Cost Efficiency High (Cheap reagents)Low (Coupling agents expensive)High (Catalytic reagents)
Scalability ExcellentPoor (DCU removal difficult)Good (Requires specialized glassware)
Reaction Time 2–4 Hours12–24 Hours12–24 Hours (Reflux)
Green Metric Low (Corrosive reagents)Low (Sensitizers, solvent use)High (Solvent recycling possible)

Deep Dive: Route A – The Acyl Chloride Method (Schotten-Baumann)[1]

Status: Industrial Standard Mechanism: Nucleophilic Acyl Substitution

This route utilizes cyclohexanecarbonyl chloride, generated in situ or purchased, reacting with phenol under basic conditions. The base serves dual roles: deprotonating the phenol to the more nucleophilic phenoxide and scavenging the HCl byproduct.

Mechanistic Pathway

SchottenBaumann Acid Cyclohexanecarboxylic Acid AcylCl Acyl Chloride Intermediate Acid->AcylCl Activation SOCl2 SOCl2 SOCl2->AcylCl Tetra Tetrahedral Intermediate AcylCl->Tetra Phenol Phenol Phenol->Tetra Nucleophilic Attack Base Base (NaOH/Pyridine) Base->Phenol Deprotonation Product Phenyl Cyclohexanecarboxylate Tetra->Product Elimination of Cl-

Caption: Activation of acid via thionyl chloride followed by base-mediated phenoxide attack.

Experimental Protocol

Reagents:

  • Cyclohexanecarbonyl chloride (1.0 equiv)

  • Phenol (1.0 equiv)

  • Pyridine (1.2 equiv) or NaOH (10% aq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve phenol (9.4 g, 100 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Add pyridine (9.7 mL, 120 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Add cyclohexanecarbonyl chloride (14.6 g, 100 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Remove ice bath and stir at room temperature for 3 hours.

  • Validation (In-Process): Spot TLC (Hexane/EtOAc 9:1). Disappearance of phenol (Rf ~0.4) and appearance of ester (Rf ~0.7) indicates completion.

  • Workup: Wash organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by sat. NaHCO₃ (2 x 50 mL) and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

Expert Insight: If using the biphasic aqueous NaOH method, ensure vigorous stirring (1000+ RPM) to maximize interfacial surface area, as the reaction occurs at the phase boundary.

Deep Dive: Route B – Steglich Esterification (DCC/DMAP)

Status: Laboratory Benchmark Mechanism: Carbodiimide-Mediated Coupling

Ideal for acid-sensitive substrates or when converting expensive acids where yield is paramount. This method avoids the harsh conditions of thionyl chloride but generates a urea byproduct that can be troublesome.

Mechanistic Pathway

Steglich Acid Cyclohexanecarboxylic Acid OAcyl O-Acylisourea (Activated) Acid->OAcyl DCC Coupling DCC DCC DCC->OAcyl ActiveAmide N-Acyl Pyridinium Species OAcyl->ActiveAmide DMAP Transfer DCU DCU (Byproduct) OAcyl->DCU Rearrangement DMAP DMAP (Catalyst) DMAP->ActiveAmide Product Phenyl Cyclohexanecarboxylate ActiveAmide->Product Phenol Attack Phenol Phenol Phenol->Product

Caption: DCC activates the acid; DMAP acts as an acyl-transfer catalyst to overcome phenol's poor nucleophilicity.

Experimental Protocol

Reagents:

  • Cyclohexanecarboxylic acid (1.0 equiv)

  • Phenol (1.1 equiv)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • DCM (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve cyclohexanecarboxylic acid (12.8 g, 100 mmol) and phenol (10.3 g, 110 mmol) in dry DCM (150 mL).

  • Catalyst: Add DMAP (1.2 g, 10 mmol) in one portion.

  • Coupling: Cool to 0°C. Add DCC (22.7 g, 110 mmol) dissolved in minimal DCM dropwise.

  • Precipitation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight (12h).

  • Filtration (Critical): Filter the reaction mixture through a Celite pad to remove the bulk of DCU.

  • Purification: Concentrate filtrate. Self-Validating Step: Re-suspend residue in cold ether/hexane (1:1) and filter again to remove residual DCU before column chromatography.

Expert Insight: Phenols are prone to forming N-acylurea side products via the O→N acyl shift if the reaction is too slow.[2] DMAP is mandatory here; without it, the reaction with phenol is kinetically incompetent.

Deep Dive: Route C – Boric Acid Catalysis (Green Chemistry)

Status: Emerging / Green Mechanism: Lewis Acid Catalysis / Azeotropic Dehydration

Direct esterification of phenols is thermodynamically unfavorable. However, boric acid (or phenylboronic acid) can form a mixed anhydride intermediate that activates the carboxyl group while facilitating water removal.

Experimental Protocol

Reagents:

  • Cyclohexanecarboxylic acid (1.0 equiv)

  • Phenol (1.0 equiv)

  • Boric Acid (10 mol%) or Phenylboronic acid (5 mol%)

  • Toluene (Solvent)

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add acid (100 mmol), phenol (100 mmol), boric acid (10 mmol), and toluene (100 mL).

  • Reflux: Heat to vigorous reflux (110°C). Water will collect in the trap.

  • Monitoring: Continue until water evolution ceases (approx. 12–18 hours).

  • Workup: Cool to RT. Wash toluene layer with water and 5% NaHCO₃.

  • Isolation: Evaporate toluene to yield crude ester.

Expert Insight: This method typically yields the product with high purity without chromatography, making it highly attractive for larger scales where silica gel waste is a concern.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized product, use the following spectroscopic markers:

  • IR Spectroscopy:

    • Reactant: Broad O-H stretch (3200–3500 cm⁻¹) from phenol/acid.

    • Product: Disappearance of O-H. Appearance of sharp Ester C=O stretch at 1750–1760 cm⁻¹ (Phenolic esters absorb at higher wavenumbers than aliphatic esters).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Diagnostic Signal: The proton alpha to the carbonyl (Cyclohexane CH-C=O) appears as a multiplet around 2.4–2.6 ppm .

    • Aromatic Region: Multiplets at 7.1–7.4 ppm corresponding to the phenyl ester group.

  • GC-MS:

    • Molecular ion peak [M+] = 204 m/z .

    • Characteristic fragment [M - OPh]+ = 111 m/z (Cyclohexanecarbonyl cation).

References

  • Schotten-Baumann Conditions & Applications

    • Chemistry Steps.[3][4][5][6][7] "Amides from Carboxylic Acids-DCC and EDC Coupling." Available at: [Link]

  • Boric Acid Catalysis

    • Arkivoc.[1] "Boric acid in organic synthesis: scope and recent developments."[8] (2018).[8][9][10] Available at: [Link]

  • Steglich Esterification Protocols

    • Common Organic Chemistry. "Steglich Esterification (DCC + DMAP)." Available at: [Link]

  • Direct Esterification Benchmarking

    • Organic Chemistry Portal.[11] "Ester synthesis by esterification." Available at: [Link]

Sources

Safety Operating Guide

Phenyl cyclohexanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Phenyl Cyclohexanecarboxylate: Comprehensive Laboratory Handling and Disposal Protocol

As drug development and chemical synthesis scale, managing the lifecycle of intermediates like phenyl cyclohexanecarboxylate becomes a critical operational mandate. For researchers and drug development professionals, laboratory safety extends far beyond the benchtop. Improper disposal of ester intermediates not only risks regulatory penalties but also jeopardizes laboratory safety and environmental integrity.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of phenyl cyclohexanecarboxylate, grounded in chemical causality and established environmental regulations.

Physicochemical & Hazard Profile

To design a safe disposal protocol, we must first understand the molecule's physical and chemical behavior. The quantitative data below dictates our choice of containers, storage conditions, and spill response tactics.

PropertyValueOperational Implication
Chemical Name Phenyl cyclohexanecarboxylatePrimary identifier for labeling.
CAS Number 3954-12-9Essential for SDS cross-referencing.
Molecular Formula C13H16O2Indicates a non-halogenated organic compound.
Molecular Weight 204.26 g/mol Relevant for stoichiometric neutralization calculations.
Boiling Point 300.6 °C at 760 mmHgLow vapor pressure at room temperature; low inhalation risk.
Flash Point 108.1 °CCombustible liquid; requires segregation from oxidizers.
Density 1.077 g/cm³Sinks in water (if mixed), complicating aqueous cleanup.
LogP (pH 7.4) 3.62Highly lipophilic; strictly prohibits drain disposal.

Data sourced from 1[1].

Mechanistic Causality in Safety: The "Why" Behind the Protocol

As an Application Scientist, I emphasize that safety protocols are not arbitrary rules; they are dictated by molecular behavior. For phenyl cyclohexanecarboxylate, two primary physicochemical properties govern its disposal:

  • Hydrolysis to Toxic Byproducts: Phenyl cyclohexanecarboxylate is an ester. If inadvertently mixed with strong bases (e.g., sodium hydroxide or potassium tert-butoxide) in a generic waste carboy, it undergoes base-catalyzed saponification. The leaving group in this reaction is phenoxide, which protonates to form phenol . Phenol is highly toxic, corrosive, and rapidly absorbed through the skin, fundamentally altering the hazard profile of the waste. Therefore, segregating this ester from basic waste streams is a critical necessity to prevent the covert generation of dangerous compounds, as supported by2[2].

  • Environmental Partitioning & Drain Prohibition: With a LogP of 3.62 and very low aqueous solubility, this compound is highly lipophilic[1]. If poured down a sink, it will not dilute effectively. Instead, it will partition into the organic sludge of municipal wastewater systems, bypassing standard aqueous treatment protocols and posing toxicity risks to aquatic life. Consequently, drain disposal is strictly prohibited; it must be collected purely as organic waste[3].

Step-by-Step Experimental & Disposal Workflows

The following self-validating protocols ensure that every step of the disposal process contains an inherent safety check.

Protocol 1: Routine Waste Segregation and Containerization
  • Classification & Compatibility Check: Verify that the designated waste stream contains only non-halogenated organic solvents. Validation Step: Check the pH of the existing waste carboy using indicator paper; it must be neutral to slightly acidic to ensure the absolute absence of strong bases, preventing saponification[4].

  • Container Selection: Select an approved, chemically resistant container. Amber glass or High-Density Polyethylene (HDPE) is required. Ensure the container is structurally sound and free of pre-existing residues[2].

  • Fume Hood Transfer: Perform all waste transfers inside a certified chemical fume hood. Utilize a dedicated chemical funnel to prevent spills. Crucial Validation: Never leave the funnel in the bottle mouth after the transfer is complete; the container must be hermetically sealed immediately to prevent the release of combustible fumes[4],[2].

  • Labeling: Apply a standardized hazardous waste label. Clearly spell out "Phenyl cyclohexanecarboxylate" (do not use structural formulas or abbreviations). Mark the accumulation start date and indicate the primary hazard as "Combustible"[2].

  • Storage: Store the sealed container in a certified flammable/chemical storage cabinet that complies with standard norms (e.g., EN 14470-1). Keep away from heat sources, direct sunlight, and electrical panels[4].

Protocol 2: Spill Response and Decontamination
  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (Nitrile is recommended)[2].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (such as dry sand or vermiculite) to prevent spreading. Do not use combustible absorbents like sawdust.

  • Absorption: Allow the inert material to fully absorb the ester. Given its high boiling point (300.6 °C), rapid vaporization is unlikely, but it remains a slip and combustible hazard[1].

  • Collection: Use non-sparking tools to sweep up the saturated absorbent. Place the material into a compatible, leak-proof hazardous waste container[3].

  • Decontamination: Wipe down the affected surface with a mild detergent and water. Collect all rinsate and contaminated cleaning materials as hazardous waste, ensuring they are disposed of in accordance with local EPA regulations[5],[3].

Operational Workflow Visualization

The following diagram illustrates the logical progression of phenyl cyclohexanecarboxylate disposal, ensuring compliance from the point of generation to final destruction.

G Gen Waste Generation (Phenyl cyclohexanecarboxylate) Seg Waste Segregation (Non-Halogenated Organics) Gen->Seg Identify waste stream Compat Compatibility Check (Isolate from Oxidizers/Bases) Seg->Compat Prevent reactions Cont Containerization (Glass/HDPE, Sealed) Compat->Cont Select container Label Labeling (GHS & EPA Compliant) Cont->Label Affix waste tag Store Temporary Storage (Ventilated Cabinet) Label->Store Accumulate safely Disp Final Disposal (Commercial Incineration) Store->Disp Vendor pickup

Workflow for the safe segregation, containerization, and disposal of phenyl cyclohexanecarboxylate.

References

  • Labor Security System. "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions."[Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." [Link]

  • Emory University / HKUST. "Chemical Waste Disposal Guidelines." [Link]

  • Lab Manager. "Proper Drain Disposal of Chemicals: Guidelines and Best Practices."[Link]

Sources

Personal protective equipment for handling Phenyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the experimental design itself. Phenyl cyclohexanecarboxylate and its functionalized derivatives are highly valuable intermediates in drug development, but their distinct physicochemical properties demand precise handling protocols.

Below is the comprehensive, causality-driven safety and logistical guide for handling Phenyl cyclohexanecarboxylate.

Mechanistic Hazard Profile

Phenyl cyclohexanecarboxylate (CAS 3954-12-9, MW: 204.26 g/mol )[1] and its structural derivatives (e.g., 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate) present specific occupational hazards dictated by their molecular structure.

The lipophilic nature of the cyclohexane and phenyl rings facilitates rapid dermal penetration. Once absorbed into the skin or mucous membranes, the ester linkage can undergo localized hydrolysis in physiological environments, leading to contact dermatitis and cellular irritation. Consequently, these compounds are classified as potent irritants, carrying specific GHS hazard statements for skin sensitization (H317) and serious eye irritation (H319) . Furthermore, in the event of a fire or extreme heat, the thermal decomposition of such organic esters releases irritating vapors and toxic carbon oxides[2], necessitating strict environmental and engineering controls.

Quantitative PPE & Containment Matrix

Standard laboratory PPE is insufficient for lipophilic esters. Personnel must implement a targeted barrier system that accounts for both the physical state of the compound and its chemical reactivity.

PPE ComponentRequired SpecificationMechanistic Rationale & Causality
Gloves 100% Nitrile or Neoprene (Min. 5 mil thickness, extended cuff)Organic esters readily degrade natural rubber latex. Nitrile provides a robust, impermeable barrier against lipophilic ester penetration, directly preventing H317 skin sensitization.
Eye Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects against micro-aerosolization of powders and accidental solvent splashes, directly mitigating the H319 serious eye irritation hazard.
Body Covering Flame-resistant (FR) Lab Coat (100% Cotton or Nomex)Synthetic fabrics can melt into the skin upon exposure to thermal decomposition events. Cotton/FR coats provide a breathable, self-extinguishing barrier.
Respiratory N95 Mask or Half-Face Respirator with Organic Vapor (OV) cartridgesRequired only if handling bulk powders outside a fume hood, where the aerosolization of the ester into the breathing zone is highly probable.
Engineering Chemical Fume Hood (Face velocity: 80–120 fpm)Ensures all volatile organic compounds (VOCs) and suspended particulates are continuously drawn away from the operator.

Standard Operating Procedure (SOP): Stock Solution Preparation

This self-validating protocol ensures zero-baseline exposure through systematic verification at each operational step.

Phase 1: Pre-Operational Validation

  • System Check: Verify the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • PPE Donning & Integrity Testing: Don the required FR lab coat, chemical splash goggles, and double-layer nitrile gloves. Perform a visual and pneumatic inflation test on the outer gloves to ensure no micro-punctures exist prior to chemical contact.

Phase 2: Active Handling & Dissolution 3. Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Phenyl cyclohexanecarboxylate derivatives in solid form can hold a static charge, leading to uncontrolled electrostatic repulsion and aerosolization when transferred. 4. Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the required mass of the chemical into the weighing boat. 5. Solvent Addition: Transfer the solid to a volumetric flask. Slowly add the chosen organic solvent (e.g., Dichloromethane or DMSO). Causality: Adding solvent to the solid (rather than dropping solid into a solvent pool) prevents micro-splashing and ensures controlled, endothermic dissolution. 6. Sealing: Cap the flask immediately with a PTFE-lined cap to prevent vapor escape and maintain concentration integrity.

Phase 3: Post-Operational Decontamination 7. Surface Cleaning: Wipe down the balance and fume hood surface with a solvent compatible with organic esters (e.g., 70% Ethanol), followed by a secondary wipe with soapy water to hydrolyze and mechanically remove residual traces. 8. Doffing: Remove the outer gloves inside the fume hood by turning them inside out, trapping any microscopic chemical contamination within the glove material itself.

Spill Response & Hazardous Waste Disposal Plan

Spill Response: In the event of a spill, immediately isolate the area. For solid spills, do not dry sweep; cover the powder with a damp absorbent pad to prevent dust generation. For liquid solutions, deploy a universal chemical absorbent.

Disposal Plan: Organic esters must never be discharged into the laboratory sewer system[3]. Collect all contaminated PPE, absorbent materials, and residual chemicals in a clearly labeled, sealable, halogen-free hazardous waste container (unless a halogenated solvent was used). These materials must be processed via high-temperature incineration at a licensed hazardous waste disposal facility to ensure complete thermal destruction of the ester linkage[3].

Safety & Exposure Workflow Visualization

PPE_Workflow A 1. Risk Assessment & PPE Selection B 2. Fume Hood Preparation (>100 fpm) A->B C 3. Chemical Handling (Phenyl cyclohexanecarboxylate) B->C D Spill or Exposure? C->D E 4a. Standard Decontamination D->E No F 4b. Emergency Protocol (Eyewash/Shower) D->F Yes G 5. Hazardous Waste Incineration E->G F->G

Fig 1: Operational safety and exposure response workflow for Phenyl cyclohexanecarboxylate handling.

References

  • Title: Phenyl cyclohexanecarboxylate 3954-12-9 wiki Source: Guidechem URL
  • Title: 4-(1,3-Dithiolan-2-yl)
  • Title: MATERIAL SAFETY DATA SHEET (Organic Esters)
  • Title: Ethyl Acetate | Industrial Solvents & Waste Management Source: Y2SChem Chemicals URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.